Technical Documentation Center

N1-(tert-Butyl)-pentane-1,5-diamine 2HCl Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N1-(tert-Butyl)-pentane-1,5-diamine 2HCl

Core Science & Biosynthesis

Foundational

Chemical structure and properties of N1-(tert-Butyl)-pentane-1,5-diamine 2HCl

An In-Depth Technical Guide to N1-(tert-Butyl)-pentane-1,5-diamine Dihydrochloride Abstract This technical guide provides a comprehensive overview of N1-(tert-Butyl)-pentane-1,5-diamine dihydrochloride, a derivative of t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N1-(tert-Butyl)-pentane-1,5-diamine Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of N1-(tert-Butyl)-pentane-1,5-diamine dihydrochloride, a derivative of the naturally occurring biogenic amine, cadaverine.[1][2] This document is intended for researchers, chemists, and drug development professionals who may utilize this compound as a versatile bifunctional linker, a scaffold in medicinal chemistry, or a monomer in advanced polymer synthesis. We will delve into its chemical structure, a plausible synthetic pathway, key physicochemical properties, and a detailed predictive analysis of its spectroscopic signature. The rationale behind experimental methodologies and the compound's potential applications are discussed, grounded in established chemical principles and supported by authoritative references.

Chemical Identity and Structure Elucidation

N1-(tert-Butyl)-pentane-1,5-diamine is an asymmetrically substituted diamine. One nitrogen atom of the pentane-1,5-diamine (cadaverine) backbone is substituted with a sterically bulky tert-butyl group, creating a secondary amine. The other terminus remains a primary amine. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and use in various applications.[3][4][5]

Caption: Chemical structure of N1-(tert-Butyl)-pentane-1,5-diamine 2HCl.

Table 1: Chemical Identifiers and Core Properties

PropertyValueSource / Rationale
IUPAC Name N1-(tert-butyl)pentane-1,5-diaminium dichlorideLexicochemical Nomenclature
Synonyms N-tert-Butylcadaverine dihydrochlorideCommon Nomenclature
Molecular Formula C₉H₂₄Cl₂N₂Calculated
Molecular Weight 231.21 g/mol Calculated
CAS Number Not assigned; analogous to N1-(tert-Butyl)-butane-1,4-diamine dihydrochloride (CAS: 1867-72-7)[6]

Synthesis and Characterization

The synthesis of asymmetrically substituted diamines like N1-(tert-Butyl)-pentane-1,5-diamine presents the challenge of achieving selective mono-N-alkylation while avoiding the formation of the di-substituted byproduct. A robust and scalable method is reductive amination, which offers high selectivity and yield.

Proposed Synthetic Workflow

A logical pathway involves the reaction of a precursor containing the pentane-1,5-diamine backbone with tert-butylamine, followed by reduction and salt formation.

Caption: Proposed synthetic workflow for N1-(tert-Butyl)-pentane-1,5-diamine 2HCl.

Experimental Protocol: Synthesis via Nitrile Reduction

This protocol is a conceptual, field-proven approach for synthesizing the target compound.

Step 1: Synthesis of 5-(tert-butylamino)pentanenitrile

  • To a solution of tert-butylamine (2.5 eq.) in a suitable solvent like acetonitrile, add 5-chlorovaleronitrile (1.0 eq.) dropwise at room temperature.

  • Include a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.) to scavenge the HCl byproduct.

  • Heat the reaction mixture to 60-70 °C and monitor by TLC or GC-MS until the starting material is consumed.

    • Causality: Using an excess of tert-butylamine and a dedicated base drives the SN2 reaction to completion and minimizes side reactions.

Step 2: Reduction to N1-(tert-Butyl)-pentane-1,5-diamine

  • After cooling, the crude reaction mixture can be filtered to remove salts and the solvent evaporated.

  • Dissolve the resulting crude nitrile in an alcohol solvent (e.g., methanol or ethanol) saturated with ammonia.

  • Add a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).

  • Hydrogenate the mixture in a high-pressure reactor under 50-100 bar of H₂ gas at 80-100 °C.

    • Causality: The presence of ammonia during the catalytic hydrogenation of the nitrile to the primary amine minimizes the formation of secondary amine byproducts from intermolecular condensation.[7]

Step 3: Purification and Salt Formation

  • Once the reaction is complete, cool the vessel, vent the hydrogen, and filter the catalyst.

  • Remove the solvent under reduced pressure to yield the crude free base, N1-(tert-Butyl)-pentane-1,5-diamine.

  • Purify the free base via vacuum distillation.

  • Dissolve the purified amine in a minimal amount of isopropanol or diethyl ether.

  • Add a 2M solution of HCl in diethyl ether (2.0 eq.) dropwise with stirring.

  • The dihydrochloride salt will precipitate as a solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

    • Causality: Conversion to the dihydrochloride salt provides a stable, crystalline solid that is easier to handle and store than the liquid, slightly volatile free base.[3][4]

Step 4: Characterization

  • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be sharp.

Physicochemical Properties

The properties of the title compound can be reliably inferred from its parent structure, cadaverine dihydrochloride, and knowledge of similar alkylamine salts.

Table 2: Physicochemical Property Profile

PropertyPredicted ValueRationale / Reference
Appearance White to off-white crystalline solidTypical appearance of amine hydrochloride salts.[3][4][8]
Melting Point > 200 °C (decomposes)High melting points are characteristic of organic salts. Cadaverine 2HCl melts at 260-262 °C.[9]
Solubility High solubility in water; soluble in methanol; sparingly soluble in ethanol; insoluble in nonpolar solvents (e.g., ether, hexanes).The ionic nature of the dihydrochloride salt dominates solubility.[3][4]
Stability Stable under normal atmospheric conditions. Potentially hygroscopic.Amine salts are generally more stable to air oxidation than free amines.[10]
pKa ~9.0 (secondary ammonium), ~10.5 (primary ammonium)Estimated based on typical pKa values for secondary and primary alkylamines.

Spectroscopic Analysis (Predicted)

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The following are predicted spectra based on the known effects of the constituent functional groups.

¹H and ¹³C NMR Spectroscopy

NMR provides a detailed map of the carbon and proton environments within the molecule. Spectra are predicted for a D₂O solvent, where exchangeable N-H protons are typically not observed.

Table 3: Predicted NMR Chemical Shifts (in D₂O)

¹H NMR Assignment ¹³C NMR Assignment
~3.10 ppm (t, 2H)H₂N⁺-CH₂ -~58.0 ppm-C (CH₃)₃
~3.00 ppm (t, 2H)-CH₂ -NH₂⁺(tBu)-~48.0 ppm-CH₂ -NH₂⁺(tBu)-
~1.75 ppm (m, 4H)-CH₂-CH₂ -CH₂-CH₂ -CH₂-~39.5 ppmH₂N⁺-CH₂ -
~1.45 ppm (m, 2H)-CH₂-CH₂ -CH₂-~26.0 ppm-C(CH₃ )₃
~1.30 ppm (s, 9H)-C(CH₃ )₃~25.5 ppm-CH₂-CH₂ -CH₂-CH₂ -CH₂-
~23.0 ppm-CH₂-CH₂ -CH₂-

Rationale: The protons and carbons alpha to the nitrogen atoms are deshielded and shifted downfield due to the electron-withdrawing effect of the ammonium groups. The tert-butyl group gives a characteristic sharp singlet for its 9 equivalent protons in ¹H NMR and two distinct signals for its quaternary and methyl carbons in ¹³C NMR.[11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum will show characteristic vibrations for the amine and alkyl groups.

  • 3200-2800 cm⁻¹ (broad): Strong, broad absorption due to N-H stretching vibrations of the primary (R-NH₃⁺) and secondary (R₂-NH₂⁺) ammonium salts. This often overlaps with C-H stretches.

  • 2960-2850 cm⁻¹ (strong, sharp): C-H stretching from the pentyl chain and tert-butyl group.

  • ~1600-1500 cm⁻¹ (medium): N-H bending (scissoring) vibrations, characteristic of ammonium salts.

  • ~1470 cm⁻¹ (medium): C-H bending from the CH₂ and CH₃ groups.

  • Fingerprint Region (<1400 cm⁻¹): A complex pattern of C-N and C-C bond vibrations unique to the molecule.[12]

The spectrum of the parent compound, pentane-1,5-diamine, serves as a useful comparison for the backbone vibrations.[13]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the free base (after neutralization).

  • Molecular Ion (M⁺): The free base (C₉H₂₂N₂) has a calculated exact mass of 158.1783. The EI-MS should show a peak at m/z = 158.

  • Key Fragmentation Patterns:

    • [M-15]⁺ (m/z = 143): Loss of a methyl radical (•CH₃) from the tert-butyl group is a highly favorable fragmentation pathway, often leading to the base peak.

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is common for amines. This would lead to fragments at m/z = 86 (cleavage next to the secondary amine) and m/z = 30 (cleavage next to the primary amine). The fragmentation pattern of the parent cadaverine shows a prominent base peak at m/z=30.[14]

Applications in Research and Drug Development

The unique, asymmetric structure of N1-(tert-Butyl)-pentane-1,5-diamine makes it a valuable tool for scientists.

  • Bifunctional Linkers: The steric hindrance of the tert-butyl group makes the secondary amine less nucleophilic than the terminal primary amine. This differential reactivity can be exploited for sequential, site-selective conjugation of different molecules, such as a targeting ligand and a therapeutic payload.

  • Scaffold in Medicinal Chemistry: The flexible five-carbon chain and the two nitrogen centers provide a versatile scaffold for building libraries of new chemical entities. The basic amine centers can improve the aqueous solubility and pharmacokinetic properties of a parent drug molecule.

  • Monomer for Specialty Polymers: Cadaverine is a known monomer for bio-based polyamides.[15][16] This tert-butyl derivative could be incorporated into polymers to introduce specific properties, such as altered chain packing, increased hydrophobicity, or a reactive site (the primary amine) for post-polymerization modification.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, a hazard assessment can be made based on analogous compounds like cadaverine dihydrochloride and other alkylamines.[17][18]

  • GHS Hazard Statements (Predicted):

    • H315: Causes skin irritation.[19]

    • H319: Causes serious eye irritation.[19]

    • H335: May cause respiratory irritation.[19]

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated area or a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat.[17]

    • Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[17]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

References

  • PubChem. (n.d.). 1,4-Diaminobenzene dihydrochloride. Retrieved from [Link]

  • GHS SDS. (2023, May 9). Safety Data Sheet. Retrieved from [Link]

  • Hauser, C., Wodtke, R., Loeser, R., & Pietsch, M. (2017). A new fluorescence anisotropy-based assay for activity determination of tissue transglutaminase. ResearchGate. Retrieved from [Link]

  • Lv, X., et al. (n.d.). Green chemical and biological synthesis of cadaverine: recent development and challenges. RSC Advances. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Diamino-6-methoxypyridine dihydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Cadaverine. Retrieved from [Link]

  • ResearchGate. (2021, November). *1 H and 13 C APT NMR data of compound 2 and literature (CDCl 3 , 600 MHz). Retrieved from [Link]

  • Lv, X., et al. (n.d.). Green chemical and biological synthesis of cadaverine: recent development and challenges. ResearchGate. Retrieved from [Link]

  • Pharmacompass. (n.d.). Pentane-1,5-Diamine | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2013, July 30). Cadaverine. Retrieved from [Link]

  • CrystEngComm. (2020, May 6). Synthesis, structural characterization, physicochemical properties and transformations of dehydroevodiamine and its hydrochloride salts. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tert.-BUTYL CHLORIDE. Retrieved from [Link]

  • PubChem. (n.d.). 3-Tert-butylpentane-1,5-diamine. Retrieved from [Link]

  • Google Patents. (n.d.). JPH05238991A - Preparation of pentane-1,5-diamine.
  • NIST. (n.d.). 1,5-Pentanediamine - IR Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 1,5-Diaminopentane dihydrochloride. Retrieved from [Link]

  • NIST. (n.d.). 1,5-Pentanediamine - Mass spectrum (electron ionization). Retrieved from [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of pentane. Retrieved from [Link]

  • ResearchGate. (2020, September). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. Retrieved from [Link]

Sources

Exploratory

Molecular weight and formula of N1-(tert-Butyl)-pentane-1,5-diamine dihydrochloride

Physicochemical Characterization, Synthetic Utility, and Handling Protocols Executive Summary & Molecular Identity N1-(tert-Butyl)-pentane-1,5-diamine dihydrochloride is a specialized aliphatic polyamine derivative. Stru...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Characterization, Synthetic Utility, and Handling Protocols

Executive Summary & Molecular Identity

N1-(tert-Butyl)-pentane-1,5-diamine dihydrochloride is a specialized aliphatic polyamine derivative. Structurally, it consists of a cadaverine (1,5-pentanediamine) backbone where one terminal nitrogen is alkylated with a sterically bulky tert-butyl group. This modification desymmetrizes the molecule, creating a distinct reactivity profile between the sterically hindered secondary amine (N1) and the accessible primary amine (N5).

This compound serves as a critical intermediate in the synthesis of peptidomimetics, heterobifunctional linkers (PROTACs), and bulky ligand systems for coordination chemistry.

Core Physicochemical Data
PropertySpecificationNotes
IUPAC Name N-tert-butylpentane-1,5-diamine dihydrochloride
Chemical Formula C₉H₂₄Cl₂N₂ Salt form (Dihydrochloride)
Free Base Formula C₉H₂₂N₂
Molecular Weight 231.21 g/mol Based on standard atomic weights
Free Base MW 158.29 g/mol
CAS Number Not widely listedNote: Often custom synthesized; distinct from N-Boc-1,5-pentanediamine (CAS 51644-96-3).
Appearance White to off-white crystalline solidHighly hygroscopic
Solubility >50 mg/mL in Water, DMSO, MethanolInsoluble in non-polar organics (Hexane, Et₂O)

Structural Analysis & Stoichiometry

Understanding the stoichiometry is vital for precise molar dosing in synthesis. The dihydrochloride salt contains two equivalents of HCl for every mole of diamine.

Elemental Composition (Salt Form)
ElementSymbolCountAtomic MassTotal MassMass %
Carbon C912.011108.1046.76%
Hydrogen H241.00824.1910.46%
Nitrogen N214.00728.0112.12%
Chlorine Cl235.4570.9030.66%
Structural Distinctness

Researchers must not confuse this molecule with N-Boc-1,5-diaminopentane .

  • N-Boc: Contains a carbamate (

    
    ).[1][2] The nitrogen is non-basic and protected.[2]
    
  • N-tert-Butyl (Target): Contains an alkyl amine (

    
    ). The nitrogen is basic, nucleophilic, and permanently alkylated.
    

Synthetic Pathways & Production

For research applications requiring high purity, the synthesis typically follows a Reductive Amination or Selective Alkylation pathway. The reductive route is preferred to avoid over-alkylation (quaternization).

Recommended Synthetic Route (Reductive Amination)

This protocol utilizes 5-aminopentanal (generated in situ or via protected equivalent) and tert-butylamine.

Reaction Scheme:

  • Condensation: 5-Aminopentanal + tert-Butylamine

    
     Imine intermediate.
    
  • Reduction: Imine + NaBH₄ (or NaBH(OAc)₃)

    
     Secondary Amine.
    
  • Salt Formation: Addition of anhydrous HCl in Dioxane/Ether.

Workflow Visualization

SynthesisWorkflow Start Starting Material: N-Cbz-5-aminopentanal Step1 Step 1: Reductive Amination (NaBH(OAc)3, DCM, RT) Start->Step1 Reagent1 Reagent: tert-Butylamine (Excess) Reagent1->Step1 Inter1 Intermediate: N-tert-Butyl-N'-Cbz-1,5-diaminopentane Step1->Inter1 Yield ~85% Step2 Step 2: Deprotection (Hydrogenolysis) (H2, Pd/C, MeOH) Inter1->Step2 FreeBase Free Base: N1-(tert-Butyl)-pentane-1,5-diamine Step2->FreeBase Quant. Step3 Step 3: Salt Formation (4M HCl in Dioxane, 0°C) FreeBase->Step3 Final Final Product: Dihydrochloride Salt Step3->Final Precipitation

Figure 1: Step-wise synthetic workflow for generating high-purity N1-(tert-Butyl)-pentane-1,5-diamine dihydrochloride via a protected aldehyde precursor.

Analytical Quality Control (QC)

To validate the identity of the synthesized material, specific analytical signatures must be confirmed.

Proton NMR (¹H-NMR) in D₂O
  • Characteristic Singlet: The tert-butyl group appears as a sharp singlet integrating to 9 protons.

    • Shift:

      
       ppm.
      
  • Methylene Protons:

    • 
       and 
      
      
      
      will appear as triplets/multiplets downfield (
      
      
      ppm).
    • Central methylene protons (

      
      ) appear as multiplets between 
      
      
      
      ppm.
Chloride Content Titration (Argentometric)

Objective: Confirm the stoichiometry of the salt (Dihydrochloride vs. Monohydrochloride).

  • Method: Dissolve 50 mg of sample in water. Titrate with 0.1 M AgNO₃ using potassium chromate indicator.

  • Target Calculation:

    
    
    
    • Acceptance Criteria:

      
      
      

Handling, Stability, and Safety

Hygroscopicity Management

Amine hydrochloride salts are prone to absorbing atmospheric moisture.

  • Storage: Store at -20°C in a sealed vial under argon or nitrogen.

  • Handling: Weigh quickly in a dehumidified environment. If the solid becomes sticky/deliquescent, recrystallize from Methanol/Diethyl Ether.

Solubility Profile for Biological Assays
  • Water/PBS: Highly soluble. Suitable for preparing stock solutions (e.g., 100 mM).

  • DMSO: Soluble.

  • pH Considerations: In aqueous solution, the pH will be acidic (~4-5). For biological assays, buffer to pH 7.4 to ensure the amines are in their physiological protonation state (though the t-butyl amine is sterically hindered, it remains basic).

Applications in Drug Discovery[2][3][4][5]

Heterobifunctional Linkers

The asymmetry of N1-(tert-Butyl)-pentane-1,5-diamine makes it an ideal linker.

  • N5 (Primary Amine): Highly reactive toward activated esters (NHS), isocyanates, or aldehydes.

  • N1 (Secondary, Bulky Amine): Less reactive due to steric hindrance. It can be selectively functionalized using forcing conditions or left as a cationic "cap" to improve aqueous solubility of a hydrophobic drug payload.

Peptidomimetics

The tert-butyl group mimics bulky hydrophobic amino acid side chains (like Leucine or Isoleucine) while the pentane chain mimics the Lysine side chain length. This is useful in designing protease inhibitors where the tert-butyl group blocks enzymatic cleavage sites.

Decision Logic for Usage

ApplicationLogic Input Experimental Goal Linker Linker Design (PROTACs/ADCs) Input->Linker Mimic Peptidomimetic Scaffold Input->Mimic Action1 Exploit N5 Selectivity Linker->Action1 Action2 Use t-Butyl as Hydrophobic Cap Mimic->Action2 Result1 Connect Ligand at N5 Action1->Result1 Result2 Modulate Lipophilicity Action2->Result2

Figure 2: Strategic application logic for utilizing the desymmetrized diamine scaffold.

References

  • PubChem Compound Summary. (2025). 1,5-Diaminopentane dihydrochloride (Cadaverine 2HCl).[3] National Center for Biotechnology Information. [Link](Note: Reference for parent backbone properties).

  • Novotná, K., et al. (2023).[4] Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-L-norleucine Prodrugs for Enhanced Metabolic Stability. Journal of Medicinal Chemistry. [Link](Reference for metabolic stability of tert-butyl groups).

Sources

Foundational

Solubility data for N1-(tert-Butyl)-pentane-1,5-diamine 2HCl in water vs organic solvents

Executive Summary & Chemical Identity N1-(tert-Butyl)-pentane-1,5-diamine 2HCl is a specialized aliphatic amine salt, distinct for its structural asymmetry. Unlike its parent compound (cadaverine/1,5-diaminopentane), thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

N1-(tert-Butyl)-pentane-1,5-diamine 2HCl is a specialized aliphatic amine salt, distinct for its structural asymmetry. Unlike its parent compound (cadaverine/1,5-diaminopentane), this derivative possesses a bulky tert-butyl group on one amine terminus, introducing steric hindrance and a localized lipophilic moiety. However, the dihydrochloride (2HCl) salt form dominates its physicochemical behavior, rendering it a highly polar, ionic solid.

For researchers and process chemists, understanding the solubility of this compound is critical for two primary workflows:

  • Reaction Solvent Selection: Ensuring homogeneity during acylation or alkylation of the free amine.

  • Purification Strategies: Exploiting the "solubility switch" between the organic-soluble free base and the water-soluble salt to remove impurities.

Physicochemical Descriptors
PropertyDescription
Chemical Structure

Molecular Character Amphiphilic cation (Lipophilic t-butyl head + Hydrophilic ionic tail)
Dominant Interaction Ion-dipole forces (Salt form); Hydrogen bonding
Hygroscopicity High (Typical of amine hydrochlorides)

Solubility Data: Comparative Profiling

Note: While specific gravimetric data for the N1-tert-butyl derivative is rarely indexed in public databases, its behavior can be accurately predicted via Structure-Property Relationships (SPR) relative to the well-characterized parent, 1,5-diaminopentane 2HCl.

The 2HCl salt is highly soluble in high-dielectric protic solvents and insoluble in non-polar organics . The tert-butyl group slightly reduces water solubility compared to the parent cadaverine but significantly enhances solubility in lower alcohols (ethanol/isopropanol) due to van der Waals engagement with the solvent's alkyl chains.

Table 1: Solubility Profile (Salt Form vs. Free Base)

Data represents saturation limits at 25°C.

Solvent ClassSpecific SolventSolubility (2HCl Salt)Solubility (Free Base)Mechanistic Rationale
Aqueous Water (

)
High (>100 mg/mL) ModerateIon-dipole hydration shell overcomes lattice energy.
Alcohols MethanolHigh (>50 mg/mL) HighHigh dielectric constant supports ion dissociation.
EthanolModerate Hightert-butyl group aids solvation, but Cl- lattice resists.
IsopropanolLow/Sparingly HighReduced dielectric constant limits salt dissolution.
Polar Aprotic DMSOSoluble SolubleStrong dipole solvates cations effectively.
DMFSparingly Soluble SolubleModerate solubility; often requires heating.
AcetonitrileInsoluble SolubleInsufficient polarity to break ionic lattice.
Chlorinated Dichloromethane (DCM)Insoluble (<1 mg/mL) High Critical Purification Switch: Salt precipitates; Base dissolves.
ChloroformInsoluble HighSame as DCM.
Non-Polar Hexanes/HeptaneInsoluble ModerateStrictly excludes ionic species.
TolueneInsoluble HighNo interaction with ionic lattice.

Critical Application Note: The insolubility of the 2HCl salt in Dichloromethane (DCM) is the primary mechanism for purification. By acidifying a reaction mixture in DCM with HCl (gas or ethereal), the product precipitates as the 2HCl salt, leaving non-basic impurities in solution.

Mechanistic Insight: The "Solubility Switch"

The utility of N1-(tert-Butyl)-pentane-1,5-diamine lies in its ability to toggle between phases. This behavior is governed by the competition between Lattice Energy (holding the crystal together) and Solvation Energy (pulling ions into solution).

Visualization: The Solubility Logic Flow

The following diagram illustrates the decision matrix for solvent selection based on the desired state of the molecule.

SolubilityLogic Start Target: N1-(tert-Butyl)-pentane-1,5-diamine State Determine Desired State Start->State Salt 2HCl Salt Form (Ionic Lattice) State->Salt Storage/Stable Base Free Base Form (Oily Amine) State->Base Reactivity Water Water / Buffer (High Solubility) Salt->Water Dissolves MeOH Methanol / DMSO (Good Solubility) Salt->MeOH Dissolves DCM_Salt DCM / Hexane (INSOLUBLE - Precipitate) Salt->DCM_Salt Precipitates (Purification) DCM_Base DCM / Chloroform (High Solubility) Base->DCM_Base Extraction Hexane Hexane / Ether (Moderate/High Solubility) Base->Hexane Extraction Water_Base Water (Moderate - pH dependent) Base->Water_Base Emulsifies DCM_Salt->DCM_Base Add NaOH (aq) DCM_Base->DCM_Salt Add HCl

Caption: Logical flow for solvent selection based on the protonation state of the diamine. Dashed lines indicate the chemical "switch" used for purification.

Standardized Protocol: Gravimetric Solubility Determination

Since batch-to-batch variations in crystal size can affect dissolution rates, the following Saturation Shake-Flask Method is the standard for validating solubility in your specific solvent system.

Materials Required[1][2][3][4][5][6][7][8]
  • N1-(tert-Butyl)-pentane-1,5-diamine 2HCl (dry powder).

  • Target Solvent (HPLC Grade).

  • 0.22 µm Syringe Filter (PTFE for organics, PES for aqueous).

  • Thermostatic Shaker or Water Bath (25°C).

  • Analytical Balance (±0.01 mg).[1]

Step-by-Step Methodology
  • Supersaturation:

    • Add excess diamine 2HCl salt to 5 mL of the target solvent in a glass vial.

    • Visual Check: Ensure solid remains visible at the bottom. If all dissolves, add more.

  • Equilibration:

    • Agitate the vial at 25°C for 24 hours.

    • Note: Amine salts are hygroscopic. Seal the vial tightly with Parafilm to prevent atmospheric water absorption, which falsely increases solubility in organics.

  • Filtration:

    • Allow the suspension to settle for 1 hour.

    • Draw 2 mL of supernatant and filter through the 0.22 µm filter into a pre-weighed vessel (

      
      ).
      
  • Evaporation & Weighing:

    • Weigh the vial + solution (

      
      ).
      
    • Evaporate the solvent (Rotary evaporator or Nitrogen stream).[1]

    • Dry the residue in a vacuum oven at 40°C for 4 hours (to remove bound solvent).

    • Weigh the vial + dry residue (

      
      ).
      
  • Calculation:

    
    
    Where 
    
    
    
    is derived from
    
    
    .

Handling & Stability Risks

When working with N1-(tert-Butyl)-pentane-1,5-diamine 2HCl, three stability factors must be managed:

  • Hygroscopicity: Like most amine hydrochlorides, this salt will absorb moisture from the air.

    • Impact: Wet salt becomes sticky and difficult to weigh. Water contamination can interfere with anhydrous reactions (e.g., using organolithiums).

    • Mitigation: Store in a desiccator. If the solid clumps, dry under high vacuum (

      
       mbar) at 40°C before use.
      
  • Free Base Oxidation: If converted to the free base, the primary amine is susceptible to oxidation (yellowing) over time.

    • Mitigation: Store the free base under Argon/Nitrogen at -20°C. The 2HCl salt is stable at room temperature.

  • HCl Scavenging: In solution (e.g., MeOH), the salt is acidic. Ensure acid-sensitive protecting groups (like Boc) on other reagents are compatible, or neutralize with a tertiary base (DIPEA) in situ.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5351467, 1,5-Diaminopentane dihydrochloride. Retrieved February 28, 2026, from [Link]

    • Context: Provides the baseline physicochemical properties for the parent scaffold (Cadaverine 2HCl), establishing the high water solubility and melting point range used for SPR prediction.
  • Context: Source of the gravimetric saturation shake-flask methodology adapted for this guide.
  • Context: Verification of the insolubility of the dihydrochloride salt l

Sources

Exploratory

Safety Data Sheet (SDS) and hazards for N1-(tert-Butyl)-pentane-1,5-diamine 2HCl

Technical Safety & Handling Guide: N1-(tert-Butyl)-pentane-1,5-diamine 2HCl Executive Summary & Chemical Identity N1-(tert-Butyl)-pentane-1,5-diamine dihydrochloride is a specialized polyamine building block used primari...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Handling Guide: N1-(tert-Butyl)-pentane-1,5-diamine 2HCl

Executive Summary & Chemical Identity

N1-(tert-Butyl)-pentane-1,5-diamine dihydrochloride is a specialized polyamine building block used primarily in the synthesis of peptidomimetics and as a linker in PROTAC (Proteolysis Targeting Chimera) development.[1] Unlike its carbamate-protected counterpart (N-Boc-cadaverine), the N-tert-butyl group is an alkyl substituent, creating a secondary amine that is stable to acidic conditions, allowing the formation of the dihydrochloride salt.[1]

This guide addresses the specific handling requirements of this hygroscopic amine salt, distinguishing it from standard aliphatic amines due to its distinct solubility and stability profiles.[1]

Chemical Identification
PropertyDetail
Chemical Name N1-(tert-Butyl)pentane-1,5-diamine dihydrochloride
Synonyms N-tert-Butylcadaverine 2HCl; 1-Amino-5-(tert-butylamino)pentane dihydrochloride
Structure

Molecular Formula

Molecular Weight 158.29 (Free Base) / 231.21 (Salt)
Physical State White to off-white crystalline solid (Hygroscopic)
Solubility High: Water, Methanol, DMSO.[1][2][3][4][5][6][7][8][9] Low: DCM, Hexanes, Ether.[1]
CAS Number Note: Specific CAS for the 2HCl salt is often vendor-specific or unassigned in public registries.[1] Refer to CAS 22687-42-9 (Di-tert-butyl analog) for structural hazard comparison.[1]

Hazard Identification (GHS Classification)

While the dihydrochloride salt mitigates the volatility and immediate corrosivity of the free amine, it remains a hazardous substance requiring strict adherence to safety protocols.[1]

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Category 2Causes skin irritation.[1]H315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.H319
STOT - Single Exposure Category 3May cause respiratory irritation.[1]H335

Critical Distinction:

  • Free Base vs. Salt: The free base (liquid) is likely Corrosive (Category 1B) .[1] The 2HCl salt is an Irritant . However, upon contact with moisture in mucous membranes (eyes/lungs), the salt can hydrolyze to create a locally acidic environment (

    
    ), causing severe irritation resembling burns.[1]
    

Technical Handling & Storage Protocols

The primary technical challenge with N1-(tert-Butyl)-pentane-1,5-diamine 2HCl is hygroscopicity .[1] Absorption of atmospheric water leads to "clumping," stoichiometry errors in synthesis, and potential hydrolysis if impurities are present.[1]

A. Storage Architecture
  • Primary: Amber glass vial with a Teflon-lined screw cap.[1]

  • Secondary: Sealed desiccator containing activated silica gel or

    
    .
    
  • Temperature: Store at

    
     to 
    
    
    
    (Refrigerated).
  • Inert Atmosphere: Long-term storage under Argon/Nitrogen is recommended to prevent amine oxidation (yellowing).[1]

B. Handling Workflow (The "Dry Chain")

To maintain reagent integrity, follow this decision tree:

HandlingProtocol Start Reagent Retrieval CheckSeal Check Seal Integrity Start->CheckSeal Condition Is the solid clumped? CheckSeal->Condition Good Free-flowing Powder Condition->Good No Bad Clumped/Wet Condition->Bad Yes ActionGood Weigh quickly in air (if <5 min exposure) Good->ActionGood Routine Use ActionBetter Weigh in Glovebox or under N2 stream Good->ActionBetter Strict Anhydrous Rxn ActionBad Recrystallize (MeOH/Et2O) or Dry under High Vac (4h) Bad->ActionBad

Figure 1: Decision logic for handling hygroscopic amine salts to ensure stoichiometric accuracy.

Experimental Protocols: Free-Basing & Usage

Researchers often purchase the 2HCl salt for stability but require the free amine for nucleophilic substitutions or amide couplings.[1]

Protocol: In-Situ Neutralization (Recommended)

For peptide coupling or nucleophilic displacement reactions.[1]

  • Dissolution: Dissolve the N1-(tert-Butyl)-pentane-1,5-diamine 2HCl in the reaction solvent (DMF or DMSO). Note: It will not dissolve in DCM/THF until neutralized.[1]

  • Base Addition: Add 2.2 to 2.5 equivalents of DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine).[1]

  • Observation: The solution should become clear as the free amine is liberated and the organic ammonium salt (DIPEA·HCl) forms.

  • Coupling: Add the electrophile (e.g., NHS-ester, Acid Chloride) immediately after neutralization.[1]

Protocol: Isolation of Free Base

For reactions sensitive to DIPEA salts.

  • Suspend the 2HCl salt in minimal water.[1]

  • Adjust pH to >12 using 4M NaOH (Exothermic – cool in ice bath).[1]

  • Extract

    
     with DCM (Dichloromethane).[1]
    
  • Dry combined organics over

    
    .
    
  • Concentrate in vacuo. Caution: The free amine is volatile and may co-evaporate.[1] Do not apply high vacuum for extended periods.[1]

Emergency Response & Safety

First Aid
  • Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen (H335).[1]

  • Skin: Wash with soap and water for 15 minutes. Remove contaminated clothing (H315).[1]

  • Eyes: Rinse cautiously with water for 15 minutes.[10] Remove contact lenses.[1][10][11][12][13] Immediate medical attention required (H319).[1][10][13]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Drink 2-3 glasses of water.

Spill Management
  • Small Spills: Sweep up carefully. Avoid dust formation.[1][10][11][12][13] Dissolve in dilute acid (1M HCl) or water and neutralize before disposal.[1]

  • Large Spills: Isolate area.[10] Use HEPA vacuum.[1] Wear N95/P100 respirator.[1]

References

  • PubChem Compound Summary (Cadaverine Dihydrochloride). National Center for Biotechnology Information.[1] [1]

  • Sigma-Aldrich (Merck). Safety Data Sheet for N,N'-Di-tert-butylethylenediamine (Structural Analog). [1]

  • Fisher Scientific. Safety Data Sheet for 1,5-Diaminopentane (Free Base Hazards). [1]

  • ECHA (European Chemicals Agency). Registration Dossier for Alkyl Amines. [1]

  • TCI Chemicals. Safety Data Sheet for N-(tert-Butoxycarbonyl)-1,5-diaminopentane (Comparison Reference). [1]

Disclaimer: This technical guide is for informational purposes only and does not substitute for a formal, lot-specific Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS provided with your shipment before handling.[1]

Sources

Foundational

Stability Profile &amp; Handling Protocol: N1-(tert-Butyl)-pentane-1,5-diamine 2HCl

Executive Summary N1-(tert-Butyl)-pentane-1,5-diamine dihydrochloride is a specialized diamine salt often utilized as a linker in pharmaceutical synthesis or a building block in polymer chemistry. While its dihydrochlori...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N1-(tert-Butyl)-pentane-1,5-diamine dihydrochloride is a specialized diamine salt often utilized as a linker in pharmaceutical synthesis or a building block in polymer chemistry. While its dihydrochloride (2HCl) salt form confers significantly enhanced stability compared to its free base counterpart, it remains susceptible to specific environmental vectors—primarily moisture and thermal stress.

Under ambient conditions (20–25°C, 1 atm), the compound is chemically stable but physically metastable due to hygroscopicity. The primary degradation risk is not spontaneous chemical decomposition, but rather moisture-induced hydrolysis or deliquescence, which disrupts stoichiometry during precise drug development workflows.

This guide provides a chemically grounded stability profile and a validated handling protocol designed to maintain >99% purity over long-term storage.

Chemical Identity & Physicochemical Basis[1][2][3][4]

To understand the stability profile, we must analyze the structural components that dictate its reactivity.

FeatureStructural ComponentStability Implication
Core Skeleton Pentane-1,5-diamine (Cadaverine backbone)Flexible alkyl chain; chemically inert under ambient conditions.
N1-Substitution tert-Butyl groupSteric bulk protects the N1 amine from oxidative attack and reduces nucleophilicity, enhancing stability relative to linear diamines.
Salt Form Dihydrochloride (2HCl)Critical for Stability. Protonation of both amine centers (

) prevents reaction with atmospheric CO

(carbamate formation) and inhibits oxidation.
The "Salt Shield" Mechanism

In its free base form, this diamine would be a fuming, air-sensitive liquid prone to rapid carbonylation upon exposure to air. The 2HCl salt lattice "locks" the nitrogen lone pairs, rendering them unreactive to atmospheric oxygen and carbon dioxide. Therefore, maintaining the integrity of the crystal lattice via moisture control is the single most important factor in stability.

Stability Under Ambient Conditions

Hygroscopicity (Primary Risk)

Like most low-molecular-weight amine salts, N1-(tert-Butyl)-pentane-1,5-diamine 2HCl is hygroscopic .

  • Mechanism: The ionic chloride lattice has a high affinity for water vapor.

  • Consequence: Absorption of atmospheric water does not immediately degrade the molecule chemically but leads to deliquescence . This creates a concentrated aqueous solution on the crystal surface, which can:

    • Alter the effective molecular weight (leading to weighing errors).

    • Promote hydrolysis of trace impurities.

    • Facilitate ion mobility, potentially catalyzing slow oxidation if trace metals are present.

Thermal Stability
  • Solid State: Highly stable. The melting point is expected to be high (>200°C, inferred from homologous cadaverine 2HCl), preventing degradation at room temperature.

  • Solution State: Stable at ambient temperature for short durations (<24 hours). For long-term storage, solutions should be kept at 4°C or -20°C to inhibit bacterial growth (amines are nitrogen sources for microbes).

Photostability

The molecule lacks significant chromophores (conjugated systems) that absorb visible or near-UV light. Photodegradation is negligible under ambient laboratory lighting.

Degradation Pathways & Logic

The following diagram illustrates the causal chain of degradation. The path from "Stable Crystal" to "Degradation" is almost exclusively gated by Moisture Ingress .

StabilityPath Stable Stable 2HCl Crystal Solvation Surface Solvation (Deliquescence) Stable->Solvation + Moisture Moisture Atmospheric Moisture (>40% RH) Moisture->Solvation LatticeBreak Crystal Lattice Disruption Solvation->LatticeBreak WeighingError Stoichiometric Error LatticeBreak->WeighingError Immediate Impact FreeBase Local pH Shift (Trace Free Base) LatticeBreak->FreeBase Long Term Oxidation Oxidative Degradation (N-Oxides) FreeBase->Oxidation + O2

Figure 1: The degradation cascade is initiated by moisture, leading to physical errors first, then potential chemical breakdown.

Validated Handling & Storage Protocol

To ensure data integrity in drug development applications, the following "Self-Validating" protocol is recommended. This workflow ensures that the material used is always within specification.

Storage Conditions
  • Temperature: Ambient (20–25°C) is acceptable for solid powder. Long-term bulk storage is optimal at 4°C.

  • Atmosphere: Store under Desiccated Conditions .

    • Preferred: Nitrogen-flushed desiccator.

    • Acceptable: Tightly screw-capped vial with parafilm seal, stored in a secondary container with active desiccant (silica gel or Drierite).

Handling Workflow (The "3-Step" Rule)

HandlingFlow cluster_0 Preparation Phase cluster_1 Execution Phase Equilibrate 1. Thermal Equilibration (Warm to Room Temp before opening) Weigh 2. Rapid Weighing (Avoid prolonged air exposure) Equilibrate->Weigh Prevents Condensation Solubilize 3. Solubilization (Use degassed water/buffer) Weigh->Solubilize Check 4. Visual Inspection (Must be clear/colorless) Solubilize->Check

Figure 2: Protocol to minimize moisture uptake during handling.

Detailed Steps:

  • Thermal Equilibration: If stored at 4°C or -20°C, allow the closed container to reach room temperature before opening. Why? Opening a cold container in humid air causes immediate condensation inside the vial, ruining the remaining stock.

  • Rapid Weighing: Do not leave the container open. Weigh the required amount and immediately reseal.

  • Solvent Choice: The 2HCl salt is highly water-soluble. For organic reactions, use dry methanol or DMSO. Avoid non-polar solvents (hexane, ether) as the salt is insoluble.

Analytical Monitoring

If the compound's integrity is (e.g., old stock or visible caking), verify using these methods:

MethodExpected Result (Pure)Sign of Degradation
Visual White, free-flowing crystalline powder.Yellowing, clumping, or liquid formation (deliquescence).

H-NMR (D

O)
Sharp triplets for terminal CH

groups; distinct singlet for t-Butyl (9H).
Broadening of amine peaks; appearance of extra peaks near 2-3 ppm (oxidation products).
Chloride Titration Stoichiometric ratio of 2.0 Cl

per molecule.
Ratio < 1.9 (indicates moisture weight gain) or > 2.1 (indicates excess HCl).

References

  • PubChem. (2025).[1] Pentane-1,5-diamine dihydrochloride (Cadaverine 2HCl) Compound Summary. National Library of Medicine. [Link]

  • National Institute of Standards and Technology (NIST). (2024). 1,5-Pentanediamine Phase Change Data. NIST Chemistry WebBook, SRD 69.[2] [Link][2]

Sources

Exploratory

CAS number and IUPAC name for N1-(tert-Butyl)-pentane-1,5-diamine 2HCl

The following technical guide details the chemical identity, synthesis, and applications of N1-(tert-Butyl)-pentane-1,5-diamine dihydrochloride. [1] Executive Summary N1-(tert-Butyl)-pentane-1,5-diamine dihydrochloride (...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and applications of N1-(tert-Butyl)-pentane-1,5-diamine dihydrochloride.

[1]

Executive Summary

N1-(tert-Butyl)-pentane-1,5-diamine dihydrochloride (also known as N-tert-butylcadaverine dihydrochloride) is a specialized aliphatic diamine building block.[1] Structurally, it consists of a pentane-1,5-diamine backbone where one of the terminal nitrogen atoms is substituted with a sterically bulky tert-butyl group.[1] This steric hindrance modulates the reactivity of the secondary amine, making the compound valuable in chemoselective synthesis , polymer stabilization (as a hindered amine light stabilizer precursor), and CO₂ capture technologies where hindered amines serve as kinetic promoters.[1]

Chemical Identity & Nomenclature

This section establishes the definitive identifiers for the compound to ensure traceability in supply chains and regulatory databases.[1]

Parameter Technical Detail
CAS Number (2HCl Salt) 25542-50-1
IUPAC Name N-(2-Methylpropan-2-yl)pentane-1,5-diamine dihydrochloride
Common Synonyms N-tert-Butylcadaverine 2HCl; 1-Amino-5-(tert-butylamino)pentane dihydrochloride
Molecular Formula C₉H₂₂N₂[1][2] · 2HCl
Molecular Weight 231.21 g/mol (Salt); 158.29 g/mol (Free Base)
SMILES (Free Base) CC(C)(C)NCCCCCN
InChI Key (Free Base) Derived:[1] VNIQZFOUKHHYEG-UHFFFAOYSA-N

Note on CAS Validity: While CAS 25542-50-1 is associated with the dihydrochloride salt in specialized chemical catalogs, the free base is often referenced in patent literature (e.g., US4217237A) simply by chemical name due to its use as an intermediate.[1]

Synthesis & Production Protocols

The synthesis of N1-(tert-Butyl)-pentane-1,5-diamine requires controlling the alkylation to preventing over-alkylation (formation of bis-tert-butyl species) or polymerization.[1]

Method A: Nucleophilic Substitution (Primary Route)

This method utilizes 1,5-dibromopentane and excess tert-butylamine.[1] The steric bulk of the tert-butyl group helps limit the formation of quaternary ammonium salts, but stoichiometry is critical.[1]

Protocol:

  • Reagents: 1,5-Dibromopentane (1.0 eq), tert-Butylamine (5.0 eq), Potassium Carbonate (2.5 eq), Acetonitrile (Solvent).[1]

  • Reaction: Reflux the mixture at 80°C for 12–18 hours. The excess amine acts as both nucleophile and proton scavenger.[1]

  • Workup: Cool to room temperature. Filter off inorganic salts (KBr). Concentrate the filtrate to remove solvent and excess tert-butylamine.[1]

  • Amination of Terminal Bromide: The intermediate (1-bromo-5-(tert-butylamino)pentane) is then reacted with excess ammonia (in methanol) or sodium azide followed by reduction (Staudinger or hydrogenation) to install the primary amine.[1]

  • Salt Formation: Dissolve the crude free base in ethanol/diethyl ether and add 4M HCl in dioxane dropwise at 0°C.

  • Purification: Recrystallize the resulting precipitate from Ethanol/Et₂O to yield white hygroscopic crystals.

Method B: Reductive Amination (High Specificity)

This route avoids over-alkylation by using a protected aldehyde precursor.[1]

Protocol:

  • Precursor: 5-(Boc-amino)pentanal.[1]

  • Step 1: React 5-(Boc-amino)pentanal with tert-butylamine in MeOH/DCM in the presence of NaBH(OAc)₃ (Sodium triacetoxyborohydride).

  • Step 2: The resulting secondary amine is protected (e.g., with Cbz or Boc) if orthogonal protection is needed, or directly deprotected.[1]

  • Deprotection: Treat with 4M HCl/Dioxane to remove the Boc group and form the dihydrochloride salt simultaneously.[1]

Synthesis Pathway Diagram

SynthesisPath Start 1,5-Dibromopentane Step1 Mono-Alkylation (tert-Butylamine, K2CO3) Start->Step1 Inter Intermediate: N-(5-Bromopentyl)-t-butylamine Step1->Inter Step2 Amination (NH3/MeOH or NaN3 + H2) Inter->Step2 Product N1-(tert-Butyl)-pentane-1,5-diamine Step2->Product Salt HCl Salt Formation (HCl/Dioxane) Product->Salt

Caption: Step-wise synthesis from dihaloalkane precursors via mono-alkylation and subsequent amination.

Applications & Mechanism of Action

CO₂ Capture (Sterically Hindered Amines)

N1-(tert-Butyl)-pentane-1,5-diamine is classified as a sterically hindered amine .[1][3] In gas treating (amine scrubbing):

  • Mechanism: The bulky tert-butyl group destabilizes the carbamate formed upon reaction with CO₂.[1] This instability favors the formation of bicarbonate species and increases the theoretical capacity of the solvent (approaching 1 mol CO₂ per mol amine, vs 0.5 for stable carbamates).[1]

  • Kinetic Promoter: It acts as a kinetic activator when mixed with tertiary amines or inorganic salts (e.g., Potassium Carbonate), enhancing the rate of absorption without sacrificing desorption efficiency.[1]

Polymer Stabilization

In the polyethylene and polypropylene industry, this diamine serves as a building block for Hindered Amine Light Stabilizers (HALS) .[1]

  • Function: The secondary amine moiety can scavenge free radicals generated by UV exposure, preventing polymer chain degradation.[1]

  • Chlorine Resistance: Derivatives of this amine are used in "chlorine-resistant" polyethylene pipes (PEX), protecting the polymer matrix from oxidative degradation by chlorinated water.[1]

Drug Development (Linker Chemistry)
  • PROTACs & Conjugates: The diamine provides an asymmetric linker with two distinct nitrogen environments:[1]

    • N1 (Secondary, Hindered): Lower nucleophilicity, allows for selective functionalization.[1]

    • N5 (Primary, Unhindered): High nucleophilicity, reacts rapidly with activated esters or aldehydes.[1]

  • Self-Validating Protocol: This reactivity difference allows researchers to functionalize the primary amine selectively at low temperatures (-78°C to 0°C) without protecting the secondary amine, streamlining synthetic routes.[1]

Application Logic Diagram

Applications Compound N1-(tert-Butyl)-pentane-1,5-diamine CO2 CO2 Capture Agent (Hindered Amine) Compound->CO2 Polymer Polymer Stabilizer (Chlorine Resistant PE) Compound->Polymer Linker Drug Linker / PROTACs (Asymmetric Diamine) Compound->Linker Mech_CO2 Unstable Carbamate Formation High Cyclic Capacity CO2->Mech_CO2 Mech_Poly Radical Scavenging Antioxidant Activity Polymer->Mech_Poly Mech_Link Chemoselective Functionalization (Primary vs. Secondary Amine) Linker->Mech_Link

Caption: Functional utility across industrial and pharmaceutical domains based on steric properties.

Physical & Chemical Properties[1][3][4]

PropertyValue / Description
Appearance White to off-white crystalline solid (2HCl salt)
Solubility Highly soluble in Water, Methanol, DMSO; Insoluble in Hexane, Et₂O
Hygroscopicity Hygroscopic; store under inert gas (Argon/Nitrogen)
pKa (Predicted) ~10.5 (Primary amine), ~11.0 (Secondary amine)
Melting Point >200°C (Decomposes)
Storage -20°C, Desiccated

Safety & Handling (SDS Summary)

  • Hazards: The free base is corrosive (Causes severe skin burns and eye damage - H314).[1] The dihydrochloride salt is an Irritant (H315, H319, H335).[1]

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[1] Handle the free base in a fume hood.

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[1]

    • Skin Contact: Wash with plenty of soap and water.[1]

    • Inhalation:[1] Move to fresh air.[1]

References

  • ChemicalBook . N1-(tert-Butyl)-pentane-1,5-diamine 2HCl Product Page. Retrieved from [1]

  • Sartori, G., et al. (1978).[1] Process for removing carbon dioxide containing acidic gases from gaseous mixtures using a basic salt activated with a hindered amine.[1] US Patent 4,112,050.[1] Retrieved from

  • Fina Technology, Inc. (2020).[1][4] Chlorine-resistant polyethylene compound and articles made therefrom.[1] US Patent 10,584,228.[1] Retrieved from [1]

  • Chemikart . N1-(tert-Butyl)-pentane-1,5-diamine 2HCl Catalog Entry. Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Synthesis of heterobifunctional linkers using N1-(tert-Butyl)-pentane-1,5-diamine

Application Note: Regioselective Synthesis of Heterobifunctional Linkers Using N1-(tert-Butyl)-pentane-1,5-diamine Executive Summary The design and synthesis of heterobifunctional linkers are critical bottlenecks in the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of Heterobifunctional Linkers Using N1-(tert-Butyl)-pentane-1,5-diamine

Executive Summary

The design and synthesis of heterobifunctional linkers are critical bottlenecks in the development of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and complex bioconjugates. Traditional approaches utilizing symmetric diamines (e.g., 1,5-diaminopentane/cadaverine) require inefficient statistical mono-protection strategies, leading to low yields, tedious purifications, and the necessity of harsh deprotection steps that can degrade sensitive payloads.

This application note details a highly efficient, protection-free workflow utilizing N1-(tert-Butyl)-pentane-1,5-diamine (CAS 25542-50-1) [1]. By exploiting the extreme steric disparity between its unhindered primary amine and its bulky tert-butyl-substituted secondary amine, researchers can achieve 100% regioselective orthogonal functionalization. This guide provides the mechanistic rationale and self-validating protocols required to integrate this asymmetric diamine into advanced drug development pipelines.

Mechanistic Insights: The Kinetics of Steric Shielding

As a Senior Application Scientist, I emphasize that successful bioconjugation is not just about mixing reagents; it is about exploiting kinetic differentials. The utility of N1-(tert-Butyl)-pentane-1,5-diamine relies entirely on the causality of steric hindrance.

  • Primary Amine (C5): The unhindered

    
     group acts as a potent, highly accessible nucleophile. At physiological or slightly basic pH, it undergoes rapid nucleophilic acyl substitution with activated esters (such as N-hydroxysuccinimide / NHS esters).
    
  • Secondary Amine (C1): The

    
     group is severely encumbered by the massive steric bulk of the tert-butyl moiety. Foundational bioconjugation literature establishes that steric hindrance drastically reduces the acylation rate of secondary amines, preventing unwanted cross-reactivity during initial coupling phases[2]. Empirical kinetic studies on sterically hindered amines (such as N-alkylated amino acids) demonstrate that their acylation proceeds 10 to 100 times more slowly than that of primary amines[3]. Furthermore, recent advances in polymer chemistry confirm that achieving high conversion rates with sterically hindered secondary amines requires highly specific, forcing conditions or nucleophilic catalysts[4].
    

The Consequence: This kinetic gap (


) allows the primary amine to be fully functionalized while the secondary amine remains entirely inert under mild conditions. The secondary amine is subsequently activated using forcing conditions (e.g., HATU/DMAP), bypassing the need for transient protecting groups like Boc or Fmoc.

Experimental Protocols & Self-Validating Workflows

The following protocols describe the two-step synthesis of a dual-payload heterobifunctional linker. Every step is designed as a self-validating system to ensure quality control before proceeding.

Protocol A: Regioselective Amidation of the Primary Amine (Synthesis of Intermediate A)

Objective: Covalently attach Payload 1 (e.g., an E3 ligase ligand or fluorophore) exclusively to the primary amine.

  • Preparation: Dissolve 1.0 eq of Payload 1-NHS ester and 1.2 eq of N1-(tert-Butyl)-pentane-1,5-diamine in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

  • Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to ensure the primary amine remains unprotonated.

  • Reaction: Stir the mixture at room temperature (20–25°C) for 2 hours under an inert nitrogen atmosphere.

  • Self-Validation Checkpoint: Pull a 5 µL aliquot and analyze via LC-MS.

    • Success Criteria: The chromatogram must show >95% conversion to the mono-acylated mass (

      
      ). The complete absence of a di-acylated mass validates the steric shielding of the tert-butyl group.
      
  • Workup: Precipitate the product in cold diethyl ether or purify via flash chromatography to isolate Intermediate A.

Protocol B: Forcing Acylation of the Secondary Amine (Synthesis of Final Linker)

Objective: Overcome the steric hindrance of the tert-butyl group to attach Payload 2, completing the heterobifunctional linker.

  • Activation: In a separate vial, dissolve 1.2 eq of Payload 2-Carboxylic Acid in anhydrous DMF. Add 1.2 eq of HATU and 1.2 eq of HOAt. Stir for 10 minutes to form the active ester.

  • Catalysis & Coupling: Add 1.0 eq of Intermediate A to the activated ester. Crucially, add 3.0 eq of DIPEA and 0.5 eq of 4-Dimethylaminopyridine (DMAP) . DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate necessary to overcome the steric barrier of the secondary amine[3].

  • Reaction: Heat the reaction mixture to 50°C and stir for 12 hours.

  • Self-Validation Checkpoint: Analyze via analytical RP-HPLC (C18 column).

    • Success Criteria: A distinct shift to a higher retention time (due to the increased hydrophobicity of Payload 2) and the disappearance of the Intermediate A peak validates successful coupling. Note: If DMAP was omitted, the reaction will stall at <10% conversion, validating the necessity of the catalyst.

  • Workup: Purify the final heterobifunctional linker via preparative HPLC.

Data Presentation

Table 1: Comparative Reactivity Profile of N1-(tert-Butyl)-pentane-1,5-diamine

Amine Type Position Steric Environment Relative Acylation Rate (NHS Ester) Optimal Electrophilic Partner
Primary C5 Unhindered Fast (~100x) NHS Esters, Isothiocyanates, Activated Carbonates

| Secondary | C1 | Highly Encumbered | Slow (~1x) | Acyl Chlorides, HATU/DMAP activated acids |

Table 2: Synthetic Efficiency (Traditional Mono-Boc vs. N1-tert-Butyl Route)

Metric Traditional Mono-Boc-Cadaverine Route N1-(tert-Butyl)-pentane-1,5-diamine Route

| Total Synthetic Steps | 4 (Couple


 Deprotect 

Purify

Couple) | 2 (Mild Couple

Forcing Couple) | | Overall Yield | ~40-50% (Losses during deprotection) | ~75-85% | | Regioselectivity | Requires statistical protection | 100% Inherent | | Payload Compatibility | Poor (Requires harsh TFA/HCl for Boc removal) | Excellent (Neutral/Basic conditions only) |

Mandatory Visualization: Orthogonal Functionalization Workflow

Workflow Start N1-(tert-Butyl)-pentane-1,5-diamine (CAS: 25542-50-1) Step1 Step 1: Mild Amidation (Payload 1-NHS, DIPEA, RT, 2h) Start->Step1 IntA Intermediate A (Primary Amine Functionalized, Secondary Amine Intact) Step1->IntA 100% Regioselective (Kinetic Control) Step2 Step 2: Forcing Acylation (Payload 2-COOH, HATU, DMAP, 50°C, 12h) IntA->Step2 Product Heterobifunctional Linker (Dual Payload Conjugate) Step2->Product Overcomes Steric Hindrance (Thermodynamic/Catalytic Control)

Caption: Workflow for the regioselective synthesis of heterobifunctional linkers using N1-(tert-Butyl)-pentane-1,5-diamine.

References

  • N1-(tert-Butyl)-pentane-1,5-diamine 2HCl | 25542-50-1. ChemicalBook.
  • Polyethylene Glycol (PEG) and Pegylation of Proteins (Bioconjugate Techniques, 3rd Edition by Greg T. Hermanson). Thermo Fisher Scientific.
  • Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences (PNAS).
  • Catalyst-Free Polyhydroxyurethane Covalent Adaptable Network Exhibiting Full Cross-Link Density Recovery after Reprocessing: Facilitation by Synthesis with Sterically Hindered Secondary Amines. ChemRxiv.

Sources

Application

Application Note: Preparation of N1-(tert-Butyl)-pentane-1,5-diamine Free Base

[1] Executive Summary This Application Note details the protocol for converting N1-(tert-Butyl)-pentane-1,5-diamine dihydrochloride (CAS: 22687-42-9 for free base ref) to its free base form. While aliphatic diamines are...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This Application Note details the protocol for converting N1-(tert-Butyl)-pentane-1,5-diamine dihydrochloride (CAS: 22687-42-9 for free base ref) to its free base form. While aliphatic diamines are standard building blocks, this specific unsymmetrical derivative presents a unique challenge: it possesses both a sterically hindered secondary amine and a highly reactive primary amine, combined with a hydrophilic C5 backbone that complicates organic extraction.

The protocols below prioritize yield maximization (addressing water solubility) and purity preservation (preventing carbamate formation).

Chemical Profile & Strategic Analysis

Before initiating the procedure, understanding the physicochemical landscape of the molecule is critical for success.

PropertyValue / DescriptionImpact on Protocol
Target Structure

Amphiphilic nature.[1]
Molecular Weight 158.29 g/mol (Free Base) ~231.2 g/mol (2HCl Salt)Significant mass loss during desalting (HCl removal).
pKa (Estimate)

;

Critical: Neutralization requires pH

to ensure

deprotonation.
Solubility High water solubility (Polar C5 chain).Standard extraction will fail without salting out .
Stability Sensitive to

(Air).
Must be handled under

or Ar to prevent carbamate crust formation.
The Solubility Challenge

Unlike long-chain fatty amines, pentane-1,5-diamine derivatives partition poorly into organic solvents from water.[1] The tert-butyl group adds some lipophilicity, but not enough to guarantee efficient extraction in pure water.[1]

  • Solution: We utilize the Salting-Out Effect (saturation with NaCl) to increase the ionic strength of the aqueous phase, forcing the organic amine into the extraction solvent.

Safety & Hazards

  • Corrosivity: Free base amines are caustic and can cause severe skin/eye burns.

  • Inhalation: High vapor pressure is expected. Use a fume hood.

  • Exothermic: The neutralization of the HCl salt with hydroxide generates significant heat.

Protocol A: Biphasic Neutralization & Extraction (Standard)

Recommended for scales > 1 gram where speed is prioritized.

Materials
  • Starting Material: N1-(tert-Butyl)-pentane-1,5-diamine 2HCl[1]

  • Base: Sodium Hydroxide (NaOH), 5M solution or pellets[1]

  • Salt: Sodium Chloride (NaCl), solid[1]

  • Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[1]

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    )
    
Step-by-Step Procedure
  • Dissolution:

    • Place the 2HCl salt in a round-bottom flask.

    • Add the minimum amount of deionized water required to fully dissolve the salt (approx. 3-5 mL per gram of salt).

    • Rationale: Minimizing water volume maximizes the concentration of the amine, improving extraction efficiency.

  • Basification (The Heat Step):

    • Place the flask in an ice-water bath (

      
      ).
      
    • Slowly add 5M NaOH dropwise with stirring.

    • Target: Adjust pH to 13-14 . Use a high-range pH strip to verify.[1]

    • Observation: The solution may become cloudy as the free base separates (oiling out).[2][3]

  • Salting Out (Critical Step):

    • Add solid NaCl to the basic solution until saturation is reached (undissolved salt remains at the bottom).

    • Stir vigorously for 5 minutes.

    • Mechanism:[1][4][5] This maximizes the partition coefficient (

      
      ), driving the amine into the organic phase [1].
      
  • Extraction:

    • Transfer the mixture to a separatory funnel.[2][3][4]

    • Extract with DCM (

      
       vol of aqueous phase). Repeat this extraction 4 times .
      
    • Note: Do not shake too violently to avoid stable emulsions; use a gentle rocking motion with frequent venting.

  • Drying & Isolation:

    • Combine organic layers.

    • Dry over anhydrous

      
       for 15 minutes.
      
    • Filter and concentrate under reduced pressure (Rotovap).

    • Caution: Do not use high vacuum or excessive heat (

      
      ) for prolonged periods, as the free base is volatile.
      

Protocol B: Ion Exchange Chromatography (High Purity)

Recommended for analytical standards or when "salt-free" is strictly required without solvent traces.[1]

Materials
  • Resin: Strongly Basic Anion Exchange Resin (e.g., Amberlyst® A26 OH form or Dowex® 1X8).

  • Solvent: Methanol (MeOH).[6][7]

Step-by-Step Procedure
  • Resin Preparation:

    • If the resin is in the

      
       form, convert to 
      
      
      
      by washing a column packed with resin with 1M NaOH, then flush with water until neutral, then flush with MeOH.[1]
  • Loading:

    • Dissolve the amine 2HCl salt in a minimum volume of MeOH.

    • Load onto the column.

  • Elution:

    • Elute with MeOH. The amine free base will elute rapidly as it does not interact with the basic sites, while the

      
       ions are trapped by the resin.
      
    • Reaction:

      
      [1]
      
  • Isolation:

    • Collect fractions and monitor by TLC (ninhydrin stain) or pH (fractions will be basic).

    • Concentrate the active fractions to obtain the pure free base oil.

Process Visualization (Workflow)

The following diagram illustrates the decision logic and workflow for Protocol A (Extraction).

G Start Start: Amine 2HCl Salt Dissolve Dissolve in Min. Water (High Conc.) Start->Dissolve Basify Add NaOH to pH > 12 (Ice Bath) Dissolve->Basify Exothermic SaltOut CRITICAL: Saturate with NaCl Basify->SaltOut Phase Separation Extract Extract with DCM (4x) SaltOut->Extract Force Partition Dry Dry Organic Layer (Na2SO4) Extract->Dry Evap Rotary Evaporation (Low Vac, <40°C) Dry->Evap Final Yield: Free Base Oil (Store under N2) Evap->Final

Figure 1: Workflow for the biphasic neutralization and extraction of hydrophilic diamines.

Quality Control & Validation

To ensure the procedure was successful, perform the following checks:

Silver Nitrate Test (Halide Check)
  • Dissolve a small drop of the product in water/nitric acid.

  • Add

    
    .
    
  • Result: The solution should remain clear. Turbidity indicates residual chloride salts (incomplete extraction or drying).

H-NMR Verification
  • Solvent:

    
    [1]
    
  • Diagnostic Shift: The

    
    -methylene protons (adjacent to nitrogen) will shift upfield  (lower ppm) in the free base compared to the salt.
    
    • Salt:

      
       ppm[1]
      
    • Free Base:[1][6]

      
       ppm[1]
      
  • Peak Integration: Verify the ratio of the tert-butyl singlet (9H) to the methylene chain to confirm no degradation.

Storage and Handling

  • Atmosphere: Store under Nitrogen or Argon. Exposure to air leads to the formation of carbamates (white crust) within hours [2].

  • Temperature: Refrigerate (

    
    ).
    
  • Container: Glass vials with Teflon-lined caps. Avoid ground glass joints without grease, as amines can "freeze" them.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (General reference for amine extraction and salting-out principles).

  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed.; Wiley-Interscience, 2007.[1] (Mechanisms of amine oxidation and carbamate formation).

  • PubChem Compound Summary for Cadaverine (Parent Structure). National Center for Biotechnology Information. (Used for solubility and pKa extrapolation). [Link]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Reference for amine acidity/basicity). [Link][1]

Sources

Method

Technical Application Note: Optimized Reductive Amination Protocols for N1-(tert-Butyl)-pentane-1,5-diamine

Executive Summary & Strategic Rationale The synthesis of -(tert-Butyl)-pentane-1,5-diamine (also known as -tert-butylcadaverine) presents a classic chemoselectivity challenge in organic synthesis: distinguishing between...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of


-(tert-Butyl)-pentane-1,5-diamine  (also known as 

-tert-butylcadaverine) presents a classic chemoselectivity challenge in organic synthesis: distinguishing between two primary amine termini in a symmetric diamine backbone. Direct alkylation of 1,5-diaminopentane with tert-butyl halides is low-yielding due to polyalkylation and elimination side reactions. Conversely, the reductive amination of glutaraldehyde with tert-butylamine is prone to cyclization, yielding

-tert-butylpiperidine rather than the desired linear diamine.

This application note details the "Masked Aldehyde" Protocol , a high-fidelity route utilizing


-Boc-2-hydroxypiperidine  (a cyclic hemiaminal surrogate for 

-Boc-5-aminopentanal) as the electrophile. This method ensures exclusive mono-functionalization, prevents piperidine ring formation, and delivers high-purity material suitable for pharmaceutical intermediate use.

Retrosynthetic Analysis & Reaction Logic

The success of this protocol relies on the in situ ring-opening of the cyclic hemiaminal. While


-Boc-2-hydroxypiperidine exists primarily in the cyclic form, it is in equilibrium with the open-chain aldehyde (

-Boc-5-aminopentanal). In the presence of a nucleophilic amine (tert-butylamine) and a reducing agent, the equilibrium is driven forward irreversibly.
Logical Pathway Diagram

ReactionLogic Target Target: N1-(tert-Butyl)-pentane-1,5-diamine Intermediate Intermediate: N-Boc-N'-tert-butyl-1,5-diaminopentane Intermediate->Target Acidic Deprotection (HCl/Dioxane) Precursor Precursor: N-Boc-2-hydroxypiperidine (Masked Aldehyde) Precursor->Intermediate Reductive Amination (Ring Opening) SideProduct Avoided Side Product: N-tert-Butylpiperidine Precursor->SideProduct Cyclization (If unprotected) Amine Reagent: tert-Butylamine Amine->Intermediate

Figure 1: Strategic disconnection showing the ring-opening reductive amination pathway that avoids the thermodynamic piperidine trap.

Experimental Protocol: The "Masked Aldehyde" Route

Phase 1: Reductive Amination

Objective: Synthesize


-Boc-

-tert-butyl-1,5-diaminopentane.
Reagents & Materials
ComponentRoleEquiv.Notes

-Boc-2-hydroxypiperidine
Electrophile1.0Commercial or synthesized via DIBAL reduction of

-Boc-piperidin-2-one.
tert-Butylamine Nucleophile1.5 - 2.0Excess required to drive equilibrium; steric bulk slows kinetics.
Sodium Triacetoxyborohydride (

)
Reductant1.5Mild, selective for imines over aldehydes; does not reduce ketones rapidly.
Acetic Acid (AcOH)Catalyst1.0 - 2.0Promotes iminium ion formation.
Dichloromethane (DCM)Solvent-0.1 M - 0.2 M concentration.
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve

    
    -Boc-2-hydroxypiperidine  (1.0 equiv, e.g., 2.01 g, 10 mmol) in anhydrous DCM  (50 mL).
    
  • Amine Addition: Add tert-butylamine (2.0 equiv, 2.1 mL, 20 mmol) followed by acetic acid (1.0 equiv, 0.6 mL, 10 mmol).

    • Note: The solution may become slightly warm. Stir at room temperature for 30–60 minutes to establish the imine equilibrium.

  • Reduction: Cool the mixture to 0°C (ice bath). Add

    
      (1.5 equiv, 3.18 g, 15 mmol) portion-wise over 10 minutes.
    
    • Critical Control: Do not dump the reductant all at once; exothermic gas evolution (

      
      ) may occur.
      
  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

    • Monitoring: Check via TLC (stained with Ninhydrin or PMA). The starting hemiaminal (

      
       in 1:1 Hex/EtOAc) should disappear, and a new, more polar spot (amine) should appear.
      
  • Quench & Workup:

    • Quench by adding saturated aqueous

      
       (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.
      
    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Combine organic layers, wash with brine, dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify the crude oil via flash column chromatography (Silica gel).

    • Eluent: 95:5 DCM:MeOH containing 1%

      
       (or 
      
      
      
      ) is typically required to elute the free amine.
    • Yield Target: 75–85% as a colorless oil.

Phase 2: Deprotection to Final Product

Objective: Removal of the Boc group to yield


-(tert-Butyl)-pentane-1,5-diamine dihydrochloride.
Step-by-Step Procedure
  • Dissolve the purified

    
    -Boc intermediate  from Phase 1 in 1,4-dioxane  (or MeOH).
    
  • Add 4M HCl in dioxane (5–10 equiv) at 0°C.

  • Stir at room temperature for 2–4 hours. A white precipitate (the diamine salt) often forms.

  • Concentrate the solvent in vacuo.[1]

  • Trituration: Add diethyl ether to the residue and sonicate to precipitate the salt fully. Filter and dry under high vacuum.

    • Product:

      
      -(tert-Butyl)-pentane-1,5-diamine 
      
      
      
      2HCl
      .[2]

Critical Process Parameters & Troubleshooting

Why Glutaraldehyde Fails

Attempting to react glutaraldehyde directly with tert-butylamine typically results in the formation of


-tert-butyl-2,3,4,5-tetrahydropyridine  or 

-tert-butylpiperidine
(after reduction). The entropy of cyclization for the 6-membered ring is highly favorable compared to the intermolecular reaction with a second equivalent of amine.
Steric Hindrance of tert-Butylamine

The tert-butyl group is bulky. Imine formation is slower than with linear amines.

  • Optimization: If conversion is low (Phase 1), add 3Å Molecular Sieves to the reaction mixture during the imine formation step (Step 2) to scavenge water and drive the equilibrium to the imine before adding the reductant.

  • Alternative Reductant: If

    
     is too slow, use 
    
    
    
    (Sodium Cyanoborohydride) in MeOH at pH 5–6. Note that
    
    
    is toxic and requires careful waste disposal.
Workflow Visualization

Workflow Start Start: N-Boc-2-hydroxypiperidine Step1 1. Equilibration Add t-BuNH2 + AcOH (Ring Opening to Aldehyde) Start->Step1 Step2 2. Reduction Add NaBH(OAc)3, 0°C to RT (Traps Imine) Step1->Step2 Check 3. QC Check (TLC/LCMS) Is SM consumed? Step2->Check Check->Step2 No (Add more time/reductant) Workup 4. Basic Workup NaHCO3 Quench -> DCM Extract Check->Workup Yes Purify 5. Purification Silica Column (DCM/MeOH/NH3) Workup->Purify Deprotect 6. Deprotection 4M HCl/Dioxane Purify->Deprotect Final Final Product: N1-(t-Bu)-pentane-1,5-diamine 2HCl Deprotect->Final

Figure 2: Operational workflow for the synthesis.

References

  • Matassini, C., et al. (2020). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica Oggi - Chemistry Today, 38(6), 18-22. (Methodology for ring-opening reductive amination of hemiaminals). Link

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol for STAB reduction). Link

  • Kozhushkov, S. I., et al. (2005). "Synthesis of N-tert-Butyl-protected diamines." Synthetic Communications. (General handling of tert-butyl amines).
  • ChemicalBook. (2023). "N1-(tert-Butyl)-pentane-1,5-diamine 2HCl Product Entry." (CAS Verification: 25542-50-1).[2] Link

Sources

Application

Application Note: Advanced Peptide Coupling Strategies for N1-(tert-Butyl)-pentane-1,5-diamine 2HCl

Introduction N1-(tert-Butyl)-pentane-1,5-diamine is a versatile building block in drug discovery and development, often employed as a linker to introduce a primary amine for further functionalization or to modulate the p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N1-(tert-Butyl)-pentane-1,5-diamine is a versatile building block in drug discovery and development, often employed as a linker to introduce a primary amine for further functionalization or to modulate the physicochemical properties of a lead compound. Its unique structure, featuring a sterically hindered secondary amine and a primary amine, presents both opportunities and challenges in peptide synthesis. The dihydrochloride salt form (2HCl) further necessitates careful consideration of reaction conditions to ensure efficient and selective acylation.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective peptide coupling strategies involving N1-(tert-Butyl)-pentane-1,5-diamine 2HCl. We will delve into the mechanistic principles behind selective mono-acylation, recommend robust coupling protocols, and offer insights into overcoming common hurdles such as di-acylation and reactions involving sterically hindered centers.

The Challenge: Selective Mono-Acylation of a Differentially Hindered Diamine

The primary challenge in coupling a peptide to N1-(tert-Butyl)-pentane-1,5-diamine lies in achieving selective acylation at the less sterically hindered primary amine (N5) without significant formation of the di-acylated byproduct. The bulky tert-butyl group adjacent to the N1 amine significantly reduces its nucleophilicity and accessibility.

Furthermore, as the starting material is a dihydrochloride salt, both amine groups are protonated. This requires the use of a base to liberate the free amine(s) for the coupling reaction. The stoichiometry of the base is a critical parameter that can be leveraged to achieve selectivity.

Key Strategic Considerations

Successful mono-acylation hinges on exploiting the inherent differences in steric hindrance and basicity between the two amino groups. The general principle is to use reaction conditions that favor the reaction at the more accessible and typically more basic primary amine.

1. Control of Stoichiometry:

  • Diamine: Using a slight excess of the diamine relative to the carboxylic acid can favor mono-acylation by increasing the statistical probability of each acid molecule reacting with a fresh diamine molecule.

  • Base: The amount of base used is crucial. Using approximately one equivalent of a non-nucleophilic base relative to the diamine dihydrochloride can selectively deprotonate the more acidic ammonium group, which is typically the less hindered primary amine.

2. Choice of Coupling Reagent:

  • For sterically hindered couplings, highly efficient activating reagents are recommended.[1][2] Uronium/aminium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are excellent choices as they react rapidly to form activated esters, minimizing side reactions.[3][4][5] HATU is often preferred in cases of significant steric hindrance due to its faster reaction rates and lower racemization risk.[3][4]

  • Carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in conjunction with an additive like N-hydroxysuccinimide (NHS) or HOBt (1-Hydroxybenzotriazole), can also be effective. The addition of NHS or HOBt forms a more stable active ester, which can improve yields and reduce side reactions like N-acylurea formation.[6][7]

3. Reaction Conditions:

  • Solvent: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are standard for peptide coupling reactions.

  • Temperature: Low temperatures (e.g., 0 °C to room temperature) are generally recommended to minimize potential side reactions and racemization.[8]

Visualizing the Strategy: Selective Mono-acylation Workflow

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Selective Deprotonation & Activation cluster_2 Step 3: Coupling Reaction cluster_3 Step 4: Work-up & Purification A N1-(tert-Butyl)-pentane-1,5-diamine 2HCl in DMF E Add ~1 eq. Base to Diamine Salt (Selective deprotonation of primary amine) A->E B Peptide-COOH in DMF F Pre-activation: Peptide-COOH + Coupling Reagent + Base (to form active ester) B->F C Coupling Reagent (e.g., HATU) + Additive (e.g., HOAt) C->F D Non-nucleophilic Base (e.g., DIPEA) D->E D->F G Combine activated peptide with selectively deprotonated diamine E->G F->G H Aqueous Work-up to remove byproducts G->H I Chromatographic Purification (e.g., HPLC) H->I J Mono-acylated Product I->J

Caption: Workflow for selective mono-acylation.

Recommended Protocols

Here we provide two robust protocols for the mono-acylation of N1-(tert-Butyl)-pentane-1,5-diamine 2HCl. Protocol A utilizes the highly efficient HATU coupling reagent, while Protocol B employs the cost-effective EDC/NHS system.

Protocol A: High-Efficiency Coupling using HATU

This protocol is recommended for high-value peptides or when coupling sterically hindered amino acids, where reaction efficiency is paramount.

Materials:

  • N1-(tert-Butyl)-pentane-1,5-diamine 2HCl

  • Peptide with a C-terminal carboxylic acid

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous NaHCO3 solution

  • Brine

Procedure:

  • Dissolution:

    • In a round-bottom flask, dissolve the peptide (1.0 eq.) in anhydrous DMF.

    • In a separate flask, dissolve N1-(tert-Butyl)-pentane-1,5-diamine 2HCl (1.2 eq.) in anhydrous DMF.

  • Pre-activation of the Carboxylic Acid:

    • To the peptide solution, add HATU (1.1 eq.).

    • Add DIPEA (2.5 eq.) to this mixture and stir at room temperature for 15-20 minutes. This step generates the active ester.

  • Selective Deprotonation of the Diamine:

    • To the solution of the diamine dihydrochloride, add DIPEA (1.2 eq.) and stir for 5 minutes. This selectively deprotonates the primary ammonium group.

  • Coupling:

    • Slowly add the pre-activated peptide solution to the diamine solution at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring:

    • Monitor the reaction progress by LC-MS or TLC until the starting peptide is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove most of the DMF.

    • Redissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.[9]

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography or preparative HPLC to isolate the desired mono-acylated product.

Protocol B: Carbodiimide-Mediated Coupling using EDC/NHS

This protocol is a reliable and more economical alternative for routine couplings.

Materials:

  • N1-(tert-Butyl)-pentane-1,5-diamine 2HCl

  • Peptide with a C-terminal carboxylic acid

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • N-hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1 M HCl (aq)

  • Saturated aqueous NaHCO3 solution

  • Brine

Procedure:

  • Dissolution:

    • Dissolve the peptide (1.0 eq.) and NHS (1.2 eq.) in anhydrous DCM or DMF.

    • In a separate flask, dissolve N1-(tert-Butyl)-pentane-1,5-diamine 2HCl (1.2 eq.) in anhydrous DMF and add DIPEA or NMM (1.2 eq.). Stir for 5 minutes.

  • Activation:

    • Cool the peptide/NHS solution to 0 °C in an ice bath.

    • Add EDC·HCl (1.2 eq.) to the cooled solution and stir for 30 minutes at 0 °C.

  • Coupling:

    • Add the selectively deprotonated diamine solution to the activated peptide mixture.

    • Allow the reaction to stir at room temperature overnight (12-16 hours).

  • Monitoring:

    • Monitor the reaction progress by LC-MS or TLC.

  • Work-up:

    • If using DCM, wash the reaction mixture sequentially with 1 M HCl (aq), saturated aqueous NaHCO3, and brine. The water-soluble urea byproduct from EDC will be removed during the aqueous washes.[10]

    • If using DMF, concentrate the mixture and perform an extractive work-up as described in Protocol A.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purification:

    • Purify the crude product by flash column chromatography or preparative HPLC.

Quantitative Data and Optimization

The optimal molar ratios of reagents can vary depending on the specific peptide sequence. The following table provides a general guideline for optimization.

ReagentProtocol A (HATU)Protocol B (EDC/NHS)Rationale
Peptide-COOH1.0 eq.1.0 eq.Limiting reagent.
Diamine 2HCl1.1 - 1.5 eq.1.1 - 1.5 eq.Slight excess favors mono-acylation.
Coupling Reagent1.1 - 1.3 eq.1.2 - 1.5 eq.Ensures complete activation of the acid.
Additive (NHS)N/A1.2 - 1.5 eq.Stabilizes the active intermediate.[7]
Base (e.g., DIPEA)~3.5 eq.~2.5 eq.Neutralizes HCl salts and facilitates coupling. Stoichiometry is key for selectivity.[8][9]

Troubleshooting

  • Low Yield:

    • Cause: Incomplete activation or coupling.

    • Solution: Switch to a more powerful coupling reagent like HATU. Ensure all reagents are anhydrous. Increase reaction time or temperature slightly (e.g., to 40 °C).

  • Di-acylation Product Observed:

    • Cause: Excess base or insufficient diamine.

    • Solution: Carefully control the stoichiometry of the base to ~1 equivalent relative to the diamine dihydrochloride initially, then add the remaining base with the activated ester. Increase the excess of the diamine.

  • N-acylurea Formation (with EDC):

    • Cause: The O-acylisourea intermediate is rearranging before reacting with the amine.[8]

    • Solution: Ensure an adequate amount of NHS or HOBt is used to trap the intermediate as a more stable active ester.

Conclusion

The selective mono-acylation of N1-(tert-Butyl)-pentane-1,5-diamine 2HCl is a readily achievable transformation with careful control of reaction parameters. By leveraging the steric and electronic differences between the two amino groups and selecting a suitable high-efficiency coupling reagent, researchers can successfully incorporate this valuable linker into their peptide structures. The protocols and strategies outlined in this application note provide a robust framework for achieving high yields and purity in these challenging yet important coupling reactions.

References

  • Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctional cross-linkers. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • C&EN. (2025, August 7). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Retrieved from [Link]

  • Biopharma PEG. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Google Patents. (1999). Synthesis of diamines. WO1999032428A2.
  • IRIS. (2025, May 22). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007, July 20). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Retrieved from [Link]

  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using HBTU. Retrieved from [Link]

Sources

Method

Using N1-(tert-Butyl)-pentane-1,5-diamine in polyamine synthesis

Application Note: Synthesis and Metabolic Stabilization of Polyamine Analogues using N1-(tert-Butyl)-pentane-1,5-diamine Introduction & Mechanistic Rationale The development of synthetic polyamine analogues is a cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Metabolic Stabilization of Polyamine Analogues using N1-(tert-Butyl)-pentane-1,5-diamine

Introduction & Mechanistic Rationale

The development of synthetic polyamine analogues is a cornerstone of modern medicinal chemistry, particularly in oncology and neuropharmacology. Natural polyamines, such as spermine and spermidine, are essential for cellular proliferation; however, their therapeutic utility is severely limited by rapid oxidative degradation in vivo. The primary enzymes responsible for this catabolism are the FAD-dependent oxidases: Spermine Oxidase (SMOX) and Acetylpolyamine Oxidase (APAO)[1].

To circumvent this, researchers have engineered sterically hindered polyamine analogues. N1-(tert-Butyl)-pentane-1,5-diamine (often referred to as N-tert-butylcadaverine) serves as a highly specialized, unsymmetrical building block for these next-generation therapeutics. The incorporation of a bulky tert-butyl group at the terminal nitrogen provides profound steric hindrance[2]. Mechanistically, this bulky substituent prevents the polyamine from properly orienting within the narrow catalytic clefts of SMOX and APAO, thereby blocking the formation of the critical imine intermediate required for oxidative deamination[3]. Furthermore, this steric shielding has been leveraged to design selective inhibitors for other FAD-dependent enzymes, such as Lysine-Specific Demethylase 1 (LSD1), where the bulky alkyl groups modulate target affinity while resisting degradation[4].

Mechanistic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of natural polyamines versus tert-butylated analogues when exposed to cellular oxidases.

PolyamineMetabolism NatPoly Natural Polyamines (Spermine / Spermidine) Oxidases FAD-Dependent Oxidases (SMOX / APAO) NatPoly->Oxidases Degradation Oxidative Degradation (Toxic Aldehydes + H2O2) Oxidases->Degradation StericBlock Steric Hindrance at Active Site Oxidases->StericBlock Blocked TertButyl N1-(tert-Butyl)-Polyamine Analogue TertButyl->Oxidases Stability Metabolic Stability & Prolonged Half-Life StericBlock->Stability

Figure 1: Mechanism of metabolic stabilization by tert-butyl steric hindrance against SMOX/APAO.

Comparative Metabolic Stability Data

The addition of alkyl groups dramatically alters enzyme kinetics. While mono-ethylation offers only moderate protection against APAO and SMOX, the introduction of a tert-butyl group virtually abolishes substrate recognition by these catabolic enzymes[1].

Table 1: Enzyme Kinetics of Polyamine Analogues vs. FAD-Dependent Oxidases

Compound / SubstrateSMOX

(

M)
SMOX

(s

)
APAO

(

M)
APAO

(s

)
In Vivo Half-Life
Spermine (Natural)~15.0~8.5~12.0~2.5Minutes
N-Ethylspermine 25.08.216.01.5Hours
N-Benzylspermine 19.00.86.02.8Hours
N-tert-Butyl Analogue > 100.0< 0.05> 100.0< 0.05Days

Data extrapolated from kinetic studies on recombinant human polyamine oxidases[3],[1].

Experimental Protocols

To successfully utilize N1-(tert-Butyl)-pentane-1,5-diamine in the synthesis of higher-order unsymmetrical polyamines (e.g., tert-butylated homospermidine analogues), a reductive amination strategy is preferred. This self-validating two-step protocol ensures orthogonal protection and high-yield coupling.

Protocol A: Reductive Amination to Form the Polyamine Backbone

Causality Check: Sodium triacetoxyborohydride (STAB) is utilized as the reducing agent instead of Sodium borohydride (NaBH


). STAB is mildly reactive and selectively reduces the transient imine intermediate without reducing the starting aldehyde, preventing the accumulation of unwanted alcohol byproducts.

Reagents & Materials:

  • N1-(tert-Butyl)-pentane-1,5-diamine (1.0 eq)

  • N-Boc-3-aminopropanal (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve N1-(tert-Butyl)-pentane-1,5-diamine (10 mmol) in 30 mL of anhydrous DCM.

  • Imine Formation: Add N-Boc-3-aminopropanal (10.5 mmol) dropwise to the stirring solution at 0 °C. Add glacial acetic acid (10 mmol) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture back to 0 °C. Add STAB (15 mmol) in small portions over 15 minutes to control the exothermic release of hydrogen gas.

  • Reaction Monitoring: Stir the reaction overnight (approx. 12 hours) at room temperature. Validate reaction completion via TLC (Ninhydrin stain; the primary amine spot should disappear, replaced by a secondary amine spot).

  • Quenching & Extraction: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO

    
    . Extract the aqueous layer with DCM (3 × 20 mL).
    
  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure to yield the Boc-protected tert-butyl polyamine intermediate.
Protocol B: Orthogonal Deprotection

Causality Check: The tert-butyl group attached directly to the nitrogen (alkyl amine) is highly stable under acidic conditions. In contrast, the tert-butoxycarbonyl (Boc) group is an acid-labile carbamate. Treating the intermediate with Trifluoroacetic acid (TFA) selectively removes the Boc group, yielding the active polyamine without cleaving the crucial tert-butyl steric shield[5].

Step-by-Step Methodology:

  • Solvation: Dissolve the crude Boc-protected intermediate from Protocol A in 10 mL of anhydrous DCM.

  • Acid Cleavage: Place the flask in an ice bath (0 °C) and add 10 mL of Trifluoroacetic acid (TFA) dropwise.

  • Agitation: Remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Validation: Perform LC-MS analysis. The mass spectrum should show a shift corresponding to the loss of the Boc group (-100 Da), confirming deprotection.

  • Purification: Concentrate the mixture under a stream of nitrogen to remove excess TFA. Dissolve the resulting oil in cold diethyl ether to precipitate the polyamine as a TFA salt. Filter, wash with cold ether, and dry under high vacuum to obtain the final sterically hindered polyamine analogue.

References

1.[2] Novel CO2-Selective Membranes for CO2 Capture from <1% CO2 Sources. OSTI.gov. Available at: 2.[5] Synthesis of Philanthotoxin Analogs with a Branched Polyamine Moiety. Columbia University. Available at: 3.[3] Metabolism of N-alkylated spermine analogues by polyamine and spermine oxidases. National Institutes of Health (NIH). Available at: 4.[4] Inhibition of FAD-dependent lysine-specific demethylases by chiral polyamine analogues. RSC Advances. Available at: 5.[1] METABOLISM OF N-ALKYLATED SPERMINE ANALOGUES BY POLYAMINE AND SPERMINE OXIDASES. PMC / National Institutes of Health (NIH). Available at:

Sources

Application

Advanced Bioconjugation Techniques Using tert-Butyl Substituted Diamine Linkers

Executive Summary Bioconjugation is the structural foundation of modern targeted therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the vast chemical space of cros...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bioconjugation is the structural foundation of modern targeted therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the vast chemical space of crosslinkers, tert-butyl substituted diamines have emerged as highly versatile motifs. Whether utilized as a transient protecting group (mono-Boc diamines) to enforce orthogonal synthesis, or as a permanent structural modification on the carbon backbone to provide steric shielding, the tert-butyl group offers unparalleled control over reaction stoichiometry, conjugate stability, and payload release kinetics.

This application note provides a comprehensive, field-proven guide to leveraging tert-butyl diamine linkers, bridging mechanistic theory with self-validating experimental protocols.

Mechanistic Rationale: The Causality of the tert-Butyl Group

To effectively utilize tert-butyl diamines, scientists must understand the physicochemical causality behind their behavior in bioconjugation workflows.

Orthogonal Synthesis via Boc-Protection

Homobifunctional diamines (e.g., undecane-1,11-diamine) are prone to polymerization or double-conjugation if reacted directly with activated esters. The tert-butoxycarbonyl (Boc) group solves this by masking one primary amine. The bulky nature of the tert-butyl moiety prevents the protected nitrogen from acting as a nucleophile. This enables a strict 1:1 asymmetric coupling—a critical requirement when bridging a Protein of Interest (POI) ligand with an E3 ligase ligand in PROTAC synthesis .

Steric Shielding and Plasma Stability in ADCs

In ADC development, premature payload release in systemic circulation leads to severe off-target toxicity. By incorporating a bulky tert-butyl group on the carbon backbone adjacent to a cleavable bond (e.g., a peptide or ester linkage), the linker gains a "steric shield." The large van der Waals radius of the tert-butyl group restricts the rotational degrees of freedom (dihedral angles) of the adjacent bonds. This physical blockade prevents the linker from adopting the specific transition-state conformation required by plasma esterases and proteases, drastically extending the conjugate's circulating half-life .

Conformational Rigidity

The steric bulk of the tert-butyl group restricts bond rotation, reducing the entropic penalty upon target binding. In PROTACs, this rigidity can enhance the formation of the productive ternary complex (POI-PROTAC-E3 Ligase) by pre-organizing the linker's spatial trajectory .

ADC_Pathway A Systemic Circulation (High Protease Activity) B t-Butyl Shielded Linker (Steric Blockade) A->B Enzymatic Challenge C Intact ADC (Extended Half-Life) B->C Prevents Cleavage D Tumor Cell Endocytosis C->D Target Binding E Lysosomal Cleavage (Cathepsin B / Low pH) D->E Internalization

Caption: Mechanism of steric shielding by t-butyl groups preventing premature ADC cleavage.

Quantitative Data: Impact of Steric Hindrance

The addition of steric bulk near a cleavage site exponentially alters pharmacokinetic properties. The table below summarizes the causality between linker substitution, plasma stability, and targeted release rates.

Linker Substitution TypePlasma Half-Life (Days)Relative Lysosomal Release RateOff-Target Toxicity ProfileMechanistic Outcome
Unsubstituted Diamine 1.2100% (Baseline)HighRapid premature cleavage by plasma hydrolases.
Methyl-Substituted 3.592%ModeratePartial steric shielding; moderate transition-state restriction.
tert-Butyl-Substituted > 7.085%LowNear-complete blockade of plasma enzymes; requires low pH for release.

Data synthesized from comparative bioconjugate stability models .

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls are embedded to ensure each chemical transformation is verified before proceeding, minimizing the risk of downstream failure.

Protocol A: Asymmetric PROTAC Synthesis using a Mono-Boc Diamine

This protocol utilizes tert-butyl (11-aminoundecyl)carbamate to bridge a carboxylic acid-bearing POI ligand with an NHS-ester activated E3 ligase ligand.

Scientific Rationale for Reagents: HATU is selected over EDC/NHS because it generates a highly reactive HOAt ester. The neighboring group effect of the nitrogen in the pyridine ring of HOAt accelerates the aminolysis step, which is crucial when dealing with sterically hindered or long-chain aliphatic amines.

Step-by-Step Methodology:

  • Amide Coupling (POI Ligand to Linker):

    • Dissolve 1.0 eq of the POI Ligand (containing a free -COOH) in anhydrous DMF (0.1 M concentration).

    • Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 10 minutes at room temperature to pre-activate the acid.

    • Add 1.1 eq of the Mono-Boc diamine linker. Stir for 2 hours under nitrogen.

    • In-Process Control: Monitor via LC-MS. Look for the disappearance of the POI ligand mass and the appearance of the[M+H]+ peak corresponding to the Boc-protected intermediate.

  • Boc Deprotection:

    • Concentrate the reaction mixture under reduced pressure. Resuspend the crude intermediate in a 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) solution (v/v).

    • Note: If the POI ligand contains electron-rich aromatic rings, add 2.5% Triisopropylsilane (TIPS) as a carbocation scavenger to prevent tert-butyl alkylation of the payload.

    • Stir for 1 hour at room temperature.

    • In-Process Control: Evaporate a 10 µL aliquot, reconstitute in methanol, and verify the complete removal of the Boc group (-100 Da) via LC-MS.

  • Conjugation to E3 Ligase Ligand:

    • Evaporate the TFA/DCM under a stream of nitrogen. Co-evaporate twice with toluene to remove residual TFA.

    • Dissolve the resulting amine-TFA salt in anhydrous DMF. Add 4.0 eq of DIPEA to neutralize the salt and ensure the amine is nucleophilic.

    • Add 1.0 eq of the E3 Ligase Ligand-NHS ester. Stir for 3 hours at room temperature.

  • Purification:

    • Purify the final PROTAC via preparative RP-HPLC using a water/acetonitrile gradient with 0.1% Formic Acid.

PROTAC_Synthesis cluster_0 Phase 1: Orthogonal Coupling cluster_1 Phase 2: Deprotection & Assembly N1 POI Ligand (COOH) + Mono-Boc Diamine N2 HATU / DIPEA / DMF (Amide Bond Formation) N1->N2 N3 Boc-Protected Intermediate N2->N3 N4 20% TFA in DCM (Boc Removal) N3->N4 N5 Free Amine Intermediate N4->N5 N6 E3 Ligase Ligand-NHS Ester / DIPEA N5->N6 N7 Purified PROTAC Molecule N6->N7

Caption: Workflow of orthogonal PROTAC synthesis using a mono-Boc protected diamine linker.

Protocol B: ADC Conjugation with a Sterically Hindered tert-Butyl Diamine Linker

This protocol details the attachment of a payload equipped with a maleimide-functionalized, tert-butyl-substituted diamine linker to a monoclonal antibody (mAb).

Scientific Rationale for Reagents: TCEP (Tris(2-carboxyethyl)phosphine) is utilized for disulfide reduction instead of DTT. TCEP does not contain thiols, meaning it will not compete with the mAb for the maleimide-linker. This allows for a "one-pot" reduction-conjugation sequence, avoiding an intermediate desalting step that often causes mAb aggregation.

Step-by-Step Methodology:

  • Antibody Preparation and Reduction:

    • Buffer exchange the mAb (e.g., Trastuzumab) into Conjugation Buffer (50 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2) to a final concentration of 5 mg/mL.

    • Add 2.5 eq of TCEP per mAb. Incubate at 37°C for 2 hours to partially reduce interchain disulfides.

    • In-Process Control: Perform an Ellman’s assay (DTNB) to quantify free thiols. Target: 4.0 to 4.5 free thiols per mAb.

  • Linker-Payload Conjugation:

    • Dissolve the tert-butyl diamine-maleimide-payload construct in anhydrous DMSO (10 mM stock).

    • Add 6.0 eq of the linker-payload to the reduced mAb solution. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent mAb denaturation.

    • Incubate at room temperature for 1 hour with gentle rotation.

  • Quenching and Purification:

    • Quench unreacted maleimides by adding a 10-fold molar excess of N-acetylcysteine. Incubate for 15 minutes.

    • Remove excess small molecules and organic solvent by passing the reaction mixture through a Sephadex G-25 desalting column (e.g., PD-10) pre-equilibrated with PBS (pH 7.4).

  • Quality Control:

    • Determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC-HPLC). The steric bulk of the tert-butyl group often results in a highly homogenous DAR 4 species due to self-limiting local crowding at the hinge region.

References

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points Frontiers in Chemistry (via PubMed Central) URL:[Link]

  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery Acta Pharmaceutica Sinica B (via PubMed Central) URL:[Link]

  • Linker Architectures as Steric Auxiliaries for Altering Enzyme-Mediated Payload Release from Bioconjugates Bioconjugate Chemistry (ACS Publications) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Amidation of N1-(tert-Butyl)-pentane-1,5-diamine

Welcome to the Advanced Technical Support Center. Working with unsymmetrical diamines—specifically those containing both a highly sterically hindered secondary amine and an unhindered primary amine—presents unique chemos...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. Working with unsymmetrical diamines—specifically those containing both a highly sterically hindered secondary amine and an unhindered primary amine—presents unique chemoselectivity and reactivity challenges. This guide is designed for drug development professionals and synthetic chemists who are experiencing low yields, poor regioselectivity, or product loss when amidating N1-(tert-Butyl)-pentane-1,5-diamine.

Below, we dissect the causality of these failures and provide field-validated, self-correcting protocols to optimize your yields.

Diagnostic Workflow

G Start Low Yield in Amidation of N1-(tert-Butyl)-pentane-1,5-diamine Target Which amine is the target? Start->Target N5 N5 (Primary Amine) Target->N5 N1 N1 (Secondary t-Butyl Amine) Target->N1 N5_Issue Issue: Bis-amidation or Incomplete Freebasing N5->N5_Issue N1_Issue Issue: Severe Steric Hindrance & Chemoselectivity N1->N1_Issue N5_Sol Solution: 1.0 eq Reagent, Strict pH Control (DIPEA) N5_Issue->N5_Sol N1_Sol1 Solution 1: Protect N5 (e.g., as Boc or Cbz) N1_Issue->N1_Sol1 Workup Issue: Product lost in aqueous workup (High Polarity) N5_Sol->Workup N1_Sol2 Solution 2: Use HATU, COMU, or Acyl Fluorides + Heat N1_Sol1->N1_Sol2 N1_Sol2->Workup Workup_Sol Solution: Salting out (NaCl) or Catch-and-Release Resin Workup->Workup_Sol

Workflow for troubleshooting amidation of N1-(tert-Butyl)-pentane-1,5-diamine.

Mechanistic Troubleshooting (Q&A)

Q: I am trying to amidate the N1 (tert-butyl) position using standard EDC/HOBt, but my yields are <10%. Why is the reaction stalling? A: The failure is driven by severe steric hindrance. The bulky tert-butyl group creates a physical shield that obstructs the trajectory of the incoming electrophile[1]. When using carbodiimides like EDC with HOBt, the resulting OBt-active ester is highly sterically demanding. The transition state required for the N1 secondary amine to attack the carbonyl carbon of the OBt ester is energetically prohibitive[2]. Consequently, the active ester either hydrolyzes or the reaction simply stalls.

Q: How do I overcome the activation energy barrier for the N1 position? A: You must change the geometry and reactivity of your active intermediate. Switching to an acyl fluoride (generated in situ using TFFH or cyanuric fluoride) is highly effective because the fluoride leaving group is exceptionally small, minimizing steric clash during the nucleophilic attack[3],[4]. Alternatively, using uronium salts like HATU or COMU generates an OAt (or Oxyma) ester. The adjacent nitrogen in the pyridine ring of HOAt provides an intramolecular hydrogen bond that anchors the amine, accelerating the coupling despite the steric bulk[1].

Q: I want to amidate the N5 (primary) amine, but I'm getting a complex mixture of starting material, mono-amide, and bis-amide. How do I improve chemoselectivity? A: The primary amine (N5) is vastly more nucleophilic than the N1 amine. However, pentane-1,5-diamine derivatives easily form stable bis-protonated salts. If you do not add sufficient non-nucleophilic base (e.g., 3–5 equivalents of DIPEA), the amines remain protonated and non-nucleophilic, stalling the reaction[5]. If you force the reaction with excess acylating agent, the highly reactive primary amine will over-react, or the secondary amine will eventually begin to couple. The causality of the complex mixture is poor stoichiometric control and incomplete freebasing. Use exactly 1.0 equivalent of the activated acid and strictly control the pH.

Q: My LC-MS shows 100% conversion to the desired mono-amide, but my isolated yield after aqueous workup is 20%. Where did my product go? A: It is in your aqueous waste. The pentane-1,5-diamine backbone is structurally analogous to cadaverine; it is highly aliphatic but densely packed with hydrogen-bond donors and acceptors, making it extremely hydrophilic[5]. Even after mono-amidation, the remaining free amine causes the product to partition heavily into the aqueous layer during standard liquid-liquid extraction. You must either saturate the aqueous layer with NaCl (salting out), extract with a mixed solvent system (e.g., 3:1 CHCl₃/Isopropanol), or bypass aqueous workup entirely using a catch-and-release solid-phase extraction (SPE) cartridge.

Reagent Selection Data

To optimize the amidation of the hindered N1 position, standard reagents must be abandoned. Below is a quantitative summary of coupling reagents and their field-validated efficiency for tert-butyl substituted secondary amines.

Coupling Reagent SystemActive Intermediate FormedRelative Efficiency for Hindered AminesMechanistic Notes & Causality
EDC / HOBt OBt EsterLow (<20% yield)OBt ester is too bulky to penetrate the tert-butyl steric shield. High rates of epimerization/hydrolysis[2].
PyBOP / DIPEA OBt EsterLow-Moderate (~30%)Generates pyrrolidine byproducts; still relies on the bulky OBt intermediate[4].
HATU / DIPEA OAt EsterHigh (70–85%)Neighboring group effect from the pyridine nitrogen of HOAt accelerates coupling[1]. Requires 2-3 eq base.
COMU / DIPEA Oxyma EsterHigh (80–90%)Safer alternative to HATU. Forms highly reactive Oxyma esters with excellent performance for hindered amines[4].
TFFH / DIPEA Acyl FluorideVery High (>90%)Fluoride leaving group presents minimal steric clash. Ideal for α,α-disubstituted or bulky N-alkyl amines[3].
Validated Workflows: Step-by-Step Methodology

To successfully amidate the N1 position, you must utilize a self-validating protection-coupling-deprotection sequence. Protecting groups are mandatory here to prevent the highly reactive N5 primary amine from hijacking the reaction[6].

Protocol: Selective Amidation of the N1-(tert-Butyl) Secondary Amine

Step 1: Chemoselective Protection of N5 (Self-Validating Step)

  • Dissolve N1-(tert-Butyl)-pentane-1,5-diamine (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

  • Add DIPEA (1.2 eq, 12 mmol) and cool the flask to 0 °C.

  • Add a solution of Boc-anhydride (Boc₂O, 1.0 eq, 10 mmol) in DCM (10 mL) dropwise over 30 minutes.

  • Causality & Validation: The primary amine is exponentially more nucleophilic than the sterically hindered secondary amine. Boc₂O will selectively react at N5. Validation: Spot the reaction on a TLC plate and stain with Ninhydrin. The disappearance of the dark purple spot confirms complete consumption of the primary amine.

Step 2: High-Efficiency Amidation of N1

  • In a separate dry flask, dissolve your target carboxylic acid (1.5 eq, 15 mmol) in anhydrous DMF (30 mL).

  • Add HATU (1.45 eq, 14.5 mmol) and DIPEA (3.0 eq, 30 mmol). Stir for 5 minutes at room temperature to pre-form the reactive OAt ester.

  • Add the N5-Boc protected diamine from Step 1 (1.0 eq, 10 mmol) to the active ester solution.

  • Heat the reaction to 60 °C for 4 hours (or utilize microwave irradiation at 80 °C for 30 minutes).

  • Causality: Elevated thermal energy and the highly reactive OAt ester are strictly required to overcome the steric barrier imposed by the tert-butyl group[1]. Double coupling can be employed if LC-MS shows incomplete conversion.

Step 3: Workup and Isolation

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract with Ethyl Acetate (3 x 50 mL).

  • Causality: Because the N5 position is Boc-protected and the N1 position is amidated, the molecule's polarity is drastically reduced, allowing for a standard, high-yield liquid-liquid extraction without product loss to the aqueous layer.

Step 4: Deprotection (Optional)

  • If the free N5 primary amine is required for downstream synthesis, treat the purified intermediate with 4M HCl in Dioxane (10 equivalents) for 2 hours at room temperature to quantitatively cleave the Boc group.

Frequently Asked Questions (FAQs)

Q: Can I use microwave-assisted synthesis for the N1 amidation? A: Yes, microwave-assisted peptide synthesis (MA-SPPS or solution phase) is highly recommended. Microwave irradiation provides rapid, localized heating that significantly accelerates the coupling of sterically hindered amino acids and amines, often pushing stalled reactions to completion within 15–30 minutes[1].

Q: Why is my HATU coupling forming a guanidinium byproduct? A: Uronium salts like HATU can react directly with primary or unhindered secondary amines to form stable, unreactive guanidinium byproducts if the carboxylic acid is not pre-activated properly. Always pre-activate the carboxylic acid with HATU and base for 2–5 minutes before adding your diamine[1].

Q: Does the chain length of the diamine affect the amidation yield? A: Yes. Pentane-1,5-diamine derivatives have a high degree of conformational flexibility, which can lead to intramolecular hydrogen bonding that transiently masks the nucleophilicity of the amines[5]. However, unlike 1,4-diamines or 1,6-diamines, 1,5-diamines are particularly prone to forming 6-membered transition states during side reactions. Maintaining strict temperature and pH control prevents these intramolecular side reactions.

References
  • Peptide Coupling Reagents, More than a Letter Soup. uniurb.it.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • Optimizing Peptide Coupling: Key Techniques. jpt.com.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Hydrogen Bond Promoted Methoxycarbonylation of Pentanediamine to Biobased Dicarbamate by Accelerating Proton Transfer. ACS Sustainable Chemistry & Engineering.

Sources

Optimization

Purification methods for N1-(tert-Butyl)-pentane-1,5-diamine derivatives

Technical Support Center: Purification of N1-(tert-Butyl)-pentane-1,5-diamine & Derivatives Ticket ID: #TBPD-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of N1-(tert-Butyl)-pentane-1,5-diamine & Derivatives

Ticket ID: #TBPD-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

You are encountering difficulties purifying N1-(tert-Butyl)-pentane-1,5-diamine or its derivatives. This scaffold presents a classic "dual-personality" challenge in organic chemistry: it possesses a lipophilic, sterically bulky tert-butyl tail and a highly polar, basic primary amine head.

Common failure modes include:

  • Streaking/Tailing on silica gel due to silanol interactions.

  • Low Recovery during extraction due to high water solubility (amphiphilic nature).

  • Ghost Peaks in NMR/LCMS caused by atmospheric

    
     capture (carbamate formation).
    

This guide provides modular troubleshooting protocols to resolve these specific issues.

Module 1: Flash Chromatography Troubleshooting

For crude mixtures where the product streaks or stays on the baseline.

The Science: Silica gel is acidic (


). Basic amines (

) protonate upon contact, forming strong ionic bonds with surface silanols. This causes peak broadening (tailing) and irreversible adsorption.
Troubleshooting Scenarios

Q: My compound streaks from the solvent front to the baseline. How do I fix peak shape? A: You must neutralize the silica surface.

  • Standard Protocol: Add 1–5% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase.
    
  • The "Pre-Wash" Trick: Before loading your sample, flush the column with 3 column volumes (CV) of mobile phase containing the base modifier. This saturates the active silanol sites before your amine touches them.

Q: I am using MeOH/DCM, but the pressure is too high and separation is poor. A: MeOH is viscous and generates heat when mixing with silica.

  • Alternative Solvent System: Switch to DCM / 10% Methanolic Ammonia (

    
    ) .
    
  • Gradient: Start at 100% DCM and ramp to 20% (MeOH/NH3) in DCM.

  • Why it works: The ammonia competes with your amine for silanol binding sites, effectively "displacing" your product down the column.

Q: My amine is still stuck. What is the "Nuclear Option"? A: Switch stationary phases.

  • Use Amine-Functionalized Silica: (e.g., KP-NH, amino-bonded). These columns are basic. They repel the amine functionality, allowing you to use non-polar solvents like Hexane/Ethyl Acetate.

  • Benefit: You eliminate the need for basic modifiers in the solvent, which simplifies evaporation.

Module 2: Acid-Base Extraction (Bulk Purification)

For removing non-basic impurities without running a column.

The Science: N1-(tert-Butyl)-pentane-1,5-diamine has two basic nitrogens. To extract it into an organic layer, you must suppress ionization at both sites. The tert-butyl amine is secondary and slightly more basic than the primary amine due to inductive donation from the alkyl group.

Workflow: The "pH Swing" Protocol

ExtractionWorkflow Start Crude Reaction Mixture (Organic Solvent) AcidWash Add 1M HCl (aq) Extract Aqueous Layer Start->AcidWash Protonate Amines DiscardOrg Discard Organic Layer (Contains non-basic impurities) AcidWash->DiscardOrg Organic Phase Basify Adjust Aqueous pH to >12 (Use NaOH pellets/solution) AcidWash->Basify Aqueous Phase (Product as Salt) ExtractProduct Extract with DCM or CHCl3 (3x washes) Basify->ExtractProduct Free Base Form Dry Dry (Na2SO4) & Concentrate ExtractProduct->Dry Pure Amine

Figure 1: Acid-Base Extraction Workflow for Diamines. Ensuring pH > 12 is critical to fully deprotonate both amine sites.

Q: I lost my product in the aqueous layer. A: This is a solubility issue, not a chemical one.

  • Cause: Short-chain diamines are highly water-soluble even as free bases.

  • Fix:

    • Salting Out: Saturate the basic aqueous layer with NaCl before organic extraction. This reduces the solubility of organic organics in water.

    • Solvent Switch: Use Chloroform or DCM/Isopropanol (3:1) instead of pure DCM. The alcohol helps extract polar amines.[1]

Module 3: Preparative HPLC & Salt Forms

For high-purity requirements (>98%).

The Science: The choice of buffer determines the final salt form of your product. This affects solubility and biological assay compatibility.

Buffer Selection Matrix
Buffer SystempHResulting Product FormProsCons
Water / ACN + 0.1% TFA ~2.0TFA Salt Sharpest peaks; Excellent solubility.TFA is cytotoxic; Hygroscopic solids.
Water / ACN + 0.1% Formic Acid ~2.7Formate Salt Volatile buffer; LCMS compatible.Broader peaks than TFA; Weaker ion pairing.
10mM Ammonium Bicarbonate ~10.0Free Base Biologically neutral; Stable storage.Requires high-pH stable columns (e.g., C18 Hybrid).

Q: I purified with TFA, but my product is an oil that won't solidify. A: TFA salts of aliphatic amines are often hygroscopic oils.

  • Fix: Lyophilize (freeze-dry) from water/dioxane. Alternatively, perform a "salt exchange" by dissolving in MeOH and adding HCl in ether to precipitate the more stable Hydrochloride (HCl) salt .

Module 4: Storage & Stability (The "Ghost" Impurity)

Q: My NMR shows a new peak at ~160 ppm and the integration is off. Is my compound decomposing? A: You are likely seeing Carbamate Formation .

  • Mechanism: Primary and secondary amines react reversibly with atmospheric

    
     to form carbamates (
    
    
    
    ).
  • Diagnosis: The impurity often disappears if you add a drop of

    
     or acid to the NMR tube (reverting it to the amine salt).
    
  • Prevention:

    • Store the amine under Argon/Nitrogen.

    • Store as the HCl or TFA salt (salts do not react with

      
      ).
      

References & Further Reading

  • Master Organic Chemistry. Amine Protection and Deprotection. (Explains the reactivity of amines and carbamate stability).

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? (Definitive guide on amine modifiers and silica interactions).

  • University of Rochester. Solvent Systems for Flash Column Chromatography. (Standard protocols for polar solvent systems).[2]

  • Chromatography Forum. TFA salt peptide - Selectivity and Peak Shape. (Discussion on TFA vs. Formic acid for basic analytes).

  • BenchChem. Troubleshooting Streaking of Amines on Silica Gel Columns. (Specific troubleshooting for streaking issues).

Sources

Troubleshooting

Handling hygroscopic nature of N1-(tert-Butyl)-pentane-1,5-diamine 2HCl

Topic: Handling N1-(tert-Butyl)-pentane-1,5-diamine 2HCl Executive Summary & Molecule Profile The Challenge: You are working with N1-(tert-Butyl)-pentane-1,5-diamine dihydrochloride .[1][2] Chemical Nature: This is an un...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling N1-(tert-Butyl)-pentane-1,5-diamine 2HCl

Executive Summary & Molecule Profile

The Challenge: You are working with N1-(tert-Butyl)-pentane-1,5-diamine dihydrochloride .[1][2]

  • Chemical Nature: This is an unsymmetrical aliphatic diamine salt.[1][2] The presence of the tert-butyl group adds lipophilicity to one end, while the dihydrochloride (2HCl) salt formation provides stability against oxidation.

  • The Enemy: Hygroscopicity .[2] Like most aliphatic amine salts (e.g., cadaverine derivatives), the crystal lattice energy is often disrupted by the asymmetry of the molecule, making it highly prone to deliquescence . It will aggressively scavenge atmospheric water, transitioning from a free-flowing powder to a sticky gum, and eventually to an aqueous oil, within minutes of exposure to humid air.[1]

Impact on Research:

  • Stoichiometric Errors: Weighing "100 mg" of wet salt may actually deliver only 70 mg of reagent, leading to under-loading in critical conjugations (e.g., PROTAC linker synthesis).[1][2]

  • Hydrolysis Risk: While the salt is stable, absorbed water can facilitate side reactions if the material is heated or stored improperly.

  • Physical Loss: Material sticks to spatulas and weigh boats, leading to poor recovery.[1][2]

Core Handling Protocols (The "Golden Rules")

This section defines the standard operating procedure (SOP) to prevent degradation.

A. Storage & Intake
  • Temperature: Store at -20°C . The low temperature slows kinetic processes (oxidation/hydrolysis).[2]

  • The "Thaw Rule" (Critical): Never open the cold vial immediately upon removal from the freezer.

    • Why? The cold glass acts as a condenser.[2] Atmospheric moisture will instantly condense on the salt inside.[2]

    • Protocol: Allow the closed vial to warm to room temperature (approx. 30–60 mins) inside a desiccator before breaking the seal.

B. Weighing Strategy (Decision Tree)

If you do not have a glovebox, you must use the "Difference Weighing" technique to minimize error.

WeighingProtocol Start Start: Weighing N1-(tBu)-diamine 2HCl CheckEnv Is a Glovebox Available? Start->CheckEnv Glovebox Method A: Inert Atmosphere (Argon/N2) CheckEnv->Glovebox Yes Bench Method B: Benchtop Handling CheckEnv->Bench No ActionA 1. Weigh directly into reaction vessel. 2. No time pressure. Glovebox->ActionA ActionB1 1. Do NOT use weigh boats. Use a capped tared vial. Bench->ActionB1 ActionB2 2. Tare the closed vial containing source material. ActionB1->ActionB2 ActionB3 3. Quickly transfer approx amount to reactor. ActionB2->ActionB3 ActionB4 4. Reweigh source vial. Mass Transferred = (Initial - Final). ActionB3->ActionB4

Figure 1: Decision matrix for weighing hygroscopic amine salts. Method B (Difference Weighing) eliminates the error of material sticking to the weigh boat.

Troubleshooting Guides
Issue #1: "The solid has turned into a sticky goo/oil."

Diagnosis: The salt has deliquesced due to moisture absorption.[2] Solution: You must dry the material before use to restore stoichiometry, or use it as a solution and quantify it.

Recovery Protocol (Azeotropic Drying): Do not simply heat it in an oven; HCl salts can lose HCl at high temperatures, leading to free-base degradation.[1][2]

  • Dissolve: Add Methanol (MeOH) to the sticky solid until fully dissolved.

  • Entrain: Add Toluene (Ratio: ~3:1 Toluene:MeOH).

  • Evaporate: Rotavap at 40–45°C. The Toluene/MeOH/Water azeotrope will carry off the moisture [1].[2]

  • Finish: Place under high vacuum (< 1 mbar) for 4–6 hours.

  • Result: The material should foam up into a dry, white solid.

Issue #2: "My reaction yields are consistently low."

Diagnosis: Stoichiometric mismatch. You calculated Molecular Weight (MW) based on the anhydrous salt (e.g., ~231.2 g/mol ), but the effective mass included 10-15% water. Solution: Perform Quantitative NMR (qNMR) to determine the effective weight percent (wt%).[2]

qNMR Protocol:

  • Solvent: DMSO-d6 (Preferred over D2O to prevent amine proton exchange broadening, though D2O is acceptable for CH quantification).[1][2]

  • Internal Standard (IS): Maleic Acid or Dimethyl Sulfone .[1][2]

    • Why? The tert-butyl group of your molecule appears as a massive singlet around 1.3 ppm.[2] You need an IS with a clean singlet in the aromatic region (Maleic acid: ~6.0 ppm) or a distinct region to avoid overlap.

  • Calculation:

    
    
    (Where I = Integral, N = Number of protons, m = mass)[1][2][3]
    

qNMR_Workflow Step1 1. Weigh ~10mg Analyte (Precision: 0.01mg) Step3 3. Dissolve BOTH in 0.6mL DMSO-d6 Step1->Step3 Step2 2. Weigh ~10mg Internal Standard (Maleic Acid) Step2->Step3 Step4 4. Acquire 1H NMR (d1 > 30s for relaxation) Step3->Step4 Step5 5. Integrate t-Butyl (9H) vs Maleic Vinyl (2H) Step4->Step5

Figure 2: qNMR workflow for determining exact molar content of hygroscopic salts.

Issue #3: "I need the free amine for a reaction."

Diagnosis: The 2HCl salt is not nucleophilic. You need to "free-base" it, but the free amine is likely volatile and prone to oxidation. Solution: In-situ neutralization is superior to isolating the free base.[1][2]

Protocol:

  • Suspend the 2HCl salt in the reaction solvent (e.g., DMF, DCM).

  • Add DIPEA (Diisopropylethylamine) or TEA (Triethylamine) .[1][2]

    • Stoichiometry: You need at least 2.2 equivalents of base (1 eq for each HCl).[1][2]

  • Wait: Stir for 10 minutes. The solution may become cloudy as DIPEA·HCl salts precipitate (depending on solvent).

  • Proceed: Add your electrophile (e.g., NHS-ester, Acid Chloride) immediately.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I dry this salt in a standard laboratory oven at 60°C? A: Not recommended. While the diamine is relatively stable, heating amine salts in the presence of moisture and oxygen can lead to discoloration (oxidation) or partial loss of HCl. Use a vacuum desiccator with P₂O₅ (Phosphorus Pentoxide) or the azeotropic method described above.[2]

Q: Why does the material smell like fish even though it's a salt? A: Pure amine salts are odorless. A "fishy" or "ammonia-like" smell indicates hydrolysis or the presence of free amine, likely caused by moisture absorption allowing a small equilibrium shift.[1] If the smell is strong, check purity by NMR; you may need to recrystallize (MeOH/Et₂O).

Q: What is the best solvent for this molecule? A:

Solvent Solubility (2HCl Salt) Suitability for Reaction
Water High Good for aqueous conjugations (pH adjusted).[1][2]
Methanol High Excellent for handling/transfer.[1][2]
DMSO/DMF Moderate/High Standard for organic synthesis (requires base).[1][2]

| DCM/Ether | Insoluble | Used to precipitate/wash the salt.[2] |

References
  • Sciencemadness Discussion Board. (2007). Drying amine hydrochloride salts azeotrope. Retrieved from (Demonstrates the toluene/alcohol azeotrope principle for amine salts).

  • BenchChem. (2025).[1][2][4] Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. Retrieved from (General protocols for handling hygroscopic amine hydrochlorides).[1][2]

  • ResolveMass. (2025). Choosing the Right qNMR Internal Standard. Retrieved from (Selection criteria for internal standards like Maleic Acid).[1][2]

  • PubChem. (2025).[1][2][5] 1,5-Diaminopentane dihydrochloride Properties. Retrieved from (Physical property data for the parent diamine backbone).[2]

Sources

Optimization

Technical Support Center: Optimizing Coupling for N1-(tert-Butyl)-pentane-1,5-diamine 2HCl

Status: Operational Ticket Focus: pH Optimization, Solubility, and Selectivity Target Molecule: N1-(tert-Butyl)-pentane-1,5-diamine dihydrochloride (2HCl) Executive Summary: The "Two-Front" Challenge Coupling N1-(tert-Bu...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: pH Optimization, Solubility, and Selectivity Target Molecule: N1-(tert-Butyl)-pentane-1,5-diamine dihydrochloride (2HCl)

Executive Summary: The "Two-Front" Challenge

Coupling N1-(tert-Butyl)-pentane-1,5-diamine 2HCl presents two simultaneous chemical challenges that often lead to low yields or failed reactions:

  • The Acidity Trap (2HCl): This molecule is a dihydrochloride salt. It carries two moles of acid for every mole of amine. Adding this salt directly to a standard coupling reaction (e.g., EDC/NHS) without prior neutralization will instantly crash the pH to <4.0, protonating all amines and halting the reaction.

  • Steric Selectivity: The molecule contains two amine sites. The primary amine (C5 position) is your target nucleophile. The secondary amine (N1 position) is shielded by a bulky tert-butyl group. While this steric hindrance naturally favors coupling at the primary amine, improper pH control can force side reactions at the secondary site.

This guide provides the protocols to navigate these variables precisely.

Module 1: The Chemistry of the Salt (Visualization)

Before starting, you must visualize the protonation states. You are not working with a free amine; you are working with a double salt.

Diagram 1: The Deprotonation Cascade

This diagram illustrates the sequential consumption of base required to activate the molecule.

DeprotonationCascade State1 State 1: Starting Material (Dihydrochloride Salt) Non-Nucleophilic State2 State 2: Mono-Salt (Still Acidic) Non-Nucleophilic State1->State2 pH < 4.0 Base1 + 1.0 eq Base (Neutralizes HCl #1) Base1->State2 State3 State 3: Free Base (Reactive Nucleophile) State2->State3 pH ~ 8.5 Base2 + 1.0 eq Base (Neutralizes HCl #2) Base2->State3

Caption: The molecule requires 2.0 equivalents of base just to reach a neutral state. Coupling only occurs at State 3.

Module 2: Optimized Coupling Protocol

Do not mix all reagents at once. Use a "pH Jump" strategy to preserve the stability of your activated ester (e.g., NHS ester) while ensuring amine reactivity.

Phase A: Solubilization & Neutralization

Goal: Convert the 2HCl salt to a reactive free base without hydrolyzing the coupling partner.

  • Solvent Choice:

    • Aqueous: PBS or Borate buffer (avoid Tris/Glycine as they contain competing amines).

    • Organic: DMF or DMSO (preferred if the coupling partner is hydrophobic).

  • The Base Calculation:

    • Calculate the moles of your diamine 2HCl.

    • Requirement: You need 2.0 equivalents of base (e.g., DIEA, TEA, or NaOH) to neutralize the salt, plus 0.5–1.0 equivalents to maintain the pH.

    • Total Base: Start with 2.5 equivalents relative to the diamine.

Phase B: The Coupling Reaction (Step-by-Step)
StepActionCritical Parameter
1. Activation Activate your carboxylic acid (using EDC/NHS or HATU) in a separate vessel.pH 4.5 – 6.0 (MES Buffer). Keep acidic to stabilize the active ester.
2. Preparation Dissolve N1-(tert-Butyl)-pentane-1,5-diamine 2HCl in the coupling buffer/solvent.Add 2.0 eq of base immediately. Check pH; it should be neutral (~7.0).[1]
3. The Jump Add the Activated Ester (from Step 1) to the Amine solution (from Step 2).Adjust pH to 8.0 – 8.5 immediately using dilute NaOH or DIEA.
4. Reaction Incubate at Room Temp for 2–4 hours.Monitor pH every 30 mins. As the amine reacts, HCl is released (if using acid chlorides) or pH drifts; keep it >7.5.

Module 3: Ensuring Selectivity (Primary vs. Secondary)

The tert-butyl group is your ally. It creates a "steric umbrella" over the secondary amine. However, if the pH is too high (>10.0), the secondary amine becomes nucleophilic enough to compete, leading to mixtures.

Diagram 2: Steric Selectivity Mechanism

Visualizing why the primary amine reacts while the secondary amine remains dormant.

Selectivity Molecule N1-(tert-Butyl)-pentane-1,5-diamine Secondary Amine (N1) Primary Amine (C5) Sterics Steric Hindrance: t-Butyl group blocks approach Molecule:sec->Sterics Target Target: Primary Amine Unobstructed Molecule:pri->Target NHS Activated Ester (Electrophile) NHS->Sterics Blocked/Slow (Requires pH > 10) NHS->Target Fast Reaction (pH 7.5 - 8.5)

Caption: At pH 8.0-8.5, the primary amine reacts rapidly. The bulky tert-butyl group prevents the secondary amine from reacting unless pH is excessive.

Module 4: Troubleshooting Guide

Scenario 1: "I added the diamine to my NHS ester, and nothing happened."

  • Diagnosis: The pH Crash.

  • Root Cause: You likely added the 2HCl salt directly to a standard buffer (e.g., PBS). The 2HCl overwhelmed the buffer capacity, dropping pH to ~4. At this pH, the primary amine is protonated (

    
    ) and cannot react.
    
  • Solution: Pre-neutralize the diamine stock solution with 2 equivalents of NaOH or DIEA before adding it to the reaction. Verify pH is >7.5 with a micro-pH probe or paper.

Scenario 2: "I see precipitation immediately upon adding base."

  • Diagnosis: Solubility Limit.[2]

  • Root Cause: The 2HCl salt is highly water-soluble. The free base (neutral form) is significantly more lipophilic due to the tert-butyl and pentane chain. It may crash out of pure aqueous buffers.

  • Solution: Add an organic co-solvent. 10–20% DMSO or DMF is usually sufficient to keep the free base in solution during the coupling.

Scenario 3: "I am getting double-addition products (both amines reacted)."

  • Diagnosis: Loss of Selectivity.

  • Root Cause: pH was likely too high (>9.5) or a huge excess of activated ester was used.

  • Solution:

    • Keep pH strictly between 7.5 and 8.5.

    • Perform the reaction at 4°C (low temperature amplifies the steric difference between primary and secondary amines).

    • Use stoichiometric control (0.9 – 1.1 equivalents of activated ester).

FAQ: Frequently Asked Questions

Q: Can I use Triethylamine (TEA) instead of DIEA (Diisopropylethylamine)? A: Yes, but DIEA is preferred in organic solvents. TEA is nucleophilic enough to occasionally interfere with sensitive active esters. DIEA is more hindered and acts purely as a proton scavenger.

Q: Why not just use a huge excess of base to be safe? A: Excess base accelerates the hydrolysis of your activated ester (NHS/active ester). At pH 10, the half-life of an NHS ester is measured in minutes. At pH 8, it is measured in hours. You need the "Goldilocks" zone (pH 8.0–8.5).

Q: Does the tert-butyl group protect the secondary amine during deprotection steps? A: No. The tert-butyl group is an alkyl substituent, not a protecting group like Boc (tert-butyloxycarbonyl). It is stable to acid and base. It will remain on the molecule permanently unless you are using specific oxidative cleavage conditions which would destroy the rest of the molecule.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on pH optimization for amine coupling).

  • Thermo Fisher Scientific. (n.d.). Crosslinking Technical Handbook: Amine-Reactive Crosslinker Chemistry. (Detailed kinetics of NHS ester hydrolysis vs. amine reactivity).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Mechanistic insights into base usage and racemization).

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of N1-(tert-Butyl)-pentane-1,5-diamine 2HCl

Comprehensive NMR Spectrum Analysis of N1-(tert-Butyl)-pentane-1,5-diamine 2HCl: A Comparative Guide Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction N1-(tert-Butyl)-p...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive NMR Spectrum Analysis of N1-(tert-Butyl)-pentane-1,5-diamine 2HCl: A Comparative Guide

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction

N1-(tert-Butyl)-pentane-1,5-diamine dihydrochloride (CAS: 25542-50-1), a highly versatile diamine building block, is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), polyimides, and specialized polymers. Because it is formulated as a hygroscopic dihydrochloride salt, confirming its structural integrity and purity presents unique analytical challenges[1].

As a Senior Application Scientist, I often see researchers struggle with the spectral interpretation of amine hydrochlorides due to solvent-induced proton exchange, quadrupolar broadening from nitrogen nuclei, and poor solubility. This guide objectively compares the analytical performance of different Nuclear Magnetic Resonance (NMR) solvent systems and alternative techniques, providing a self-validating experimental protocol for the


 NMR analysis of N1-(tert-Butyl)-pentane-1,5-diamine 2HCl.

Comparative Analysis: Solvent Selection for Amine Hydrochlorides

The most critical decision in the NMR analysis of a dihydrochloride salt is solvent selection. The solvent dictates not only the solubility of the analyte but also the visibility of its exchangeable protons (the


 and 

groups)[2].
vs. vs.
FeatureDeuterium Oxide (

)
Dimethyl Sulfoxide (

)
Methanol-

(

)
Solubility of 2HCl Salt ExcellentModerate to Good (may require sonication)Good
Exchangeable Protons Invisible. Rapid H/D exchange replaces

and

with deuterium.
Visible. Appears as broad multiplets between

8.0–9.5 ppm.
Invisible. Rapid H/D exchange with the hydroxyl deuterium.
Residual Solvent Peak

4.79 ppm (HOD)

2.50 ppm (DMSO),

3.33 ppm (

)

3.31 ppm (

),

4.87 ppm (

)
Spectral Resolution Very High (sharp aliphatic peaks)Moderate (viscosity can slightly broaden peaks)High
Best Used For Routine structural confirmation and aliphatic integration.Observing hydrogen bonding and confirming the salt form[3].Alternative when

causes peak overlap with the analyte.

Expert Insight (Causality): If the goal is to simply confirm the carbon backbone and the presence of the tert-butyl group,


 is the superior choice due to its low viscosity, which minimizes correlation times and yields extremely sharp aliphatic resonances. However, if you must prove that the compound is a dihydrochloride salt rather than a free base, 

is required. In

, the strong hydrogen-bond accepting nature of the solvent slows down proton exchange, allowing the 5 acidic protons (three from the primary ammonium, two from the secondary ammonium) to be observed[2].

SolventLogic Start Analyte: N1-(tert-Butyl)-pentane- 1,5-diamine 2HCl Q1 Is observation of -NH3+ and -NH2+- protons required? Start->Q1 Yes_Path Yes (Salt Verification) Q1->Yes_Path Yes No_Path No (Backbone Verification) Q1->No_Path No DMSO Use DMSO-d6 Expect broad peaks at 8-9 ppm Yes_Path->DMSO D2O Use D2O Exchangeable protons will be invisible No_Path->D2O

Caption: Decision matrix for selecting the optimal NMR solvent for amine dihydrochloride salts.

Alternative Analytical Techniques: NMR vs. LC-MS

While


 NMR is the gold standard for structural elucidation, it is often compared against Liquid Chromatography-Mass Spectrometry (LC-MS) for purity analysis.
  • 
     NMR:  Acts as a primary ratio method. Because the signal area is directly proportional to the number of nuclei, it allows for absolute quantitative analysis (qNMR) without the need for an identical reference standard. It easily detects organic impurities and residual solvents (e.g., ethanol, ethyl acetate) that LC-MS misses.
    
  • LC-MS: Superior for trace impurity detection (sub-0.1%) and determining exact molecular weight. However, highly polar aliphatic diamines like N1-(tert-Butyl)-pentane-1,5-diamine exhibit poor retention on standard C18 columns and lack a chromophore for UV detection, necessitating specialized HILIC columns or Evaporative Light Scattering Detectors (ELSD).

Conclusion: For this specific compound,


 NMR provides a more robust, immediate confirmation of bulk purity and structural integrity than LC-MS.

Expected NMR Profile

Below is the expected


 NMR spectral data for N1-(tert-Butyl)-pentane-1,5-diamine 2HCl in 

at 400 MHz.

Molecular Formula:



Total non-exchangeable protons: 19H
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Causality
~1.35 Singlet (s)9H

The tert-butyl group appears as a massive, sharp singlet. Its strong shielding is due to the lack of adjacent electronegative atoms directly on the methyl carbons.
~1.45 – 1.80 Multiplet (m)6H

(C2, C3, C4)
The three central methylene groups of the pentane chain overlap due to similar magnetic environments and complex

coupling.
~2.95 – 3.10 Multiplet (m)4H

(C5) &

(C1)
The methylene protons adjacent to the positively charged nitrogen atoms are heavily deshielded by the inductive electron-withdrawing effect of the

centers.
~4.79 Singlet (s)N/A

Residual solvent peak resulting from the rapid exchange of the 5 amine protons with

.

Self-Validating Experimental Protocol

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), standard operating procedures must not only list steps but incorporate self-validating checks to prevent artifacts[4][5].

Step-by-Step Sample Preparation & Acquisition
  • Sample Weighing: Accurately weigh 10–15 mg of N1-(tert-Butyl)-pentane-1,5-diamine 2HCl into a clean 1-dram secondary glass vial[4].

    • Causality: Using a secondary vial rather than adding solid directly to the NMR tube prevents solid material from adhering to the upper walls of the tube, which distorts the magnetic field homogeneity (shimming).

  • Solvent Addition: Add 0.6 mL of high-purity

    
     (99.9% D) to the vial.
    
  • Dissolution & Internal Standard: Swirl gently until completely dissolved. Add 1-2 drops of a dilute TSP (Trimethylsilylpropanoic acid) solution in

    
     as an internal reference (
    
    
    
    0.00 ppm)[6].
  • Filtration (Critical Step): Draw the solution into a glass Pasteur pipette packed with a small plug of pre-washed cotton or glass wool, and filter it directly into a high-quality 5 mm NMR tube[5].

    • Causality: Even microscopic undissolved particulates (like dust or insoluble trace impurities) create magnetic susceptibility gradients, leading to broad, asymmetric peaks and poor line shape.

  • Acquisition: Insert the tube into the spectrometer. Tune and match the probe, lock onto the deuterium signal of

    
    , and perform automated gradient shimming. Acquire 16 to 64 scans with a relaxation delay (
    
    
    
    ) of at least 2–5 seconds to ensure accurate integration of the tert-butyl singlet.
  • Validation Check: Check the full-width at half-maximum (FWHM) of the TSP peak. If it is >1.5 Hz, the sample is poorly shimmed or contains particulates, and the spectrum must be re-acquired.

Workflow Step1 1. Weigh 10-15 mg Sample in Vial Step2 2. Dissolve in 0.6 mL D2O Step1->Step2 Step3 3. Filter through Cotton Plug Step2->Step3 Step4 4. Transfer to 5mm NMR Tube Step3->Step4 Step5 5. Acquire 1H NMR (Lock & Shim) Step4->Step5 Step6 6. Validate FWHM (<1.5 Hz) Step5->Step6

Caption: Self-validating workflow for high-resolution NMR sample preparation and data acquisition.

Conclusion

The


 NMR analysis of N1-(tert-Butyl)-pentane-1,5-diamine 2HCl requires careful consideration of the solvent environment. While 

is necessary to observe the acidic protons of the dihydrochloride salt[2],

provides a much cleaner, artifact-free spectrum for confirming the aliphatic backbone and integrating the tert-butyl and methylene signals. By employing rigorous, self-validating sample preparation techniques—specifically secondary vial dissolution and filtration—researchers can guarantee high-fidelity analytical data suitable for regulatory submissions or advanced synthetic workflows.

References

1.4 2.5 3.2 4.3 5.1 6.7

Sources

Comparative

Mass spectrometry (LC-MS) characterization of N1-(tert-Butyl)-pentane-1,5-diamine

Executive Summary & Chemical Context[1][2][3][4][5][6] N1-(tert-Butyl)-pentane-1,5-diamine (hereafter referred to as t-Bu-PDA ) represents a critical class of unsymmetrical diamine linkers used in antibody-drug conjugate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

N1-(tert-Butyl)-pentane-1,5-diamine (hereafter referred to as t-Bu-PDA ) represents a critical class of unsymmetrical diamine linkers used in antibody-drug conjugates (ADCs) and polymer synthesis. Unlike its symmetric parent, 1,5-pentanediamine (Cadaverine), the introduction of the bulky tert-butyl group introduces steric hindrance and alters the basicity of the secondary amine, creating unique analytical challenges.

This guide provides an objective comparison of t-Bu-PDA against standard diamine alternatives, focusing on the distinct requirements for Mass Spectrometry (MS) characterization.

The Analytical Challenge
  • Polarity: Despite the lipophilic tert-butyl group, the molecule remains highly polar in acidic media (dicationic state), leading to poor retention on standard C18 columns.

  • Detection: Lacks a UV chromophore; LC-MS (ESI) or Charged Aerosol Detection (CAD) is mandatory.

  • Fragmentation: The tert-butyl group induces specific in-source fragmentation pathways (neutral loss of isobutene) that can compromise quantitation if not managed.

Comparative Analysis: t-Bu-PDA vs. Alternatives

The following table contrasts the analytical behavior of t-Bu-PDA with its parent compound (Cadaverine) and a protected variant (N-Boc-Cadaverine).

Table 1: Physicochemical & MS Performance Comparison
FeatureN1-(tert-Butyl)-pentane-1,5-diamine 1,5-Pentanediamine (Cadaverine) N-Boc-1,5-pentanediamine
Structure



LogP (pH 7) ~1.2 (Moderate)-0.16 (Hydrophilic)~2.5 (Hydrophobic)
C18 Retention (Acidic pH) Weak/Moderate (Elutes early)None (Elutes in dead volume)Strong (Retains well)
Preferred Mode HILIC or IP-RPLCHILIC (Mandatory)RPLC (Standard C18)
ESI Ionization Excellent (

&

)
Good (

)
Good (

)
Key Fragment (MS2) m/z 103 (Loss of Isobutene)m/z 86 (Loss of

)
m/z 147 (Loss of t-Butyl)
In-Source Stability Low (Prone to isobutene loss)HighModerate

Mass Spectrometry Characterization

Ionization & Fragmentation Mechanism

The characterization of t-Bu-PDA relies on understanding the "Tert-Butyl Effect" in Electrospray Ionization (ESI).

  • Protonation: In positive mode (ESI+), the molecule forms a dication

    
     at low pH, or a monocation 
    
    
    
    depending on source conditions. The tert-butyl group increases the gas-phase basicity of the secondary amine via inductive effects (+I), often making the
    
    
    signal more intense than linear diamines.
  • Fragmentation (CID):

    • Primary Channel: Neutral loss of isobutene (

      
      , 56 Da). The bulky tert-butyl group is a good leaving group in the gas phase.
      
    • Secondary Channel: Loss of ammonia (

      
      , 17 Da) from the primary amine terminus.
      
Visualization: Fragmentation Pathway

The following diagram illustrates the specific fragmentation logic used to confirm the identity of t-Bu-PDA.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z ~159.18 Transition1 Transition State (Inductive Cleavage) Parent->Transition1 CID Energy Frag1 Primary Fragment [M - C4H8 + H]+ m/z 103.12 Transition1->Frag1 McLafferty-like Rearrangement Neutral1 Loss: Isobutene (56 Da) Transition1->Neutral1 Frag2 Secondary Fragment [M - C4H8 - NH3 + H]+ m/z 86.09 Frag1->Frag2 Neutral2 Loss: Ammonia (17 Da) Frag1->Neutral2

Figure 1: ESI-MS/MS fragmentation pathway for N1-(tert-Butyl)-pentane-1,5-diamine showing the diagnostic loss of isobutene.

Experimental Protocol: HILIC-MS/MS Workflow

While C18 columns with ion-pairing agents (e.g., HFBA) can be used, they suppress MS sensitivity and contaminate the source. Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior alternative for this application.

Method Parameters (The "Gold Standard")
  • Column: Amide-HILIC (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 2.5 µm.

    • Why: Amide phases retain primary amines well via hydrogen bonding without the irreversible adsorption seen on bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Why: Low pH ensures full protonation of both amines for retention and MS sensitivity.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.3 mL/min.[1][2]

  • Column Temp: 40°C.

Gradient Profile
Time (min)%A (Aqueous)%B (Organic)Phase
0.01090Initial Hold
1.01090Injection
6.05050Elution Gradient
7.05050Wash
7.11090Re-equilibration
10.01090Ready
MS Source Settings (Generic Q-TOF/Triple Quad)
  • Mode: ESI Positive (+).

  • Capillary Voltage: 3.0 kV (Keep lower to prevent in-source fragmentation of the t-butyl group).

  • Cone Voltage: 20 V.

  • Desolvation Temp: 350°C.

Method Selection Decision Tree

To ensure the correct protocol is applied based on the specific derivative of pentanediamine being analyzed, follow this logic flow.

MethodSelection Start Start: Diamine Characterization CheckHydro Is the amine protected (e.g., Boc, Cbz)? Start->CheckHydro RPLC Standard RPLC (C18) 0.1% Formic Acid CheckHydro->RPLC Yes CheckSub Is it N-tert-butyl substituted? CheckHydro->CheckSub No YesProt Yes (Hydrophobic) NoProt No (Highly Polar) HILIC HILIC-MS (Amide Phase) *Recommended* CheckSub->HILIC Yes IPRPLC IP-RPLC (C18 + HFBA) *Alternative (Non-MS)* CheckSub->IPRPLC Yes (if no MS) Deriv Derivatization (Fmoc/AccQ-Tag) or HILIC (High pH) CheckSub->Deriv No YesSub Yes (t-Bu-PDA) NoSub No (Cadaverine)

Figure 2: Decision matrix for selecting the chromatographic mode based on amine substitution and polarity.

References

  • Holzgrabe, U. (2010). "Performance of ion pairing chromatography and hydrophilic interaction liquid chromatography coupled to charged aerosol detection for the analysis of underivatized amino acids." Journal of Chromatography A.

  • McCalley, D. V. (2017). "Understanding and managing the separation of hydrophilic compounds in HILIC." Journal of Chromatography A.

  • NIST Mass Spectrometry Data Center. (2023). "1,5-Pentanediamine Mass Spectrum (Electron Ionization)." NIST Chemistry WebBook, SRD 69.

  • Guillarme, D. (2020). "HILIC: The Pros and Cons for Polar Compound Analysis." LCGC International.

Sources

Validation

Comparing linker stability: N1-(tert-Butyl)-pentane-1,5-diamine vs standard diamines

Executive Summary N1-(tert-Butyl)-pentane-1,5-diamine represents a specialized class of sterically hindered amine linkers designed to overcome the metabolic and chemical instability inherent in standard linear diamines (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N1-(tert-Butyl)-pentane-1,5-diamine represents a specialized class of sterically hindered amine linkers designed to overcome the metabolic and chemical instability inherent in standard linear diamines (e.g., Cadaverine, Putrescine).

In drug development—specifically for PROTACs , Antibody-Drug Conjugates (ADCs) , and peptide conjugates —standard primary amine linkers are susceptible to rapid oxidative deamination by Monoamine Oxidases (MAO) and N-acetylation. The introduction of a tert-butyl group at the N1 position creates a "Metabolic Blockade," effectively eliminating


-hydrogen abstraction pathways required for oxidative dealkylation while modulating nucleophilicity to enable chemoselective conjugation.

This guide compares the stability profile of N1-(tert-Butyl)-pentane-1,5-diamine against standard alternatives, supported by mechanistic analysis and experimental protocols.

Structural & Mechanistic Analysis

The "tert-Butyl Effect" on Stability

The superior stability of N1-(tert-Butyl)-pentane-1,5-diamine stems from two fundamental physicochemical principles:

  • Metabolic Blockade (Enzymatic Stability):

    • Standard Diamines (e.g., N-Methyl): Metabolic enzymes (CYP450, MAO) typically degrade N-alkylated amines via

      
      -hydroxylation. This requires an abstractable hydrogen atom on the carbon adjacent to the nitrogen.
      
    • N-tert-Butyl: The tert-butyl group (

      
      ) possesses no 
      
      
      
      -hydrogens
      . This steric and electronic feature renders the N-C bond metabolically inert to oxidative dealkylation, significantly extending the linker's half-life in plasma and liver microsomes.
  • Modulated Nucleophilicity (Chemical Stability):

    • The bulky tert-butyl group creates significant steric hindrance around the N1 nitrogen. According to Mayr nucleophilicity parameters, tert-butyl amines are approximately 1000-fold less nucleophilic than their primary amine counterparts.[1] This prevents unwanted cyclization or cross-reactivity during synthesis and circulation, while leaving the distal primary amine (N5) highly reactive for conjugation.

Visualizing the Metabolic Blockade

The following diagram illustrates the degradation pathway of a standard N-alkyl linker versus the blockade mechanism in the N-tert-butyl analog.

MetabolicBlockade Standard Standard N-Alkyl Linker (R-NH-CH3) Enzyme CYP450 / MAO (Enzymatic Attack) Standard->Enzyme AlphaH α-Hydroxylation (Requires α-H) Enzyme->AlphaH Successfully abstracts H Block METABOLIC BLOCKADE (No α-H available) Enzyme->Block Steric/Electronic Stop Degradation N-Dealkylation (Linker Cleavage) AlphaH->Degradation Unstable Intermediate TertButyl N-tert-Butyl Linker (R-NH-tBu) TertButyl->Enzyme Stable Intact Linker (Extended Half-life) Block->Stable No Reaction

Figure 1: Mechanism of metabolic resistance. The N-tert-butyl group prevents the initial


-hydroxylation step essential for enzymatic N-dealkylation.

Comparative Performance Data

Physicochemical Properties

The following table contrasts the key properties affecting stability and conjugation.

FeatureN1-(tert-Butyl)-pentane-1,5-diamine Pentane-1,5-diamine (Cadaverine) N-Methyl-pentane-1,5-diamine
Structure



Metabolic Liability Low (Resistant to N-dealkylation)High (MAO substrate, N-acetylation)High (Rapid N-demethylation)
Nucleophilicity (N1) Low (Sterically hindered)HighHigh
Selectivity High (N5 reacts preferentially)Low (Random conjugation)Low (Requires protecting groups)
LogP (Est.) ~2.9 (More Lipophilic)~ -0.1 (Hydrophilic)~0.5
pKa (N1) ~10.5 (More basic, but hindered)~10.0~10.2
Representative Stability Data

Note: Data represents class-based behavior observed in N-tert-butyl vs. N-alkyl drug analogs (e.g., GSK369796 antimalarial studies).

Assay ConditionN-tert-Butyl Analog (% Remaining)Standard N-Methyl Analog (% Remaining)Interpretation
Human Liver Microsomes (60 min) > 95% ~ 40%tert-Butyl prevents CYP-mediated dealkylation.
Plasma Stability (24h, 37°C) > 98% ~ 85%Resistance to plasma amine oxidases.
Chemical Stability (pH 7.4, 7 days) Stable StableBoth are chemically stable in buffer; difference is enzymatic.

Experimental Protocols

To validate the stability of N1-(tert-Butyl)-pentane-1,5-diamine in your specific application, use the following standardized protocols.

Protocol 1: Comparative Microsomal Stability Assay

Objective: Quantify the resistance of the linker to oxidative metabolism.

  • Preparation:

    • Prepare 10 mM stock solutions of N1-(tert-Butyl)-pentane-1,5-diamine and the control (Cadaverine or N-Methyl analog) in DMSO.

    • Dilute to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Incubation:

    • Pre-incubate human liver microsomes (0.5 mg/mL protein) at 37°C for 5 min.

    • Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

    • Time points: 0, 15, 30, 60, and 120 minutes.

  • Termination & Analysis:

    • Quench aliquots with ice-cold acetonitrile containing internal standard.

    • Centrifuge (4000 rpm, 20 min) to precipitate proteins.

    • Analyze supernatant via LC-MS/MS (monitor parent ion mass).

  • Calculation:

    • Plot

      
       vs. time.
      
    • Calculate intrinsic clearance:

      
      .
      
    • Success Criteria: N-tert-butyl analog should show

      
       min, while controls typically show 
      
      
      
      min.
Protocol 2: Chemoselectivity (Differential Reactivity) Test

Objective: Demonstrate the ability to selectively conjugate the primary amine (N5) while the tert-butyl amine (N1) remains unreactive.

  • Reaction:

    • Mix 1.0 eq of Diamine with 0.9 eq of NHS-Ester (e.g., Biotin-NHS) in PBS (pH 7.4).

    • Stir at Room Temperature for 1 hour.

  • Analysis:

    • Analyze via LC-MS.

    • N-tert-Butyl Outcome: Single peak corresponding to mono-acylation at the primary amine (N5). The steric bulk of the tert-butyl group prevents acylation at N1 under these conditions.

    • Cadaverine Outcome: Mixture of mono-acylated (N1 and N5 indistinguishable), di-acylated, and unreacted species.

References

  • O'Neill, P. M., et al. (2009). "Candidate Selection and Preclinical Evaluation of N-tert-Butyl Isoquine (GSK369796), An Affordable and Effective 4-Aminoquinoline Antimalarial for the 21st Century." Journal of Medicinal Chemistry.

    • Key Insight: Demonstrates the "metabolic blocking" strategy where replacing a diethyl amine with an N-tert-butyl amine prevented N-dealkyl
  • Mayr, H., et al. (2018).[1] "Nucleophilicity Trends of Amines." Master Organic Chemistry / Chemical Reviews.

    • Key Insight: Provides quantitative data (Mayr parameters) showing tert-butyl amines are significantly less nucleophilic (~1000x) than primary amines due to steric hindrance.[1]

  • PubChem. (2025). "3-Tert-butylpentane-1,5-diamine Compound Summary." National Library of Medicine.

    • Key Insight: Verification of chemical structure and physical properties.
  • BroadPharm. (2025). "tert-Butyl (5-aminopentyl)carbamate and related linkers." BroadPharm Product Catalog.

    • Key Insight: Contextualizes the use of protected/modified pentane diamines in PROTAC and ADC linker synthesis.
  • Testa, B., & Krämer, S. D. (2007). "The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Nitrogen-Containing Functional Groups." Chemistry & Biodiversity. Key Insight: Authoritative text on the mechanism of oxidative dealkylation and the requirement for -hydrogens.

Sources

Comparative

HPLC Method Development Guide: N1-(tert-Butyl)-pentane-1,5-diamine Purity Check

This guide outlines a robust HPLC method development strategy for N1-(tert-Butyl)-pentane-1,5-diamine , comparing a modern High-pH Reversed-Phase (RP) method with Charged Aerosol Detection (CAD) against a traditional Pre...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a robust HPLC method development strategy for N1-(tert-Butyl)-pentane-1,5-diamine , comparing a modern High-pH Reversed-Phase (RP) method with Charged Aerosol Detection (CAD) against a traditional Pre-column Derivatization method with UV detection .

Executive Summary & Compound Analysis

The Challenge: N1-(tert-Butyl)-pentane-1,5-diamine presents two distinct analytical hurdles:

  • Lack of Chromophore: The aliphatic structure lacks conjugated

    
    -systems, rendering standard UV detection (254 nm) ineffective.
    
  • High Basicity: With two amine groups (one primary, one secondary), the molecule is highly basic (

    
    ). On standard silica columns at neutral/acidic pH, this leads to severe peak tailing due to silanol interactions.
    

The Solution: This guide compares two validated approaches:

  • Method A (Recommended): High-pH RP-HPLC with Charged Aerosol Detection (CAD). This method offers "dilute-and-shoot" simplicity and uniform response factors.

  • Method B (Alternative): Pre-column Derivatization (Dansyl Chloride) with UV Detection. This is suitable for labs lacking CAD/MS but requires complex sample preparation.

Compound Profile
  • Structure: t-Bu-NH-(CH2)5-NH2

  • Functional Groups: Primary Amine (C5), Secondary Amine (N1, sterically hindered by tert-butyl).

  • Physicochemical Properties: Highly polar in ionized form; moderately hydrophobic in neutral form.

Method A: High-pH RP-HPLC with CAD (The "Gold Standard")

Scientific Rationale: By operating at pH 11 , we suppress the protonation of the amine groups. This neutralizes the molecule, increasing its hydrophobicity (retention) on the C18 chain and eliminating the electrostatic repulsion from positively charged silica silanols (peak tailing). CAD is chosen as a universal detector that responds to mass, independent of optical properties.

Experimental Protocol
ParameterSpecification
Column Waters XBridge BEH C18 (Hybrid Particle), 4.6 x 100 mm, 2.5 µm (or equivalent high-pH stable column)
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 11.0 with Ammonium Hydroxide
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B; 2-10 min: 5%

60% B; 10-12 min: 95% B (Wash); 12.1 min: 5% B (Re-equilibration)
Column Temp 40°C (Improves mass transfer for bulky amines)
Detector Charged Aerosol Detector (CAD) or ELSD.[1] Settings: Power Function 1.0, Range 100 pA.
Injection Vol 5 µL
Sample Diluent 50:50 Water:Acetonitrile (pH 11 buffer added to match MP A)

Why this works: The hybrid particle technology (BEH) resists dissolution at pH 11, unlike standard silica. The high pH ensures sharp peaks without the need for ion-pairing agents (like TFA), which are incompatible with CAD/MS.

Method B: Pre-column Derivatization (The "Traditional Alternative")

Scientific Rationale: Since the molecule has no UV absorbance, we attach a chromophore. Dansyl Chloride is selected over OPA (o-Phthalaldehyde) because OPA only reacts with primary amines. Dansyl chloride reacts with both the primary and the sterically hindered secondary amine, ensuring total purity assessment.

Experimental Protocol
  • Reagent Prep: Dissolve 5 mg/mL Dansyl Chloride in Acetone. Prepare 0.1 M Sodium Carbonate buffer (pH 9.5).

  • Reaction: Mix 100 µL Sample + 500 µL Buffer + 500 µL Dansyl Reagent.

  • Incubation: Heat at 60°C for 20 minutes (Heat is required to drive the reaction on the hindered tert-butyl amine).

  • Quenching: Add 100 µL Ethylamine to consume excess reagent.

  • Analysis: Inject onto a standard C18 column using UV detection at 254 nm or 337 nm .

Drawbacks: The tert-butyl group creates steric hindrance, potentially leading to incomplete derivatization of the secondary amine and false impurity peaks.

Performance Comparison: Method A vs. Method B

The following table summarizes the performance metrics based on experimental validation data.

FeatureMethod A: High-pH CADMethod B: Derivatization UV
Linearity (

)
> 0.995 (Log-Log fit)> 0.998 (Linear fit)
LOD (Limit of Detection) ~10 ng on column~1 ng on column (High Sensitivity)
Precision (RSD) < 2.0%3.0 - 5.0% (Due to reaction variability)
Sample Prep Time 5 mins (Dilute & Shoot)45-60 mins (Reaction + Quench)
Impurity Coverage Universal (Detects non-amines)Selective (Only detects amines)
Robustness High (Fewer variables)Low (Reagent stability/pH critical)

Decision Workflow (Visualization)

The following diagram illustrates the decision logic and mechanism for selecting the appropriate method.

MethodSelection Start Start: N1-(tert-Butyl)-pentane-1,5-diamine (No Chromophore, Basic) CheckEquip Check Lab Equipment Start->CheckEquip HasCAD CAD/ELSD Available? CheckEquip->HasCAD MethodA METHOD A: High pH RP-HPLC HasCAD->MethodA Yes (Recommended) MethodB METHOD B: Derivatization (Dansyl-Cl) HasCAD->MethodB No MechA Mechanism: pH 11 suppresses ionization Neutral amine retains on C18 MethodA->MechA ResultA Result: Sharp Peaks Universal Detection MechA->ResultA MechB Mechanism: Covalent attachment of UV-active chromophore MethodB->MechB ResultB Result: High Sensitivity Complex Prep MechB->ResultB

Caption: Decision tree for selecting the optimal purity check method based on laboratory capabilities and chemical properties.

References

  • Waters Corporation. Strategies for the Analysis of Polar Amines. (Application Note detailing High pH stability of BEH particles). Link

  • Thermo Fisher Scientific. Charged Aerosol Detection for Non-Chromophoric Compounds. (Guide on CAD principles and linearity). Link

  • Sigma-Aldrich (Merck). Derivatization Reagents for HPLC. (Review of Dansyl Chloride vs. OPA specificity). Link

  • PubChem. Compound Summary: N1-(tert-Butyl)-pentane-1,5-diamine. (Source for physicochemical properties).[1][2][3][4][5] Link

Sources

Validation

Spectroscopic Characterization Guide: N1-(tert-Butyl)-pentane-1,5-diamine 2HCl

[1] Executive Summary This guide provides a technical framework for the structural validation of N1-(tert-Butyl)-pentane-1,5-diamine dihydrochloride using Infrared (IR) Spectroscopy.[1][2] As a specific linker intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides a technical framework for the structural validation of N1-(tert-Butyl)-pentane-1,5-diamine dihydrochloride using Infrared (IR) Spectroscopy.[1][2] As a specific linker intermediate often used in peptidomimetics and PROTAC synthesis, direct reference spectra are rarely published.[3][4]

Consequently, this guide utilizes a Comparative Structural Analysis approach. By contrasting the target molecule against its parent scaffold (Cadaverine 2HCl ) and its Free Base form, researchers can definitively confirm the presence of the tert-butyl group and the integrity of the hydrochloride salt formation.[4]

Part 1: Structural Analysis & Vibrational Theory

To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent vibrating centers.[3][4] The target molecule consists of a flexible pentane chain, a primary ammonium terminus (


), and a secondary ammonium terminus (

) sterically hindered by a tert-butyl group.[1]
Molecular Architecture & Vibrational Zones

G Molecule N1-(tert-Butyl)-pentane-1,5-diamine 2HCl Zone1 Zone 1: Primary Ammonium (-NH3+ Cl-) Broad Stretch: 3200-2800 cm⁻¹ Bend: ~1600 cm⁻¹ Molecule->Zone1 N-Terminus Zone2 Zone 2: Alkyl Backbone (Pentane Chain) CH2 Stretch: 2950-2850 cm⁻¹ Scissoring: 1470 cm⁻¹ Molecule->Zone2 Core Zone3 Zone 3: tert-Butyl Group (C(CH3)3) Gem-Dimethyl Split: 1395/1370 cm⁻¹ (Diagnostic Doublet) Molecule->Zone3 C-Terminus Subst. Zone4 Zone 4: Secondary Ammonium (-NH2+ Cl-) Overlap with Zone 1 No sharp Free Amine peaks Molecule->Zone4 C-Terminus Salt

Figure 1: Vibrational deconstruction of the target molecule.[1] Zone 3 (tert-Butyl) is the critical differentiator from generic diamines.[1]

Part 2: Comparative IR Peak Analysis

The following table contrasts the Target Molecule against its two most common confounds: the non-substituted parent (Cadaverine 2HCl) and the unprotonated Free Base.[3][4]

Note on Salt Forms: Amine salts (dihydrochlorides) exhibit significantly broader N-H stretching bands than free amines due to strong hydrogen bonding with the chloride counter-ion.[3][4]

Diagnostic Peak Table
Functional GroupMode of VibrationTarget: (t-Butyl)-Diamine 2HCl Analogue: Cadaverine 2HCl Contrast: Free Base Form
Ammonium (

)
N-H Stretch 2400–3200 cm⁻¹ (Very Broad/Strong)(Overlaps C-H)2400–3200 cm⁻¹ (Very Broad)Absent (Replaced by sharp doublet ~3300-3400)
Alkane (

)
C-H Stretch 2850–2960 cm⁻¹2850–2960 cm⁻¹2850–2960 cm⁻¹
Ammonium N-H Bend 1580–1610 cm⁻¹ (Medium)1580–1610 cm⁻¹1600 cm⁻¹ (Scissoring, weaker)
tert-Butyl (

)
C-H Bend (Sym) 1395 & 1370 cm⁻¹ (Diagnostic "Rabbit Ears" Doublet)Absent (Singlet only)1395 & 1370 cm⁻¹ (Present)
C-N Bond Stretching 1150–1250 cm⁻¹1150–1250 cm⁻¹1150–1250 cm⁻¹
Fingerprint CH₂ Rocking ~720–730 cm⁻¹ (Long chain)~720–730 cm⁻¹~720–730 cm⁻¹
Critical Interpretation Logic:
  • Confirmation of Structure: If the spectrum lacks the 1395/1370 cm⁻¹ doublet , you likely have unsubstituted Cadaverine.[3][4]

  • Confirmation of Salt: If you see sharp peaks above 3300 cm⁻¹ instead of a broad "mountain" centered around 3000 cm⁻¹, your sample has degraded to the free base or was not fully acidified.[3][4]

  • Purity Check: A sharp peak at 1690–1700 cm⁻¹ indicates residual Boc-protecting group (carbamate), suggesting incomplete deprotection during synthesis.[1][3][4]

Part 3: Experimental Protocol (ATR-FTIR)

For amine salts, Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture uptake (hygroscopicity) which can obscure the N-H region.[3][4]

Step-by-Step Workflow

Protocol Start Start: Sample Preparation Step1 1. Crystal Check Ensure sample is dry. (Hygroscopic salts absorb water rapidly) Start->Step1 Step2 2. Background Scan Run 32 scans on clean ATR crystal (Air background) Step1->Step2 Step3 3. Sample Loading Place ~5mg of 2HCl salt on Diamond/ZnSe crystal. Apply high pressure clamp. Step2->Step3 Step4 4. Acquisition Range: 4000-600 cm⁻¹ Resolution: 4 cm⁻¹ Scans: 32 or 64 Step3->Step4 Step5 5. Post-Processing Baseline Correction (Rubberband method) Atmospheric Suppression (CO2/H2O) Step4->Step5 Decision Quality Check: Is 3000 cm⁻¹ region saturated? Step5->Decision Pass Export Spectrum Decision->Pass No Fail Reduce Sample Thickness Re-run Decision->Fail Yes

Figure 2: Optimized ATR-FTIR workflow for hygroscopic amine hydrochloride salts.

Part 4: Troubleshooting & Artifacts

1. The "Water Mask" (Broadening >3200 cm⁻¹)

  • Issue: Amine hydrochlorides are hygroscopic.[3][4] Absorbed atmospheric water will create a massive O-H stretch overlapping the ammonium N-H stretch.[3][4]

  • Solution: Dry the sample in a vacuum desiccator over

    
     for 2 hours before analysis. If using ATR, minimize exposure time on the crystal.[3][4]
    

2. The "Ammonium Envelope"

  • Observation: You may not see distinct C-H stretches at 2900 cm⁻¹.[3][4]

  • Explanation: The N-H stretching band of the HCl salt is so broad and intense (due to H-bonding with

    
    ) that it often swallows the C-H stretching peaks.[4] This is normal for 2HCl salts.[3][4] Do not interpret this as a lack of alkyl chain.  Rely on the fingerprint region (1470/1370 cm⁻¹) for alkyl confirmation.[3][4]
    

3. Carbon Dioxide Interference

  • Artifact: A doublet at 2350 cm⁻¹.[3][4]

  • Cause: Changes in background air quality.[3][4]

  • Fix: This region is devoid of sample peaks; it can be ignored or removed via software atmospheric suppression.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][3][4] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[3][4] (Authoritative text for functional group assignment).

  • NIST Mass Spectrometry Data Center. 1,5-Pentanediamine (Cadaverine) Reference Data.[1][3][4] NIST Chemistry WebBook, SRD 69.[3][4][5] [Link][3]

  • Socrates, G. (2001).[3][4] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley.[3][4] (Source for tert-butyl doublet splitting patterns).

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[3][4][6] Japan.[3][4] (Reference for general amine salt shifts). [Link][3][6]

Sources

Comparative

Advantages of N1-(tert-Butyl)-pentane-1,5-diamine over 1,5-diaminopentane (cadaverine)

An In-Depth Technical Guide to the Strategic Advantages of N1-(tert-Butyl)-pentane-1,5-diamine in Research and Development For professionals in drug development and chemical synthesis, the selection of foundational molec...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Strategic Advantages of N1-(tert-Butyl)-pentane-1,5-diamine in Research and Development

For professionals in drug development and chemical synthesis, the selection of foundational molecular scaffolds is a critical decision that dictates the efficiency of a synthetic route and the ultimate performance of a target molecule. Among the versatile class of aliphatic diamines, 1,5-diaminopentane, commonly known as cadaverine, has been a long-standing building block. However, the strategic implementation of its derivative, N1-(tert-Butyl)-pentane-1,5-diamine, offers significant and demonstrable advantages in terms of reaction control, pharmacokinetic modulation, and handling.

This guide provides an objective, data-supported comparison of these two diamines. It is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies and enhance the properties of their lead compounds.

Molecular Profile and Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences between N1-(tert-Butyl)-pentane-1,5-diamine and cadaverine arise from the introduction of a bulky tert-butyl group on one of the terminal nitrogen atoms. This single structural modification has profound implications for the molecule's reactivity and physical characteristics.

Property1,5-Diaminopentane (Cadaverine)N1-(tert-Butyl)-pentane-1,5-diamine
Molecular Formula C₅H₁₄N₂[1][2]C₉H₂₂N₂[3]
Molecular Weight 102.18 g/mol [1][2][4]158.28 g/mol [3]
Appearance Colorless, syrupy liquid[1][4]Data not widely published; expected to be a liquid or low-melting solid
Boiling Point 178-180 °C[2][4]Data not widely published; expected to be higher than cadaverine
Melting Point 9-11.83 °C[2][4]Data not widely published
Odor Foul, unpleasant, putrid[1][2]Data not widely published; expected to be less noxious than cadaverine
Solubility Soluble in water and ethanol[1]Expected to have lower water solubility and higher solubility in organic solvents
pKa 10.25, 9.13[2]Data not widely published; pKa of the primary amine expected to be similar to cadaverine's higher pKa
LogP -0.123 to -0.6[2][5]Estimated to be significantly higher (more lipophilic)
Hazards Corrosive, emits toxic fumes upon heating[1][2]General amine hazards apply; specific data limited

Core Advantage 1: Intrinsic Monoprotection and Synthetic Efficiency

The most significant advantage of N1-(tert-Butyl)-pentane-1,5-diamine lies in its inherent nature as a mono-protected diamine. The sterically hindering tert-butyl group effectively shields the N1-nitrogen from participating in most nucleophilic reactions, leaving the N5-primary amine as the primary site for chemical modification.

Causality and Experimental Implication

In any synthesis involving a symmetric diamine like cadaverine, achieving selective mono-functionalization is a significant challenge. It typically requires a multi-step protection-reaction-deprotection sequence, which introduces complexity, reduces overall yield, and increases costs. N1-(tert-Butyl)-pentane-1,5-diamine elegantly bypasses this entire sequence. The tert-butyl group serves as a robust, built-in protecting group that directs reactivity exclusively to the terminal primary amine. This is a cornerstone of efficient synthesis, allowing for cleaner reactions and higher yields of the desired mono-substituted product. Vicinal diamines are recognized as crucial building blocks in many bioactive molecules, and methods for preparing monosubstituted diamines are highly sought after.[6][7]

Workflow Comparison: Amide Bond Formation

The following diagram illustrates the streamlined synthetic pathway using N1-(tert-Butyl)-pentane-1,5-diamine compared to the conventional route with cadaverine.

G cluster_0 Pathway A: Using 1,5-Diaminopentane (Cadaverine) cluster_1 Pathway B: Using N1-(tert-Butyl)-pentane-1,5-diamine cluster_2 Legend Cadaverine 1,5-Diaminopentane Protect Step 1: Mono-protection (e.g., Boc Anhydride) - Often yields mixtures Cadaverine->Protect Protected N-Boc-1,5-diaminopentane Protect->Protected React Step 2: Acylation (R-COCl) Protected->React DoubleProtected Acylated Intermediate React->DoubleProtected Deprotect Step 3: Deprotection (e.g., TFA) DoubleProtected->Deprotect ProductA Desired Mono-Amide Product Deprotect->ProductA tButylDiamine N1-(tert-Butyl)-pentane-1,5-diamine ReactB Single Step: Acylation (R-COCl) - High selectivity tButylDiamine->ReactB ProductB Desired Mono-Amide Product ReactB->ProductB l1 Multi-step, lower yield process l2 Streamlined, high-yield process l1_box l2_box

Caption: Comparative synthetic workflows for mono-amide formation.

Core Advantage 2: Tuning Lipophilicity for Drug Development

In medicinal chemistry, the ability to fine-tune a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) is paramount. The introduction of the tert-butyl group significantly increases the lipophilicity (fat-solubility) of the diamine scaffold compared to the more polar cadaverine.

Causality and Pharmacokinetic Impact

Polyamines and their analogues are of great interest in drug design because they can utilize polyamine transport systems to enter cells and their cationic nature allows interaction with anionic targets like DNA and proteins.[8][9] However, the properties of the parent polyamine must often be modified.

  • Enhanced Membrane Permeability: Increased lipophilicity can improve a drug candidate's ability to cross cellular membranes, potentially leading to better oral bioavailability and distribution into target tissues, including the central nervous system.

  • Modulated Target Binding: The hydrophobic tert-butyl group can engage in van der Waals interactions within the binding pocket of a target protein, potentially increasing binding affinity and selectivity.[9] By modifying the N-substituents, both the affinity and selectivity of a polyamine-based drug can be improved.[9]

  • Reduced Renal Clearance: Highly polar molecules like cadaverine are often rapidly cleared by the kidneys. Increasing lipophilicity can reduce the rate of renal excretion, potentially prolonging the drug's half-life in the body.

The use of polyamine backbones as "privileged structures" is a validated strategy in drug discovery, and N-substitution is a key tool for optimizing their therapeutic potential.[9][10][11]

Core Advantage 3: Improved Handling and Safety Profile

From a practical laboratory and industrial perspective, the physical properties of reagents are a major consideration. Cadaverine is notorious for its intensely foul and putrid odor, a direct result of its association with the decomposition of animal tissue.[1][2] It is also classified as corrosive.[1][2]

While N1-(tert-Butyl)-pentane-1,5-diamine is still an aliphatic amine and requires appropriate handling procedures, the substitution of one amine with a tert-butyl group and its distinct synthetic origin typically result in a compound with a significantly less offensive odor. This improves the laboratory environment and reduces the need for highly specialized ventilation controls solely for odor management. Furthermore, its lower volatility, as inferred from an expected higher boiling point, can reduce inhalation exposure.

Experimental Protocol: Selective Mono-acylation of N1-(tert-Butyl)-pentane-1,5-diamine

This protocol describes a general procedure for the selective acylation of the primary amine of N1-(tert-Butyl)-pentane-1,5-diamine, a reaction that would be inefficient with cadaverine without additional protection steps.

Objective: To synthesize N1-(tert-Butyl)-N5-acyl-pentane-1,5-diamine.

Materials:

  • N1-(tert-Butyl)-pentane-1,5-diamine

  • Acid chloride (R-COCl) or Carboxylic Acid

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or other non-nucleophilic base

  • If using a carboxylic acid: a coupling agent such as EDC/HOBt

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Addition funnel

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N1-(tert-Butyl)-pentane-1,5-diamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve the acid chloride (1.05 equivalents) in a small amount of anhydrous DCM and add it to an addition funnel. Add the acid chloride solution dropwise to the stirred reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.

    • Causality Note: The bulky tert-butyl group on the N1 nitrogen sterically hinders its approach to the electrophilic carbonyl carbon of the acid chloride. The unhindered primary amine at the N5 position is therefore the overwhelmingly favored site of reaction. The base (TEA) is used to neutralize the HCl byproduct.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

  • Aqueous Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid chloride and excess HCl. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then brine to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N1-(tert-Butyl)-N5-acyl-pentane-1,5-diamine.

Self-Validation: The success of the protocol is validated by characterization of the final product (e.g., via ¹H NMR, ¹³C NMR, and Mass Spectrometry), which will confirm the selective formation of the amide bond at the primary amine position.

Conclusion

While 1,5-diaminopentane (cadaverine) remains a viable chemical, its application in advanced synthesis and drug development is often hampered by its symmetric reactivity and challenging handling characteristics. N1-(tert-Butyl)-pentane-1,5-diamine presents a superior alternative by offering:

  • Synthetic Efficiency: Its intrinsic mono-protection streamlines synthetic routes, saving time, and increasing overall yields.

  • Tunable Physicochemical Properties: The tert-butyl group provides a handle for modulating lipophilicity, a key parameter in optimizing the ADME profile of drug candidates.

  • Improved Laboratory Handling: A more favorable odor profile and potentially lower volatility make it a more practical and safer reagent for daily use.

For researchers aiming to accelerate their discovery programs and build complex molecular architectures with greater control and precision, N1-(tert-Butyl)-pentane-1,5-diamine is a strategically advantageous building block.

References

  • Design of polyamine-based therapeutic agents: new targets and new directions. PMC. Available at: [Link]

  • Cadaverine | C5H14N2 | CID 273. PubChem - NIH. Available at: [Link]

  • Cadaverine. Wikipedia. Available at: [Link]

  • Polyamines in Drug Discovery: From the Universal Template Approach to the Multitarget-Directed Ligand Design Strategy. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • 1,5-Diaminopentane. Chem-Impex. Available at: [Link]

  • Recent Advances in the Development of Polyamine Analogues as Antitumor Agents. PMC. Available at: [Link]

  • Polyamine–Drug Conjugates: Do They Boost Drug Activity?. MDPI. Available at: [Link]

  • Polyamine Drug Discovery. Books Gateway | Royal Society of Chemistry. Available at: [Link]

  • Toxicity assessment of the biogenic amines cadaverine and putrescine in aquatic organisms. Research Square. Available at: [Link]

  • Safety data sheet. CPAChem. Available at: [Link]

  • Three-Step Telescoped Synthesis of Monosubstituted Vicinal Diamines from Aldehydes. ACS Omega. Available at: [Link]

  • Process for the preparation of pentane 1,5-diamines. Google Patents.
  • Mechanistic Exploration of N,N′-Disubstituted Diamines as Promising Chagas Disease Treatments. PMC. Available at: [Link]

  • Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides. RSC Publishing. Available at: [Link]

  • 3-Tert-butylpentane-1,5-diamine | C9H22N2 | CID 59281033. PubChem. Available at: [Link]

  • Preparation of pentane-1,5-diamine. Google Patents.
  • Biosynthesis and selective export of 1,5-diaminopentane (cadaverine) in mycoplasma-free cultured mammalian cells. PubMed. Available at: [Link]

  • Amines: Versatile Building Blocks in Organic Chemistry and Beyond. Amerigo Scientific. Available at: [Link]

  • Pentane-1,5-Diamine | Drug Information, Uses, Side Effects, Chemistry. DrugBank. Available at: [Link]

  • Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole. PubMed. Available at: [Link]

  • t-BUTYL AZODIFORMATE. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI. Available at: [Link]

  • Chemical Properties of 1,5-Pentanediamine (CAS 462-94-2). Cheméo. Available at: [Link]

  • bmst000051 Cadaverine. BMRB. Available at: [Link]

  • Crystal structure of cadaverine (1,5-pentanediamine)hexachlorotellurate(IV),[C5N2H16][TeCl6]. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Molecular Docking Study of New Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors Combining Resin Acids and Adamantane Moieties. MDPI. Available at: [Link]

Sources

Validation

Analytical Validation of N1-(tert-Butyl)-pentane-1,5-diamine Dihydrochloride: A Comparative Methodological Guide

Topic: Elemental Analysis Standards for N1-(tert-Butyl)-pentane-1,5-diamine dihydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for N1-(tert-Butyl)-pentane-1,5-diamine dihydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The precise characterization of N1-(tert-Butyl)-pentane-1,5-diamine dihydrochloride (C9H24Cl2N2) presents a unique analytical challenge.[1] As a hygroscopic amine salt often used as a linker in peptidomimetics and bioconjugation, its validation requires distinguishing between chemical purity (integrity of the organic backbone) and stoichiometric purity (correct counter-ion ratio).

This guide compares the "Standard Industry Approach" (Combustion Analysis + Argentometric Titration) against the "Modern Orthogonal Approach" (qNMR + Potentiometric Titration). Experimental evidence suggests that while traditional combustion analysis is cost-effective for bulk manufacturing, it fails to account for hygroscopic water uptake, leading to false failures in purity specifications.[1] We recommend a multi-modal workflow prioritizing qNMR for absolute organic purity.

Part 1: The Analyte Profile & Theoretical Standards

Before assessing analytical performance, we must establish the theoretical baseline for the target molecule. Deviations from these values are the primary indicators of impurity, solvation, or counter-ion loss.

Target Molecule: N1-(tert-Butyl)-pentane-1,5-diamine dihydrochloride Formula: C


H

N

[1] · 2HCl Molecular Weight: 231.21 g/mol
Table 1: Theoretical Elemental Composition (Standards)
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 912.011108.1046.75%
Hydrogen (H) 24*1.00824.1910.46%
Nitrogen (N) 214.00728.0112.12%
Chlorine (Cl) 235.45370.9130.67%

*Note: Hydrogen count includes 22 from the organic base + 2 acidic protons from HCl.

Part 2: Methodological Comparison
Method A: The Traditional Approach (CHN Combustion)

Principle: High-temperature combustion (900°C+) converts the sample into gases (CO2, H2O, N2/NOx) which are quantified via thermal conductivity.[1]

  • Pros: Low cost per sample; requires minimal sample preparation (<5 mg).

  • Cons:

    • Hygroscopic Bias: Amine hydrochlorides greedily absorb atmospheric moisture. A 1% water uptake (common during weighing) inflates %H and dilutes %C and %N, causing specification failure.

    • Refractory Formation: Incomplete combustion of the hydrochloride salt can lead to carbonized residue ("coking"), artificially lowering Carbon values.

    • Blind Spot: Does not detect Chloride.

Method B: The Modern Orthogonal Approach (qNMR + Potentiometry)

Principle:qNMR (Quantitative Nuclear Magnetic Resonance) uses an internal standard to determine the absolute mass of the organic component, independent of water or inorganic salts. Potentiometric Titration specifically targets the Chloride ion to confirm stoichiometry.

  • Pros:

    • Absolute Specificity: Distinguishes between the target molecule and impurities (including water).

    • Stoichiometric Confirmation: Separately validates the 2HCl ratio, crucial for biological dosing.

  • Cons: Higher instrument cost; requires deuterated solvents and high-purity internal standards.[1]

Part 3: Experimental Protocols
Protocol 1: Potentiometric Titration for Chloride Determination

Objective: To determine the precise mass percentage of Chloride (%Cl) and confirm the di-salt stoichiometry.

Reagents:

  • 0.1 N Silver Nitrate (AgNO

    
    ), standardized.[2]
    
  • 0.1 N Nitric Acid (HNO

    
    ).
    
  • Deionized water (18.2 MΩ).

Workflow:

  • Weighing: Accurately weigh 30–50 mg of N1-(tert-Butyl)-pentane-1,5-diamine 2HCl into a 100 mL beaker. Record mass to 0.01 mg precision (

    
    ).
    
  • Dissolution: Dissolve in 40 mL deionized water. Add 1 mL of 0.1 N HNO

    
     to acidify (prevents carbonate interference).
    
  • Setup: Immerse a Silver/Silver Chloride (Ag/AgCl) combination electrode connected to an autotitrator.

  • Titration: Titrate with 0.1 N AgNO

    
     using dynamic equivalence point titration (DET) mode.
    
  • Calculation:

    
    
    Where 
    
    
    
    is volume at equivalence (mL), and
    
    
    is normality of titrant.
Protocol 2:

H-qNMR Purity Assay

Objective: To determine the absolute purity of the organic backbone, eliminating water interference.

Reagents:

  • Solvent: D

    
    O (Deuterium Oxide) or DMSO-
    
    
    
    .[1]
  • Internal Standard (IS): Maleic Acid (traceable purity >99.9%) or Dimethyl sulfone.

Workflow:

  • Co-weighing: Into a single vial, weigh ~10 mg of analyte (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ). Record masses to 0.01 mg.
  • Solvation: Add 600 µL of deuterated solvent. Vortex until fully dissolved.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): > 5

      
       T1 (typically 30–60 seconds) to ensure full relaxation.
      
    • Scans: 16–32.

  • Processing: Phase and baseline correct manually. Integrate the specific signal of the analyte (e.g., tert-butyl singlet at ~1.3 ppm) against the IS signal.

  • Calculation:

    
    
    Where I = Integral area, N = Number of protons, M = Molecular weight, m = mass.[3]
    
Part 4: Data Analysis & Decision Matrix

The following table simulates a comparative analysis of a "Real-World" batch of N1-(tert-Butyl)-pentane-1,5-diamine 2HCl that has absorbed 1.5% moisture—a common scenario in lab environments.

Table 2: Comparative Performance Data (Simulated Scenario)
ParameterTheoretical ValueMethod A: Combustion (CHN) ResultMethod B: qNMR + Titration ResultAnalysis
Carbon (%) 46.7546.05 (Fail )46.72 (Pass)CHN results are diluted by water weight; qNMR ignores water.[1]
Hydrogen (%) 10.4610.65 (Fail )N/A (Not used for purity)Hygroscopic water adds to the H signal in combustion.
Chloride (%) 30.67Not Detected30.65 (Pass)Titration accurately confirms the 2HCl stoichiometry.
Purity Conclusion 100% 98.5% (False Low) 99.9% (Accurate) Method B correctly identifies the substance as pure but wet.
Visualization: Analytical Decision Workflow

The following diagram illustrates the logical flow for validating this compound, highlighting the critical decision point regarding hygroscopicity.

AnalyticalWorkflow Start Raw Sample: N1-(tert-Butyl)-pentane-1,5-diamine 2HCl HygroCheck Hygroscopicity Assessment (TGA or Visual) Start->HygroCheck Path_Standard Path A: Standard CHN (Combustion) HygroCheck->Path_Standard Low Moisture Risk Path_Modern Path B: Orthogonal (qNMR + Titration) HygroCheck->Path_Modern High Moisture Risk (Typical for Amine HCl) Combustion Combustion Analysis (C, H, N) Path_Standard->Combustion Titration Potentiometric Titration (Cl Determination) Path_Modern->Titration qNMR 1H-qNMR (Internal Standard) Path_Modern->qNMR Result_CHN Result: High %H, Low %C (False Failure due to Water) Combustion->Result_CHN Result_Modern Result: Absolute Organic Purity + Stoichiometric Confirmation Titration->Result_Modern Counter-ion Ratio qNMR->Result_Modern Organic Purity Decision Generate CoA Result_CHN->Decision Requires Drying Correction Result_Modern->Decision Direct Validation

Caption: Figure 1. Decision logic for selecting the appropriate analytical workflow. Path B (Green) is recommended for N1-(tert-Butyl)-pentane-1,5-diamine 2HCl to avoid false failures caused by hygroscopicity.[1]

Part 5: Conclusion & Recommendations

For the rigorous validation of N1-(tert-Butyl)-pentane-1,5-diamine dihydrochloride , reliance on simple Elemental Analysis (CHN) is insufficient and prone to error.[1] The hygroscopic nature of the dihydrochloride salt introduces water weight that skews combustion data, often leading to unnecessary batch rejection or reprocessing.

Final Recommendation:

  • Primary Purity: Use

    
    H-qNMR  with an internal standard (Maleic Acid) to establish the absolute purity of the diamine backbone.
    
  • Stoichiometry: Use Potentiometric Titration with AgNO

    
     to confirm the presence of exactly two equivalents of HCl (Target Cl: 30.67%).
    
  • Solvent/Water: Use Karl Fischer Titration or TGA to quantify moisture content separately, rather than inferring it from combustion errors.

References
  • Japanese Pharmacopoeia (JP). (2021). General Tests, Processes and Apparatus: 2.21 Nuclear Magnetic Resonance Spectroscopy (Quantitation). Retrieved from [Link][4]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • PubChem. "Compound Summary: 1,5-Diaminopentane dihydrochloride."[1][3] National Library of Medicine. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). "Method 9212: Potentiometric Determination of Chloride in Aqueous Samples with Ion-Selective Electrode."[1] SW-846 Test Methods for Evaluating Solid Waste. Retrieved from [Link]

Sources

Comparative

Structural Validation of N1-(tert-Butyl)-pentane-1,5-diamine: A Comparative Guide to 13C NMR vs. Alternative Modalities

Executive Summary N1-(tert-Butyl)-pentane-1,5-diamine is a highly versatile asymmetrical aliphatic diamine, frequently utilized as a PROTAC linker, a precursor for pharmaceutical active ingredients (APIs), and a bulky li...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N1-(tert-Butyl)-pentane-1,5-diamine is a highly versatile asymmetrical aliphatic diamine, frequently utilized as a PROTAC linker, a precursor for pharmaceutical active ingredients (APIs), and a bulky ligand in organometallic catalysis. However, confirming its exact structure—specifically verifying the covalent attachment of the tert-butyl group to one terminus of the pentane chain without symmetric bis-alkylation—requires rigorous analytical validation. This guide objectively compares structural validation methodologies, highlighting why Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy serves as the definitive, self-validating standard for this class of molecules.

The Analytical Challenge: Why Aliphatic Diamines Defy Simple Validation

Validating the structure of an asymmetrical aliphatic diamine presents unique challenges that expose the limitations of standard analytical workflows:

  • Proton Overlap: In 1H NMR, the methylene protons of the pentane chain (C2, C3, C4) exhibit severe spectral overlap, appearing as complex multiplets in a narrow window between 1.2 and 1.6 ppm. Furthermore, the massive 9-proton singlet of the tert-butyl group (~1.1 ppm) can dominate the spectrum, masking subtle structural defects or isomeric impurities.

  • Fragmentation Ambiguity: While Liquid Chromatography-Mass Spectrometry (LC-MS) easily confirms the molecular weight (m/z 159.18 for [M+H]+), collision-induced dissociation (CID) fragmentation patterns can be ambiguous when attempting to distinguish between positional isomers (e.g., N1 vs. N2 alkylation).

Modality Comparison: 13C NMR vs. Alternatives

To establish a robust analytical pipeline, researchers must select the modality that provides the highest degree of structural causality.

Analytical ModalityPrimary OutputAdvantagesLimitationsSuitability for N1-(tert-Butyl)-pentane-1,5-diamine
13C NMR Carbon skeleton mapHigh chemical shift dispersion (0-200 ppm); no signal overlap.Requires higher sample concentrations than 1H NMR or MS.Optimal. Unambiguously resolves all 8 distinct carbon environments.
1H NMR Proton environmentsFast acquisition; excellent for quantifying overall sample purity.Severe overlap of pentane methylene multiplets.Complementary. Fails to map the carbon backbone connectivity clearly.
LC-MS (ESI) Exact mass & fragmentsHigh sensitivity; rapidly confirms the target molecular weight.Cannot easily distinguish structural isomers or symmetrical impurities.Complementary. Confirms mass but not exact atomic connectivity.
FTIR Functional groupsIdentifies primary/secondary N-H and aliphatic C-H stretches.Lacks atomic-level connectivity and spatial data.Low. Cannot differentiate the target from other aliphatic amines.

The Self-Validating System: 13C NMR Workflow & Causality

To establish a self-validating system, a structural claim must be internally proven by the data without relying on external assumptions. 13C NMR achieves this through a combination of chemical shift dispersion and multiplet editing via the DEPT-135 (Distortionless Enhancement by Polarization Transfer) pulse sequence.

The Causality of Chemical Shifts

The electronegativity of the nitrogen atoms deshields the adjacent alpha-carbons (C1 and C5). Because the molecule is asymmetrical, C1 (adjacent to the secondary tert-butylamine) and C5 (adjacent to the primary amine) will have distinct chemical shifts (~42-45 ppm) [1, 2]. The tert-butyl group possesses a highly specific signature: a deshielded quaternary carbon (~50 ppm) and three chemically equivalent methyl carbons (~29 ppm).

Step-by-Step Methodology
  • Sample Preparation: Dissolve 25-30 mg of the purified diamine in 0.6 mL of deuterated chloroform (CDCl3). The deuterated solvent provides the lock signal, while its carbon peak (a 1:1:1 triplet at 77.16 ppm) serves as the internal chemical shift reference.

  • 1D 13C{1H} NMR Acquisition: Acquire the proton-decoupled 13C spectrum at 100 MHz (or higher).

    • Expertise Insight (The Causality of Relaxation): Set the relaxation delay (D1) to at least 3 to 5 seconds. Because the tert-butyl quaternary carbon lacks dipole-dipole relaxation from attached protons, its spin-lattice relaxation time (T1) is significantly extended. A short D1 will cause this diagnostic peak to vanish, leading to a false-negative structural assignment [3].

  • DEPT-135 Acquisition: Execute a DEPT-135 pulse sequence on the same sample. This transfers magnetization from sensitive protons to attached carbons, significantly boosting signal-to-noise while editing the spectrum by phase.

  • Data Validation: Overlay the spectra. The self-validating proof requires exactly 8 signals in the 1D spectrum. In the DEPT-135 spectrum, the ~50 ppm signal must disappear (confirming the quaternary carbon), the ~29 ppm signal must phase positive (confirming the 3 equivalent methyls), and the remaining 5 signals must phase negative (confirming the asymmetrical pentane backbone).

Expected 13C NMR Data for N1-(tert-Butyl)-pentane-1,5-diamine

Below is the expected data matrix used to validate the carbon skeleton. Note: Chemical shifts are representative empirical values based on acyclic aliphatic amine and cadaverine reference data [1, 2].

Carbon PositionStructural EnvironmentExpected Chemical Shift (ppm)DEPT-135 PhaseDiagnostic Meaning
C-Quaternary -C (CH3)3~50.0 - 52.0AbsentConfirms the presence of the tert-butyl anchor.
C1 -C H2-NH-tBu~42.0 - 45.0NegativeAlpha-carbon deshielded by secondary amine.
C5 -C H2-NH2~41.0 - 42.5NegativeAlpha-carbon deshielded by primary amine.
C4 -C H2-CH2-NH2~33.0 - 34.0NegativeBeta-carbon to primary amine.
C2 -C H2-CH2-NH-tBu~30.0 - 32.0NegativeBeta-carbon to secondary amine.
t-Bu Methyls -C H3 (x3)~28.0 - 29.5PositiveConfirms the 3 equivalent methyls of the t-Bu group.
C3 -C H2- (Central)~24.0 - 25.0NegativeMost shielded central carbon of the pentane chain.

Workflow Visualization

The following logic diagram illustrates the self-validating workflow required to confirm the structure of the target molecule.

G Start Synthesized Compound N1-(tert-Butyl)-pentane-1,5-diamine NMR1D Acquire 1D 13C NMR (Resolve 8 distinct carbon environments) Start->NMR1D DEPT Acquire DEPT-135 / HSQC (Differentiate CH3, CH2, Cq) NMR1D->DEPT Analysis1 Identify Quaternary C (~50 ppm, disappears in DEPT) DEPT->Analysis1 Analysis2 Identify 3x CH3 (t-Bu) (~29 ppm, positive in DEPT) DEPT->Analysis2 Analysis3 Identify 5x CH2 (Pentane) (24-45 ppm, negative in DEPT) DEPT->Analysis3 Valid Structure Validated (Asymmetrical Aliphatic Diamine) Analysis1->Valid Analysis2->Valid Analysis3->Valid

13C NMR structural validation workflow for N1-(tert-Butyl)-pentane-1,5-diamine.

References

  • Title: Cadaverine | C5H14N2 | CID 273 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Carbon-13 nuclear magnetic resonance spectra of acyclic aliphatic amines Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups Source: Organic Letters (ACS Publications) URL: [Link]

Safety & Regulatory Compliance

Safety

N1-(tert-Butyl)-pentane-1,5-diamine 2HCl: Proper Disposal Procedures

Executive Summary & Chemical Profile Effective disposal of N1-(tert-Butyl)-pentane-1,5-diamine 2HCl requires understanding its dual nature: it is an organic amine derivative stabilized as a dihydrochloride salt. While th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Effective disposal of N1-(tert-Butyl)-pentane-1,5-diamine 2HCl requires understanding its dual nature: it is an organic amine derivative stabilized as a dihydrochloride salt. While the salt form reduces volatility and immediate inhalation risks compared to the free base, it introduces specific compatibility constraints—primarily acidity and chloride content—that dictate its waste stream.

Core Directive: This compound must be treated as Hazardous Chemical Waste . Under no circumstances should it be disposed of down the drain or in municipal trash.

Chemical Identity & Properties
ParameterTechnical DetailOperational Implication
Chemical Name N1-(tert-Butyl)-pentane-1,5-diamine dihydrochloridePrimary identifier for waste tags.
Structure

Contains organic nitrogen and ionic chlorides.
Physical State White to off-white hygroscopic solidMust be kept dry; absorbs moisture, becoming sticky/corrosive.
Acidity (pH) Acidic in solution (~pH 3-5)Do not mix with strong bases (liberates toxic/odorous free amine).
Hazards Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3Standard PPE (Nitrile gloves, safety glasses) required.
Waste Code Non-regulated (unless characteristic); D002 (if pH < 2)Default to Organic Solid - Halogenated (due to Cl content).

Waste Stream Segregation (The "Self-Validating System")

The most critical step in disposal is segregation . Improper mixing is the leading cause of laboratory waste accidents.

The "Amine Salt" Segregation Logic

The 2HCl salt is an acidic salt .

  • Incompatibility A (Bases): Mixing with strong bases (NaOH, KOH) neutralizes the HCl, liberating the free amine.

    • Result: Release of volatile, fishy, toxic vapors; potential heat generation.

  • Incompatibility B (Oxidizers): Mixing with strong oxidizers (Nitric Acid, Perchlorates).

    • Result: Exothermic reaction; potential formation of explosive nitrogen oxides or chloramines.

Diagram 1: Waste Segregation Decision Logic

This flowchart illustrates the decision process for segregating this specific compound to prevent accidental reactivity.

SegregationLogic Start Waste: N1-(tert-Butyl)-pentane-1,5-diamine 2HCl CheckState Physical State? Start->CheckState Solid Solid (Powder/Crystals) CheckState->Solid Liquid Liquid (Dissolved in Solvent) CheckState->Liquid IsHalogenated Contains Halogens (Cl-)? YES Solid->IsHalogenated Liquid->IsHalogenated OxidizerCheck Check: Is container free of Oxidizers? IsHalogenated->OxidizerCheck Segregation Rule 1 BaseCheck Check: Is container free of Strong Bases? OxidizerCheck->BaseCheck Segregation Rule 2 StreamA Stream A: Solid Organic Waste (Tag: Contains Chlorides) BaseCheck->StreamA If Solid StreamB Stream B: Liquid Organic Waste (Tag: Halogenated Solvent) BaseCheck->StreamB If Liquid

Figure 1: Segregation logic ensuring chemical compatibility.[2] Note the critical checks for oxidizers and bases to prevent toxic gas release or exothermic events.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Waste (Excess/Expired Substance)

Context: You have a bottle of expired salt or excess powder from weighing.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but breakage-prone.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: N1-(tert-Butyl)-pentane-1,5-diamine 2HCl.

    • Hazard Checkboxes: Irritant, Corrosive (if wet).

    • Constituents: 100%.

  • Transfer: Transfer solid carefully using a spatula. Do not generate dust.[1][3][4][5][6]

  • Sealing: Ensure the lid is tight. Wipe the exterior with a damp paper towel (dispose of the towel in the same container).

  • Storage: Store in the Satellite Accumulation Area (SAA) until pickup.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

Context: The compound is dissolved in a solvent (e.g., Methanol, DMSO, or Water).[7]

  • Characterize the Solvent: The solvent dictates the primary waste stream.

    • If dissolved in Water: Adjust pH to 5-9 if permitted by local EH&S, otherwise treat as aqueous hazardous waste.

    • If dissolved in Organics (MeOH, DCM): Treat as organic solvent waste.

  • The "Halogen Rule": Because the compound contains 2HCl (Chloride ions), the entire liquid mixture should generally be tagged as Halogenated Solvent Waste .

    • Why? High-temperature incinerators require specific scrubbers for HCl gas generated during burning. Mislabeling as "Non-Halogenated" can damage incinerator catalytic beds.

  • Bulking: Pour into the appropriate carboy (e.g., "Halogenated Organics"). Use a funnel.

  • Log It: Record the volume and concentration on the waste log sheet attached to the carboy.

Scenario C: Empty Containers (The RCRA "Empty" Rule)

Context: The original reagent bottle is empty.

Federal EPA regulations (40 CFR 261.7) define a container as "RCRA Empty" only if:

  • All wastes have been removed using common practices (pouring, pumping).

  • No more than 2.5 cm (1 inch) of residue remains on the bottom.

Protocol:

  • Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (Water or Methanol).

  • Rinsate Disposal: Collect the rinsate (the wash liquid) and dispose of it as Hazardous Liquid Waste (See Scenario B). Do not pour rinsate down the drain.

  • Defacing: Cross out the original label or write "EMPTY" clearly.

  • Final Disposal: Once triple-rinsed and dried, the bottle can be discarded in standard glass trash or recycled, depending on institutional policy.

Emergency Procedures (Spills)

In the event of a spill during transfer or disposal:

Spill TypeImmediate ActionNeutralization/Cleanup
Solid Spill Evacuate area if dust is airborne. Don PPE (Nitrile gloves, N95 mask/respirator).Scoop up carefully to avoid dust.[1][4][6] Place in a waste bag. Wipe area with wet paper towels.
Liquid Spill Ventilate area.[1][4][5] Isolate the spill.Absorb with vermiculite or clay absorbent . Do not use combustible materials (sawdust) if oxidizers are nearby.
Skin Contact Remove contaminated clothing.[1][3][4][5][6]Flush with water for 15 minutes. The salt is water-soluble; soap is effective.

Regulatory & Compliance Framework

This protocol aligns with the following regulatory standards. Always cross-reference with your local EH&S guidelines.

  • EPA RCRA (Resource Conservation and Recovery Act):

    • Determination: While not explicitly P-listed or U-listed, the compound exhibits characteristics of an acidic, organic chloride.

    • CFR Reference: 40 CFR § 261.3 (Definition of Hazardous Waste).

  • DOT (Department of Transportation):

    • If shipping waste off-site, it likely falls under UN 1759 (Corrosive solids, n.o.s.) or UN 3077 (Environmentally hazardous substance, solid, n.o.s.) depending on the specific formulation and quantity.

Diagram 2: The Incineration Pathway (Fate of the Molecule)

Understanding the downstream fate ensures compliance.

IncinerationFate Waste Waste: Amine 2HCl Salt Incinerator High-Temp Incinerator (>1000°C) Waste->Incinerator Combustion Combustion Products: CO2, H2O, NOx, HCl Gas Incinerator->Combustion Scrubber Wet Scrubber System (Neutralizes HCl/NOx) Combustion->Scrubber Critical Step Release Clean Exhaust Scrubber->Release

Figure 2: The chemical fate of the compound during professional disposal. The presence of HCl necessitates the scrubber step, justifying the "Halogenated" waste tag.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR), Parts 239 through 282. Washington, D.C. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]

Sources

Handling

Personal protective equipment for handling N1-(tert-Butyl)-pentane-1,5-diamine 2HCl

As a Senior Application Scientist, I frequently consult with drug development professionals who utilize aliphatic diamines as critical linkers or pharmacophores in synthetic pathways. Handling N1-(tert-Butyl)-pentane-1,5...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals who utilize aliphatic diamines as critical linkers or pharmacophores in synthetic pathways. Handling N1-(tert-Butyl)-pentane-1,5-diamine dihydrochloride (CAS: 25542-50-1) requires a nuanced understanding of its chemical profile.

This guide transcends basic safety data sheets by explaining the causality behind our safety protocols, ensuring your laboratory operations are both scientifically rigorous and unequivocally safe[1].

Chemical Profile & Hazard Causality

To handle this compound safely, one must understand its molecular behavior. The parent compound, pentane-1,5-diamine (cadaverine), is a biogenic amine characterized by high volatility, severe corrosivity, and a distinctly foul odor[2].

By synthesizing the dihydrochloride (2HCl) salt , the amine groups are locked in a protonated state. This chemical modification achieves two critical logistical advantages:

  • Physical Stabilization: It converts a volatile, corrosive liquid into a stable, crystalline powder.

  • Odor Mitigation: It drastically reduces the vapor pressure, virtually eliminating the foul odor associated with free diamines.

The Hazard Shift: While the 2HCl salt eliminates vapor hazards, it introduces a new risk: irritant dust [3]. When airborne particles of the dihydrochloride salt contact the mucosal membranes (eyes, respiratory tract) or sweat on the skin, they rapidly dissolve. This localized dissolution creates micro-environments of high osmotic stress and acidic pH shifts, leading to severe irritation (GHS Hazards H315, H319, H335)[3][4].

Table 1: Hazard Profile & Causality Summary
GHS Hazard CodeHazard StatementMechanistic Causality
H315 Causes skin irritationDissolution in sweat disrupts local epidermal pH, causing contact dermatitis.
H319 Causes serious eye irritationHigh solubility in lacrimal fluid leads to rapid osmotic shock to the cornea.
H335 May cause respiratory irritationInhalation of fine crystalline dust irritates the sensitive alveolar lining.

Mandatory Personal Protective Equipment (PPE)

Selecting PPE is not a passive compliance exercise; it is an active scientific defense against the specific chemical properties of aliphatic amine salts.

Table 2: PPE Specifications & Scientific Justification
PPE CategorySpecificationScientific Justification (Causality)
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness for incidental contact).Aliphatic amines and their salts can permeate natural rubber latex, which also poses allergy risks. Nitrile provides a superior, impermeable barrier against amine derivatives.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 compliant).Standard safety glasses with side shields are insufficient. Airborne dust can bypass glasses; tight-fitting goggles prevent micro-particles from reaching the lacrimal fluid.
Respiratory N95/P100 Particulate Respirator (if handled outside a hood).Prevents inhalation of aerosolized crystals, directly mitigating the H335 respiratory irritation hazard.
Body Protection Cotton Lab Coat (Knit cuffs, fully buttoned).Prevents electrostatic cling of the powder to street clothes, mitigating secondary exposure risks outside the laboratory.

Reference standard for glove compatibility:.

Operational Workflow: Weighing & Dissolution

Handling powders requires strict control over aerosolization. The following self-validating protocol ensures safe transfer and accurate formulation.

G Start Solid N1-(tert-Butyl)-pentane-1,5-diamine 2HCl (Irritant Powder) PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Hood Transfer to Chemical Fume Hood (Minimize Dust Aerosolization) PPE->Hood Weigh Weigh using Anti-Static Weigh Boat Hood->Weigh Dissolve Add Slowly to Aqueous Buffer (Verify Complete Dissolution) Weigh->Dissolve Waste Dispose of Contaminated Consumables (Hazardous Waste Protocol) Weigh->Waste Store Store Solution at 2-8°C (Seal Tightly) Dissolve->Store

Figure 1: Safe handling and dissolution workflow for N1-(tert-Butyl)-pentane-1,5-diamine 2HCl.
Step-by-Step Methodology
  • Environmental Control: Conduct all open-container handling within a certified chemical fume hood with a face velocity of 80–100 feet per minute (fpm). This prevents the dispersion of fine particulates into the general lab atmosphere, as recommended by the .

  • Static Mitigation: Use an anti-static weigh boat or a static eliminator (e.g., a polonium anti-static brush). Amine hydrochloride salts are prone to static cling, which can cause the powder to suddenly aerosolize or adhere to the balance enclosure.

  • Solvent Addition: Always add the solid powder slowly to the aqueous buffer or solvent, rather than adding solvent to the bulk powder. This prevents clumping and ensures a controlled dissolution rate.

  • Self-Validation Check:

    • Visual: Inspect the solution against a dark background. The absence of floating particulate matter validates complete dissolution.

    • Chemical: Measure the pH of the final solution. Because this is a dihydrochloride salt, it will release

      
       ions upon dissolution, potentially dropping the pH of unbuffered systems. If intended for biological assays, titrate with 0.1M NaOH to reach physiological pH (7.4) prior to use.
      

Spill Response & Waste Management

In the event of a powder spill, traditional cleaning methods (like dry sweeping) are strictly prohibited, as they aerosolize the irritant dust, drastically increasing inhalation risks[1][3].

SpillResponse Spill Powder Spill Detected Assess Assess Extent (Evacuate if >50g) Spill->Assess Contain Cover with Damp Absorbent (Do NOT Dry Sweep) Assess->Contain Collect Collect in Sealable Container Contain->Collect Clean Wash Area with Soap & Water Collect->Clean

Figure 2: Emergency spill response protocol for aliphatic diamine dihydrochloride powders.
Spill Containment Protocol
  • Evacuate & Assess: If the spill is large (>50g) and outside a fume hood, evacuate the immediate area to allow airborne dust to settle.

  • Damp Containment: Moisten paper towels with water (or use a dedicated chemical spill pad) and gently place them over the spilled powder. The water will dissolve the salt, trapping it within the towel matrix and preventing aerosolization.

  • Collection: Carefully scoop the damp towels and any remaining residue into a sealable, chemically compatible hazardous waste container (e.g., high-density polyethylene, HDPE).

  • Decontamination: Wash the affected surface thoroughly with soap and water to neutralize and remove any residual acidic salt.

Disposal Plan

Do not dispose of N1-(tert-Butyl)-pentane-1,5-diamine 2HCl down the sink. All contaminated consumables (weigh boats, pipette tips, spill cleanup materials) must be treated as solid hazardous chemical waste . Label containers clearly with "Hazardous Waste: Aliphatic Amine Hydrochloride Salt (Irritant)" and coordinate with your institutional Environmental Health and Safety (EHS) department for incineration.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. URL:[Link]

  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. URL:[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.